molecular formula C10H8O2S B1296444 3-(Phenylthio)-2(5H)-furanone CAS No. 42435-82-5

3-(Phenylthio)-2(5H)-furanone

Cat. No.: B1296444
CAS No.: 42435-82-5
M. Wt: 192.24 g/mol
InChI Key: NYSGNNULGPBKOK-UHFFFAOYSA-N
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Description

3-(Phenylthio)-2(5H)-furanone is a useful research compound. Its molecular formula is C10H8O2S and its molecular weight is 192.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 376470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylsulfanyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c11-10-9(6-7-12-10)13-8-4-2-1-3-5-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSGNNULGPBKOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(C(=O)O1)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10321470
Record name 3-(Phenylthio)-2(5H)-furanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42435-82-5
Record name 42435-82-5
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=376470
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Phenylthio)-2(5H)-furanone
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URL https://comptox.epa.gov/dashboard/DTXSID10321470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Phenylthio)-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(Phenylthio)-2(5H)-furanone, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. The 2(5H)-furanone core is a prevalent motif in numerous natural products exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] The introduction of a phenylthio substituent at the C3-position is anticipated to modulate the electronic properties and biological profile of the furanone scaffold, making it an attractive target for drug discovery and development programs. This document outlines a robust synthetic protocol, details the underlying reaction mechanism, and presents a thorough characterization of the target molecule using modern analytical techniques.

Introduction: The Significance of Substituted 2(5H)-Furanones

The 2(5H)-furanone ring system is a key pharmacophore found in a diverse array of natural products and biologically active molecules.[1] Its inherent reactivity and versatile chemical handles make it a privileged scaffold in synthetic organic chemistry. The incorporation of a sulfur linkage, specifically a phenylthio group, introduces a unique set of properties. The sulfur atom can engage in various non-covalent interactions, potentially enhancing binding affinity to biological targets. Furthermore, the phenylthio group can influence the molecule's lipophilicity and metabolic stability, which are critical parameters in drug design.

This guide details a practical and efficient method for the preparation of this compound and provides a comprehensive analysis of its structural and spectroscopic properties.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of this compound suggests a disconnection at the carbon-sulfur bond, leading to a 3-halo-2(5H)-furanone precursor and thiophenol. This approach is predicated on a nucleophilic substitution reaction, a fundamental and widely employed transformation in organic synthesis.

A proposed retrosynthetic pathway for this compound.

G Target This compound Disconnect C-S Disconnection Target->Disconnect Precursors 3-Halo-2(5H)-furanone + Thiophenol Disconnect->Precursors

Figure 1: Retrosynthetic analysis of this compound.

The forward synthesis, therefore, involves the reaction of a suitable 3-halo-2(5H)-furanone, such as 3-bromo-2(5H)-furanone, with thiophenol in the presence of a base. The base is crucial for the deprotonation of the weakly acidic thiophenol to generate the more nucleophilic thiophenolate anion.

Detailed Experimental Protocol

This protocol is based on established methodologies for the synthesis of analogous arylthio-substituted heterocycles.[2][3]

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Bromo-2(5H)-furanone≥97%Commercially Available
Thiophenol≥99%Commercially Available
Triethylamine (TEA)≥99.5%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Sodium Sulfate (Na₂SO₄)Anhydrous, granularCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-bromo-2(5H)-furanone (1.0 eq).

  • Solvent and Reagents: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of 0.1 M. To this solution, add thiophenol (1.1 eq) via syringe.

  • Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add triethylamine (1.2 eq) dropwise over 5 minutes. The addition of the base is critical to facilitate the formation of the thiophenolate nucleophile.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pale yellow oil or solid.

A schematic representation of the synthesis workflow.

G Start Dissolve 3-Bromo-2(5H)-furanone in DCM Add_Thiophenol Add Thiophenol Start->Add_Thiophenol Cool Cool to 0 °C Add_Thiophenol->Cool Add_Base Add Triethylamine Cool->Add_Base React Stir at Room Temperature (4-6h) Add_Base->React Monitor Monitor by TLC React->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Product This compound Purify->Product

Figure 2: Experimental workflow for the synthesis of this compound.

Mechanistic Insights

The reaction proceeds via a nucleophilic aromatic substitution (SNAr)-type mechanism, although the furanone ring is not truly aromatic. The electron-withdrawing carbonyl group polarizes the double bond, rendering the C3-position electrophilic and susceptible to attack by the thiophenolate anion.

The proposed reaction mechanism.

G Thiophenol Thiophenol Thiophenolate Thiophenolate Anion (Nucleophile) Thiophenol->Thiophenolate Deprotonation TEA Triethylamine (Base) TEA->Thiophenolate Intermediate Meisenheimer-like Intermediate Thiophenolate->Intermediate Nucleophilic Attack Furanone 3-Bromo-2(5H)-furanone Furanone->Intermediate Product This compound Intermediate->Product Elimination of Bromide Byproduct Triethylammonium Bromide

Figure 3: Proposed mechanism for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furanone ring and the phenyl group. The methylene protons at the C5 position of the furanone ring will likely appear as a singlet or a narrow multiplet. The vinylic proton at the C4 position should appear as a singlet. The aromatic protons of the phenyl group will typically resonate in the downfield region as a complex multiplet.

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. Key signals to identify include the carbonyl carbon of the lactone, the carbons of the double bond, the methylene carbon of the furanone ring, and the aromatic carbons of the phenyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O-~170-175
C-S-~135-140
C=CH~6.2-6.5 (s)~115-120
O-CH₂~4.8-5.0 (s)~70-75
Phenyl-C (ipso)-~130-135
Phenyl-C (ortho, meta, para)~7.2-7.6 (m)~125-130

Note: These are predicted values based on analogous structures and may vary slightly in the actual spectrum.[4][5][6][7][8][9][10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Predicted Characteristic IR Absorption Bands

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
C=O (lactone)Stretch~1750-1780 (strong)
C=C (alkene)Stretch~1620-1650 (medium)
C-O (ester)Stretch~1100-1200 (strong)
C-SStretch~600-800 (weak to medium)
Aromatic C-HStretch~3000-3100 (medium)
Aromatic C=CStretch~1450-1600 (medium)

Note: The exact positions of the peaks can be influenced by the molecular environment.[12][13][14][15][16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Electron Ionization (EI-MS): The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₀H₈O₂S, MW = 192.24 g/mol ). Common fragmentation pathways may include the loss of CO, CO₂, and cleavage of the phenylthio group.

Table 3: Predicted Key Mass Spectrometry Fragments

m/z Possible Fragment
192[M]⁺
164[M - CO]⁺
148[M - CO₂]⁺
109[PhS]⁺
83[C₄H₃O₂]⁺

Note: The relative intensities of the fragments will depend on the ionization conditions.[17][18][19][20][21]

Conclusion

This technical guide has presented a detailed and practical approach to the synthesis and characterization of this compound. The proposed synthetic route, based on the nucleophilic substitution of 3-bromo-2(5H)-furanone with thiophenol, is expected to be efficient and scalable. The comprehensive characterization data, including predicted NMR, IR, and MS spectra, provide a solid foundation for the unambiguous identification and quality control of the target compound. The availability of this valuable building block will undoubtedly facilitate further research into the biological activities and material properties of this class of sulfur-containing heterocycles.

References

  • Inagaki, S., Saito, K., Suto, S., et al. (2018). A base-induced intramolecular cyclization of (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts provides 2-unsubstituted 5-aryl-3(2H)-furanones in excellent yield within 10 min. The Journal of Organic Chemistry, 83(22), 13834-13846. [Link]

  • El-Sayed, W. A. (2014). SYNTHESIS AND REACTIONS OF SOME 2(3H)- AND 2(5H)- FURANONE DERIVATIVES: A COMPARATIVE STUDY. International Journal of ChemTech Research, 6(11), 4839-4852. [Link]

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  • Singh, B., & Prajapati, D. (2013). IR spectrum of furan-2-aldehyde-N-phenylthiosemicarbazone. ResearchGate. [Link]

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  • Biegańska, S. D., & Rychlik, M. (2021). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 26(21), 6549. [Link]

  • Organic Chemistry Portal. (n.d.). Reactivity of Thiols and Thiolates. Retrieved from [Link]

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  • dos Santos, J. C., et al. (2018). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. Beilstein Journal of Organic Chemistry, 14, 2186-2194. [Link]

  • Ma, S., & Zhang, J. (2000). Synthesis of 4-halo-2(5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2(5H)-furanones. The Journal of Organic Chemistry, 65(18), 5654-5659. [Link]

  • Tomi, F., et al. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp. Corsicus Leaves from Corsica. Molecules, 27(17), 5488. [Link]

  • LibreTexts Chemistry. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

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Sources

The Spectroscopic Signature of 3-(Phenylthio)-2(5H)-furanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic characteristics of 3-(Phenylthio)-2(5H)-furanone, a molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability of published, peer-reviewed spectra for this specific compound, this document leverages established spectroscopic principles and data from closely related structural analogs to construct a detailed, predictive spectroscopic profile. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the theoretical basis for the predicted signals. This guide is intended for researchers, scientists, and drug development professionals who may be working with or synthesizing this and related compounds, providing them with a robust framework for characterization and identification.

Introduction and Molecular Structure

The 2(5H)-furanone core is a prevalent motif in numerous natural products and pharmacologically active compounds, valued for its diverse biological activities. The introduction of a phenylthio substituent at the C3 position creates an α,β-unsaturated lactone system with unique electronic and steric properties, making it a valuable synthon for further chemical elaboration. Accurate and unambiguous characterization of such molecules is paramount for advancing research and development efforts.

Spectroscopic techniques are the cornerstone of molecular characterization. This guide will provide an in-depth, predictive analysis of the key spectroscopic features of this compound.

Figure 2: Predicted ¹H NMR spectral assignments.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom.

  • C4 (Methylene Carbon): This carbon, attached to the ring oxygen, is expected to resonate in the range of 70-75 ppm .

  • C2 (Olefinic Carbon): This carbon of the double bond, β to the carbonyl group, will be deshielded and is predicted to appear around 120-125 ppm .[1]

  • C3 (Olefinic Carbon): This carbon, α to the carbonyl and attached to the sulfur, is expected to be further downfield, likely in the 150-155 ppm range.[1]

  • C1 (Carbonyl Carbon): The lactone carbonyl carbon is expected to have a chemical shift in the range of 170-175 ppm .[1]

  • Phenyl Carbons: The carbon attached to the sulfur (ipso-carbon) will be shielded relative to the other aromatic carbons, appearing around 130-135 ppm . The other phenyl carbons will resonate in the typical aromatic region of 125-130 ppm .

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C470 - 75
C2120 - 125
C3150 - 155
C1 (C=O)170 - 175
Phenyl C (ipso)130 - 135
Phenyl C125 - 130

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃).

Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by the strong absorption of the carbonyl group.

  • C=O Stretch: For a five-membered α,β-unsaturated lactone (γ-lactone), the carbonyl stretching frequency is expected to be strong and appear in the range of 1750-1780 cm⁻¹ . Saturated γ-lactones absorb at higher frequencies (1795-1760 cm⁻¹), and conjugation with the double bond lowers this frequency.[2][3][4]

  • C=C Stretch: The stretching of the carbon-carbon double bond in the furanone ring is expected to be in the region of 1640-1660 cm⁻¹ .

  • C-O Stretch: The C-O stretching of the lactone will likely show strong bands in the 1100-1250 cm⁻¹ region.

  • Aromatic C=C Stretch: The phenyl group will exhibit characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ range.

  • C-S Stretch: The carbon-sulfur stretch is typically weak and may be difficult to assign definitively, but it is expected in the 600-800 cm⁻¹ region.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C=O (lactone)1750 - 1780Strong
C=C (furanone)1640 - 1660Medium
C=C (aromatic)1450 - 1600Medium-Weak
C-O (lactone)1100 - 1250Strong
C-S600 - 800Weak

Table 3: Predicted Key IR Absorptions for this compound.

Predicted Mass Spectrum (MS)

Under electron ionization (EI), this compound is expected to show a clear molecular ion peak and undergo characteristic fragmentation. The molecular weight of C₁₀H₈O₂S is 192.24 g/mol .

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 192 .

  • Key Fragmentation Pathways:

    • Loss of CO: A common fragmentation for lactones is the loss of a carbon monoxide molecule, which would lead to a fragment at m/z = 164 .

    • Loss of the Phenylthio Radical: Cleavage of the C-S bond could result in the loss of the phenylthio radical (•SC₆H₅), leading to a fragment at m/z = 83 .

    • Formation of Thiophenol Cation: Rearrangement and fragmentation could lead to the formation of the thiophenol cation (C₆H₅SH⁺) at m/z = 110 .

    • Loss of SH: As seen in other aromatic thioethers, the loss of an SH radical after rearrangement is possible, giving a fragment at m/z = 159 .[5]

MS_Fragmentation M [C₁₀H₈O₂S]⁺˙ m/z = 192 F1 [M - CO]⁺˙ m/z = 164 M->F1 - CO F2 [M - •SC₆H₅]⁺ m/z = 83 M->F2 - •SC₆H₅ F3 [C₆H₅SH]⁺˙ m/z = 110 M->F3 Rearrangement F4 [M - •SH]⁺ m/z = 159 M->F4 - •SH

Figure 3: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of related 3-substituted-2(5H)-furanones involves the reaction of a suitable precursor with a nucleophile. For the title compound, a plausible route is the reaction of a 3-halo-2(5H)-furanone with thiophenol in the presence of a base.[6][7][8]

Step-by-Step Protocol:

  • Dissolve Precursor: Dissolve one equivalent of 3-bromo-2(5H)-furanone in a suitable aprotic solvent (e.g., THF, acetonitrile) under an inert atmosphere (N₂ or Ar).

  • Add Base: Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution and stir.

  • Add Nucleophile: Slowly add one equivalent of thiophenol to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

Workflow for Spectroscopic Analysis:

Spectroscopy_Workflow Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Solvent: CDCl₃ Start->NMR IR IR Spectroscopy (FTIR-ATR) Start->IR MS Mass Spectrometry (EI-MS or ESI-MS) Start->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Figure 4: General workflow for spectroscopic characterization.

  • NMR Spectroscopy: Dissolve the purified compound in deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Two-dimensional experiments like COSY and HSQC can be used to confirm proton-proton and proton-carbon correlations.

  • IR Spectroscopy: Obtain the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Acquire the mass spectrum using a mass spectrometer with an Electron Ionization (EI) source, or for softer ionization, an Electrospray Ionization (ESI) source coupled to a suitable mass analyzer (e.g., Quadrupole or Time-of-Flight).

Conclusion

This technical guide has presented a detailed, predictive spectroscopic profile of this compound based on established principles and data from analogous compounds. The expected NMR, IR, and MS data provide a comprehensive signature that can be used to identify and characterize this molecule. Researchers working with this compound can use this guide as a reference for interpreting their experimental data and confirming the successful synthesis of the target structure.

References

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An In-depth Technical Guide to 3-(Phenylthio)-2(5H)-furanone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Phenylthio)-2(5H)-furanone is a sulfur-containing heterocyclic compound belonging to the butenolide class of lactones. The 2(5H)-furanone core is a prevalent motif in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities. The introduction of a phenylthio group at the C-3 position significantly influences the electronic properties and reactivity of the furanone ring, making it a versatile intermediate in organic synthesis and a scaffold of interest in medicinal chemistry. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. These properties dictate its solubility, stability, and suitability for various reaction conditions and analytical techniques.

PropertyValueSource
CAS Number 42435-82-5N/A
Molecular Formula C₁₀H₈O₂S[1]
Molecular Weight 192.24 g/mol [1]
Melting Point 58-60 °CN/A
Boiling Point (Predicted) 397.0 ± 42.0 °CN/A
Density (Predicted) 1.30 ± 0.1 g/cm³N/A
Appearance Not explicitly stated, but related thio-substituted furanones are often oils or solids.N/A
Solubility Not explicitly stated, but likely soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.N/A

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the furanone ring and the phenyl group. The methylene protons at the C-5 position of the furanone ring would likely appear as a singlet or a multiplet, depending on the solvent and any chiral influences. The vinyl proton at the C-4 position would also be a singlet. The protons of the phenyl group would typically appear in the aromatic region (δ 7.0-8.0 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide key information about the carbon skeleton. The carbonyl carbon of the lactone is expected to resonate at the downfield region of the spectrum. The olefinic carbons of the furanone ring and the aromatic carbons of the phenyl group will also have characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the α,β-unsaturated lactone, typically in the range of 1740-1780 cm⁻¹. Other characteristic bands would include C=C stretching of the furanone ring and the aromatic ring, as well as C-H stretching vibrations.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of small molecules such as CO, CO₂, and fragments from the phenylthio group, providing valuable structural information.

Synthesis and Reactivity

The synthesis of this compound can be achieved through several synthetic routes, most commonly involving the nucleophilic substitution of a suitable leaving group at the C-3 position of a 2(5H)-furanone precursor with a sulfur nucleophile.

Synthesis Workflow

Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3-Bromo-2(5H)-furanone 3-Bromo-2(5H)-furanone Nucleophilic Substitution Nucleophilic Substitution 3-Bromo-2(5H)-furanone->Nucleophilic Substitution Thiophenol Thiophenol Thiophenol->Nucleophilic Substitution This compound This compound Nucleophilic Substitution->this compound Base (e.g., Et3N or NaH) Solvent (e.g., THF or DMF)

Caption: General synthetic scheme for this compound.

Detailed Protocol: Synthesis from 3-Bromo-2(5H)-furanone

This protocol describes a general procedure for the synthesis of this compound via nucleophilic substitution.

Materials:

  • 3-Bromo-2(5H)-furanone

  • Thiophenol

  • Triethylamine (Et₃N) or Sodium Hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-2(5H)-furanone (1 equivalent) in the chosen anhydrous solvent (THF or DMF).

  • Addition of Base and Nucleophile:

    • Method A (Triethylamine): Add triethylamine (1.1 equivalents) to the solution, followed by the dropwise addition of thiophenol (1.1 equivalents).

    • Method B (Sodium Hydride): In a separate flask, prepare a solution of sodium thiophenolate by adding thiophenol (1.1 equivalents) to a suspension of sodium hydride (1.1 equivalents) in the anhydrous solvent at 0 °C. Stir for 30 minutes, then add this solution dropwise to the solution of 3-bromo-2(5H)-furanone at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization:

    • Collect the fractions containing the desired product and concentrate under reduced pressure.

    • Characterize the purified this compound by NMR, IR, and mass spectrometry to confirm its structure and purity.

Reactivity of the 2(5H)-Furanone Core

The 2(5H)-furanone ring system is a versatile scaffold that can undergo a variety of chemical transformations. The presence of the phenylthio group at the C-3 position modulates its reactivity.

Reactivity cluster_reactions Key Reactions This compound This compound Michael Addition Michael Addition This compound->Michael Addition Nucleophiles (e.g., organocuprates) Diels-Alder Reaction Diels-Alder Reaction This compound->Diels-Alder Reaction Dienes Oxidation of Sulfur Oxidation of Sulfur This compound->Oxidation of Sulfur Oxidizing agents (e.g., m-CPBA, H2O2) Ring Opening Ring Opening This compound->Ring Opening Strong nucleophiles (e.g., NaOH, amines)

Caption: Reactivity map of the this compound scaffold.

  • Michael Addition: The α,β-unsaturated lactone system is susceptible to 1,4-conjugate addition by various nucleophiles, allowing for the introduction of substituents at the C-4 position.

  • Diels-Alder Reaction: The double bond within the furanone ring can act as a dienophile in [4+2] cycloaddition reactions, providing access to complex polycyclic structures.

  • Oxidation of the Sulfur Atom: The thioether linkage can be oxidized to the corresponding sulfoxide or sulfone. These oxidized derivatives may exhibit altered biological activity and physical properties.

  • Ring Opening: Under harsh basic or acidic conditions, or with strong nucleophiles, the lactone ring can be opened to afford the corresponding γ-hydroxy carboxylic acid derivative.

Applications in Drug Development and Medicinal Chemistry

The 2(5H)-furanone scaffold is a well-established pharmacophore found in a variety of biologically active compounds with anticancer, antibacterial, and anti-inflammatory properties. The incorporation of a thioether moiety can enhance the lipophilicity and metabolic stability of a drug candidate, and in some cases, directly contribute to its biological activity.

Sulfur-containing furanone derivatives have shown promise as inhibitors of bacterial biofilm formation, a key virulence factor in many chronic infections. While specific studies on the biological activity of this compound are limited, its structural similarity to other bioactive furanones suggests its potential as a lead compound or a versatile building block in the synthesis of more complex drug candidates.

The reactivity of the furanone ring and the phenylthio group allows for further functionalization, making it a valuable intermediate for the construction of compound libraries for high-throughput screening in drug discovery programs.

Conclusion

This compound is a valuable heterocyclic compound with a rich and versatile chemistry. Its synthesis is readily achievable, and its furanone core and thioether functionality provide multiple avenues for further chemical modification. While its own biological profile is not extensively documented, the prevalence of the furanone scaffold and the unique properties imparted by the sulfur atom make it a compound of significant interest for researchers in organic synthesis and medicinal chemistry. Further exploration of its biological activities and its utility as a synthetic intermediate is warranted and holds promise for the development of novel therapeutic agents.

References

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An In-depth Technical Guide to 4-(Phenylthio)-2(5H)-furanone: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Versatile Heterocyclic Scaffold

The 2(5H)-furanone core, a five-membered lactone ring, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] This heterocyclic motif is found in a vast array of biologically active compounds exhibiting properties that span from antimicrobial and anti-inflammatory to potent anticancer agents.[1][2] Within this important class of molecules, 4-(Phenylthio)-2(5H)-furanone (CAS Number: 42435-82-5) represents a synthetically accessible and highly versatile building block for the development of novel therapeutic agents.

This technical guide provides an in-depth exploration of 4-(Phenylthio)-2(5H)-furanone, intended for researchers, scientists, and professionals in drug development. We will delve into its fundamental chemical properties, present a robust synthetic protocol, analyze its spectroscopic signature, and explore its potential mechanisms of action and applications, particularly as an anti-infective and anticancer agent. This document is structured to provide not just procedural details but also the underlying scientific rationale to empower researchers in their experimental design and application of this promising molecule.

A notable point of clarification is the nomenclature. While commonly referred to as 3-(Phenylthio)-2(5H)-furanone in some contexts, the correct IUPAC name, consistent with chemical supplier databases, is 4-phenylsulfanyl-2H-furan-5-one .[] This guide will use the structure corresponding to the CAS number 42435-82-5, which features the phenylthio group at the C4 position of the furanone ring.

Core Molecular Attributes

A thorough understanding of a compound's fundamental properties is the bedrock of its application in complex research and development pipelines.

Molecular Structure and Identification

The structure of 4-(Phenylthio)-2(5H)-furanone consists of a central α,β-unsaturated γ-lactone ring with a phenylthio substituent attached to the C4 position.

Molecular Structure Diagram

Caption: 2D structure of 4-(Phenylthio)-2(5H)-furanone.

PropertyValueSource(s)
CAS Number 42435-82-5[][4][5]
Molecular Formula C₁₀H₈O₂S[]
Molecular Weight 192.24 g/mol []
IUPAC Name 4-phenylsulfanyl-2H-furan-5-one[]
SMILES C1=C(SC2=CC=CC=C2)C(=O)OC1[]
InChI Key NYSGNNULGPBKOK-UHFFFAOYSA-N[]

Synthesis of 4-(Phenylthio)-2(5H)-furanone

The synthesis of substituted 2(5H)-furanones is a well-trodden path in organic chemistry. For the specific case of 4-(Phenylthio)-2(5H)-furanone, a highly efficient route leverages the reactivity of mucochloric acid (MCA, 3,4-dichloro-5-hydroxy-2(5H)-furanone). The vinylogous chloride at the C4 position of MCA is susceptible to nucleophilic substitution, providing a direct method for introducing the phenylthio moiety.

Rationale for Synthetic Strategy

The chosen synthetic pathway involves the nucleophilic substitution of a chlorine atom on the mucochloric acid backbone with thiophenol. Research indicates that the reaction of MCA with thiols in the presence of a base, such as triethylamine, proceeds via an addition-elimination mechanism to yield the 4-thiosubstituted product.[2] This regioselectivity is crucial and provides a reliable method for accessing the desired isomer. The base serves to deprotonate the thiophenol, generating the more nucleophilic thiophenolate anion, which readily attacks the electron-deficient C4 position of the furanone ring.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification R1 Mucochloric Acid (MCA) (3,4-dichloro-5-hydroxy- 2(5H)-furanone) P1 Dissolve MCA and Thiophenol in Diethyl Ether R1->P1 R2 Thiophenol R2->P1 R3 Triethylamine (Base) P3 Add Triethylamine dropwise R3->P3 R4 Diethyl Ether (Solvent) R4->P1 P2 Cool reaction mixture (e.g., 0°C) P1->P2 P2->P3 P4 Stir at room temperature P3->P4 P5 Monitor reaction by TLC P4->P5 W1 Filter triethylamine hydrochloride salt P5->W1 W2 Wash organic phase with water and brine W1->W2 W3 Dry over anhydrous Na₂SO₄ W2->W3 W4 Concentrate under reduced pressure W3->W4 W5 Purify by column chromatography (Silica gel) W4->W5 Final_Product 4-(Phenylthio)-2(5H)-furanone W5->Final_Product

Caption: General workflow for the synthesis of 4-(Phenylthio)-2(5H)-furanone.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for the reaction of mucochloric acid with thiols.[2] Researchers should optimize conditions as necessary.

  • Reaction Setup: To a stirred solution of mucochloric acid (1.0 eq) and thiophenol (1.1 eq) in anhydrous diethyl ether (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), cool the mixture to 0°C using an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) dropwise to the cooled solution over 15 minutes. The formation of a white precipitate (triethylamine hydrochloride) is typically observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, filter the reaction mixture to remove the precipitated triethylamine hydrochloride. Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4-(Phenylthio)-2(5H)-furanone.

Spectroscopic and Physicochemical Characterization

ParameterPredicted Value/ObservationRationale & Comparative Data
¹H NMR δ ~7.2-7.5 ppm (m, 5H, Ar-H), δ ~6.2 ppm (s, 1H, C3-H), δ ~5.0 ppm (s, 2H, C5-H₂)Phenyl protons appear in their typical aromatic region. The vinyl proton at C3 is expected to be a singlet. The two protons at the C5 position are diastereotopic and may appear as a singlet or a pair of doublets.
¹³C NMR δ ~170 ppm (C=O), δ ~155 ppm (C4), δ ~130-135 ppm (Ar-C), δ ~129 ppm (Ar-C), δ ~127 ppm (Ar-C), δ ~115 ppm (C3), δ ~70 ppm (C5)The carbonyl carbon (C2) is significantly downfield. C4, attached to the electronegative sulfur, and the olefinic C3 will appear in the vinyl region. The C5 methylene carbon will be in the aliphatic region but shifted downfield by the adjacent oxygen atom.
IR (Infrared) ~1750-1780 cm⁻¹ (C=O stretch, lactone), ~1640 cm⁻¹ (C=C stretch), ~3050 cm⁻¹ (Ar C-H stretch), ~1440, 1480 cm⁻¹ (Ar C=C stretch)The key diagnostic peak is the strong carbonyl absorption of the α,β-unsaturated lactone. The carbon-carbon double bond stretch will also be present. Aromatic C-H and C=C stretches will confirm the presence of the phenyl ring.
Mass Spec. (EI) M⁺ at m/z = 192. Key fragments: m/z = 109 (thiophenol radical cation), m/z = 77 (phenyl cation)The molecular ion peak should be clearly visible at 192. Common fragmentation patterns would involve the loss of the phenylthio group or fragmentation of the furanone ring.

Potential Applications in Drug Development

The 2(5H)-furanone scaffold, particularly when functionalized with sulfur-containing moieties, has demonstrated significant potential in various therapeutic areas. The primary areas of interest for 4-(Phenylthio)-2(5H)-furanone are as an anti-infective agent through quorum sensing inhibition and as a potential anticancer agent.

Quorum Sensing Inhibition: A Strategy Against Bacterial Pathogenesis

Bacterial quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. This system regulates virulence factors, biofilm formation, and antibiotic resistance in many pathogenic bacteria.[1] Disrupting QS, a strategy known as "quorum quenching," is a promising anti-virulence approach that may not exert the same selective pressure for resistance as traditional bactericidal antibiotics.

Proposed Mechanism of Action: Halogenated furanones, produced by the marine alga Delisea pulchra, are well-established QS inhibitors. They are structural mimics of the native N-acyl-homoserine lactone (AHL) signaling molecules used by many Gram-negative bacteria. The proposed mechanism involves the furanone competitively binding to the LuxR-type transcriptional regulators.[6] This binding can either prevent the native AHL from binding or render the furanone-receptor complex unstable and unable to activate the transcription of virulence genes. It is hypothesized that 4-(Phenylthio)-2(5H)-furanone acts via a similar mechanism.

Quorum Sensing Inhibition Mechanism

Quorum_Sensing_Inhibition Hypothesized Mechanism of Quorum Sensing Inhibition cluster_normal Normal Quorum Sensing Pathway cluster_inhibition Inhibitory Pathway AHL AHL Signal (Autoinducer) Receptor LuxR-type Receptor Protein AHL->Receptor Binds Furanone 4-(Phenylthio)-2(5H)-furanone (AHL Mimic) Furanone->Receptor Competitively Binds Complex_Active Active AHL-Receptor Complex Complex_Inactive Inactive Furanone-Receptor Complex Gene_Activation Binding to DNA Promoter Region Virulence_Expression Expression of Virulence Factors & Biofilm Formation Gene_Activation->Virulence_Expression No_Activation No Binding to DNA Inhibition Inhibition of Virulence & Biofilm No_Activation->Inhibition Complex_Active->Gene_Activation Activates Transcription Complex_Inactive->No_Activation Prevents Activation

Caption: Hypothesized mechanism of 4-(Phenylthio)-2(5H)-furanone as a quorum sensing inhibitor.

The presence of the phenylthio group may enhance the lipophilicity of the molecule, potentially improving its ability to cross bacterial cell membranes and interact with intracellular QS receptors.

Anticancer Potential

Derivatives of 2(5H)-furanones have been investigated for their cytotoxic effects against various cancer cell lines. While the specific anticancer mechanism of 4-(Phenylthio)-2(5H)-furanone has not been elucidated, related phenylthio compounds have been shown to induce apoptosis in cancer cells.[7] Furthermore, some furanone derivatives are being explored as inhibitors of specific signaling pathways crucial for cancer cell proliferation, such as the Eag-1 potassium channel.[8] The evaluation of 4-(Phenylthio)-2(5H)-furanone against a panel of cancer cell lines would be a logical next step to determine its potential in this therapeutic area.

Conclusion and Future Directions

4-(Phenylthio)-2(5H)-furanone is a compelling heterocyclic compound with significant potential for drug discovery and development. Its straightforward synthesis from readily available starting materials makes it an attractive scaffold for the generation of diverse chemical libraries. While further biological evaluation is required to pinpoint its precise mechanisms of action and therapeutic utility, the existing body of literature on the 2(5H)-furanone core strongly suggests that it is a promising candidate for the development of novel anti-infective agents that function by disarming bacteria rather than killing them, and potentially as a scaffold for new cytotoxic agents. Future research should focus on obtaining detailed experimental characterization of this molecule, exploring its structure-activity relationship (SAR) through the synthesis of analogs, and conducting comprehensive biological assays to validate its efficacy as a quorum sensing inhibitor and to explore its anticancer properties.

References

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The Multifaceted Biological Activities of 3-(Phenylthio)-2(5H)-furanone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold

The 2(5H)-furanone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of biological activities. Among its various derivatives, the 3-(phenylthio)-2(5H)-furanone class has emerged as a particularly promising area of research. The introduction of the phenylthio group at the C-3 position imparts unique physicochemical properties that modulate the molecule's reactivity and interaction with biological targets. This technical guide provides an in-depth exploration of the diverse biological activities of these derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the mechanistic underpinnings of their actions, provide detailed experimental protocols for their evaluation, and discuss the critical structure-activity relationships that govern their efficacy.

Part 1: Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several this compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2][3] The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and interaction with crucial cellular components like DNA.[3]

Mechanistic Insights

The anticancer activity of these compounds is believed to stem from their ability to induce cellular stress and disrupt key signaling pathways essential for cancer cell survival and proliferation. For instance, some derivatives have been shown to arrest the cell cycle at the S-phase, preventing DNA replication and subsequent cell division.[3] Furthermore, investigations have revealed that these molecules can interact directly with DNA, potentially interfering with transcription and replication processes.[3] The specific substitutions on the phenyl ring and the furanone core play a crucial role in determining the potency and selectivity of these anticancer effects.[1][2]

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[4][5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, C6 glioma)[3][5]

  • Complete cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[6]

Data Presentation: Cytotoxicity of this compound Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
Compound 4e C6 glioma12.1[3]
Compound 6a OVCAR-41.569 ± 0.06[7]
Compound 21 VariousPotent[1][2]
Compound 34 VariousPotent[1]

Note: "Potent" indicates significant activity as reported in the source, without a specific IC50 value provided.

Visualization: Proposed Anticancer Mechanism

anticancer_mechanism furanone 3-(Phenylthio)-2(5H)- furanone Derivative cell Cancer Cell furanone->cell dna DNA cell->dna Interaction apoptosis Apoptosis cell->apoptosis Induction s_phase S-Phase Arrest dna->s_phase proliferation Cell Proliferation s_phase->proliferation Inhibition apoptosis->proliferation Inhibition

Caption: Proposed mechanism of anticancer action.

Part 2: Antimicrobial Activity: Combating Bacterial Resistance

The rise of antibiotic-resistant bacteria poses a significant threat to global health. 2(5H)-furanone derivatives, including those with a phenylthio substitution, have demonstrated promising antimicrobial properties, particularly against Gram-positive bacteria.[8][9] A key area of interest is their ability to inhibit biofilm formation, a crucial virulence factor for many pathogenic bacteria.[8][9][10]

Mechanistic Insights

The antimicrobial action of these furanones is often linked to their ability to interfere with bacterial communication systems, such as quorum sensing, which regulates biofilm formation and virulence factor production. Some derivatives have been shown to repress biofilm formation at concentrations that do not inhibit bacterial growth, suggesting a specific antibiofilm mechanism rather than general toxicity.[10] Furthermore, certain sulfur-containing derivatives have exhibited synergistic effects with conventional antibiotics, enhancing their efficacy against resistant strains.[8][9]

Experimental Protocol: Antimicrobial Susceptibility Testing (AST)

Determining the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the antimicrobial activity of a compound.[11][12][13]

Objective: To determine the MIC of this compound derivatives against pathogenic bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)[8][9]

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • This compound derivatives (dissolved in DMSO)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: Prepare two-fold serial dilutions of the furanone derivatives in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.[12]

Data Presentation: Antimicrobial Activity of Furanone Derivatives
CompoundBacterial StrainMIC (mg/L or µg/mL)Reference
F105 S. aureus10[8][9]
Sulfone 26 S. aureus, B. subtilis8[9]
F12, F15, F94 B. subtilis10 (repressed biofilm)[10][14]
Phenylthio derivative 5 S. aureus15.6[15]
Visualization: Antimicrobial and Antibiofilm Workflow

antimicrobial_workflow start Start: Bacterial Culture prepare Prepare Bacterial Inoculum (0.5 McFarland) start->prepare inoculate Inoculate 96-well Plate prepare->inoculate dilute Serial Dilution of Furanone Derivative dilute->inoculate incubate Incubate (37°C, 18-24h) inoculate->incubate read Determine MIC (Visual/OD600) incubate->read biofilm Biofilm Inhibition Assay (Crystal Violet Staining) incubate->biofilm end End: Analyze Results read->end biofilm->end

Caption: Workflow for assessing antimicrobial and antibiofilm activity.

Part 3: Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and cancer.[16][17] Certain 2(5H)-furanone derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[18]

Mechanistic Insights

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response. For example, some derivatives are suggested to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[18] Others may modulate the production of inflammatory mediators like nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins.[16][17][19] The molecular mechanism can involve the inhibition of transcription factors like NF-κB, which plays a central role in regulating the expression of inflammatory genes.[20]

Experimental Protocol: In Vivo Anti-inflammatory Assessment

The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[16][21]

Objective: To assess the in vivo anti-inflammatory effect of this compound derivatives.

Materials:

  • Wistar rats

  • Carrageenan solution (1% in sterile saline)

  • This compound derivatives

  • Vehicle (e.g., saline, DMSO)

  • Positive control (e.g., Indomethacin, Diclofenac)[22]

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds, vehicle, or positive control to different groups of rats (e.g., orally or intraperitoneally) one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.

Visualization: Key Inflammatory Signaling Pathway

inflammatory_pathway stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) receptor Receptor (e.g., TLR4) stimulus->receptor nfkb_pathway NF-κB Signaling Pathway receptor->nfkb_pathway cox COX Enzymes nfkb_pathway->cox cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb_pathway->cytokines prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation cytokines->inflammation prostaglandins->inflammation furanone This compound furanone->nfkb_pathway Inhibition furanone->cox Inhibition

Caption: Inhibition of key inflammatory pathways by furanone derivatives.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation warrants further investigation. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity while minimizing off-target effects. A deeper understanding of their molecular mechanisms of action will be crucial for their successful translation into novel therapeutic agents. The integration of advanced screening techniques, computational modeling, and in vivo studies will undoubtedly accelerate the development of these promising molecules for the benefit of human health.

References

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  • Kudryavtsev, V., et al. (2017). Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. Molecules, 22(11), 1999.
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  • Kutsyk, O., et al. (2022). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 27(19), 6296.
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A Technical Guide to the Therapeutic Potential of 3-(Phenylthio)-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

The furanone ring system is a "privileged structure" in medicinal chemistry, frequently appearing in natural products with a wide array of biological activities. Within this class, 3-(Phenylthio)-2(5H)-furanone emerges as a compound of significant interest. While direct and extensive research on this specific molecule is still developing, the wealth of data on structurally related thio- and phenyl-substituted furanones provides a strong foundation for exploring its therapeutic potential. This guide will synthesize the current understanding of this chemical space, focusing on the promising applications of this compound as a representative molecule. We will delve into its potential as an anti-biofilm agent, an anti-inflammatory modulator, and a cytotoxic compound for cancer therapy, providing both the theoretical framework and practical experimental protocols for its investigation. It is important to note that while this document centers on this compound, much of the experimental evidence is drawn from its close analogs, thereby illuminating a path for future research into this specific chemical entity.

The Chemical Profile of this compound

This compound is a small molecule characterized by a central furanone ring, a phenylthio substituent at the 3-position, and a double bond within the five-membered ring. This structure imparts specific chemical properties that are believed to be key to its biological activity.

PropertyValue
CAS Number 42435-82-5
Molecular Formula C10H8O2S
Molecular Weight 192.24 g/mol
Appearance Not specified in literature, likely a solid at room temperature
Solubility Expected to be soluble in organic solvents like DMSO and ethanol

Primary Therapeutic Application: Combating Bacterial Biofilms and Quorum Sensing

The most compelling evidence for the therapeutic application of sulfur-containing 2(5H)-furanones lies in their ability to disrupt bacterial biofilms. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which render them notoriously resistant to conventional antibiotics.

Mechanism of Action: Quorum Sensing Inhibition

Many furanone derivatives are known to interfere with bacterial cell-to-cell communication, a process called quorum sensing (QS). Bacteria use QS to coordinate gene expression in a population-density-dependent manner, and it is a key regulator of virulence factor production and biofilm formation. Furanones, due to their structural similarity to N-acylhomoserine lactones (AHLs), the signaling molecules in many Gram-negative bacteria, can act as competitive inhibitors of AHL receptors. This interference disrupts QS-regulated pathways, leading to a downregulation of genes essential for biofilm integrity. In Gram-positive bacteria, such as Bacillus subtilis, sulfur-containing furanones have been shown to repress the eps operon, which is responsible for the synthesis of the exopolysaccharide component of the biofilm matrix.

Quorum_Sensing_Inhibition AHL AHL Signal (Autoinducer) Receptor LuxR-type Receptor AHL->Receptor Binds Complex AHL-Receptor Complex Receptor->Complex Furanone This compound (Antagonist) Furanone->Receptor Competitively Binds DNA Bacterial DNA Complex->DNA Activates Transcription Transcription of Virulence & Biofilm Genes DNA->Transcription Biofilm Biofilm Formation & Virulence Factor Production Transcription->Biofilm Inhibition->Complex Prevents Formation

Caption: Competitive inhibition of quorum sensing by this compound.

Experimental Protocol: Biofilm Inhibition Assay (Crystal Violet Method)

This protocol is a standard method for quantifying biofilm formation and its inhibition by test compounds.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Appropriate liquid growth medium (e.g., TSB, LB)

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid in water

  • Microplate reader

Procedure:

  • Preparation of Bacterial Inoculum: Grow an overnight culture of the bacterial strain in the appropriate medium. Dilute the culture to a standardized concentration (e.g., 1:100 dilution).

  • Plate Setup: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. Add serial dilutions of the this compound stock solution to the wells to achieve the desired final concentrations. Include positive controls (bacteria with no compound) and negative controls (medium only).

  • Incubation: Cover the plate and incubate at the optimal temperature for the bacterial strain (e.g., 37°C) for 24-48 hours without shaking.

  • Washing: Carefully discard the planktonic (free-floating) bacteria from the wells. Gently wash the wells with PBS to remove any remaining non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Rinsing: Discard the crystal violet solution and rinse the wells with water until the rinse water is clear.

  • Drying: Invert the plate and allow it to air dry completely.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

  • Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate and measure the absorbance at 550-590 nm using a microplate reader.

Potential Anti-Inflammatory Applications

The furanone scaffold is present in numerous natural and synthetic compounds exhibiting anti-inflammatory properties. The proposed mechanisms often involve the modulation of key inflammatory pathways.

Putative Mechanism of Action

Furanone derivatives have been shown to exert anti-inflammatory effects by:

  • Inhibition of Pro-inflammatory Mediators: Suppressing the production of nitric oxide (NO) and prostaglandins (PGE2).

  • Modulation of Cytokine Production: Reducing the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.

  • MAPK Pathway Inhibition: Some furanone analogs have been found to inhibit the p38 MAPK signaling pathway, which plays a crucial role in the inflammatory response.

Anti_Inflammatory_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Cell Macrophage/Immune Cell Stimulus->Cell p38 p38 MAPK Cell->p38 NFkB NF-κB Pathway Cell->NFkB Pro_inflammatory Production of Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) p38->Pro_inflammatory Furanone This compound Furanone->p38 Inhibits NFkB->Pro_inflammatory Inflammation Inflammatory Response Pro_inflammatory->Inflammation

Caption: Potential anti-inflammatory mechanism of this compound.

Potential Anticancer Activity

A growing body of evidence suggests that furanone derivatives possess cytotoxic activity against various cancer cell lines.

Plausible Mechanisms of Action

The anticancer effects of furanones are thought to be mediated through several mechanisms:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle, such as the G2/M or S phase.

  • Interaction with Cellular Targets: Some furanone derivatives have been shown to interact with DNA or inhibit critical enzymes involved in cancer cell survival and proliferation.

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell line(s) of interest

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Synthesis of this compound

Several synthetic routes to 2(5H)-furanones have been reported. A plausible method for the synthesis of this compound can be adapted from established procedures.

Synthesis_Workflow Start Starting Material (e.g., 3-bromofuran-2(5H)-one) Reaction Nucleophilic Substitution Reaction Start->Reaction Reagent Thiophenol (PhSH) Reagent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Future Directions and Conclusion

This compound stands as a promising scaffold for the development of novel therapeutics. The strong evidence for the anti-biofilm and quorum sensing inhibitory activities of its structural analogs warrants a focused investigation into its efficacy against a broad range of pathogenic bacteria. Furthermore, its potential as an anti-inflammatory and anticancer agent should be systematically explored. Future research should aim to:

  • Elucidate the specific molecular targets of this compound.

  • Evaluate its efficacy and toxicity in preclinical in vivo models.

  • Explore structure-activity relationships by synthesizing and testing a library of related derivatives to optimize potency and selectivity.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. BenchChem.
  • Abcam. (n.d.). Crystal violet staining protocol. Abcam.
  • Cimmino, A., Scafato, P., Mathieu, V., Ingels, A., D'Amico, W., Pisani, L., Maddau, L., Superchi, S., Kiss, R., & Evidente, A. (2016). Natural and Synthetic Furanones with Anticancer Activity.
  • BenchChem. (2025).
  • Watanabe, M., Tsukazaki, M., Hirakawa, Y., Iwao, M., & Furukawa, S. (1989). An Efficient Synthesis of 2(5H)-Furanone and Furan Derivatives Using 3-(Phenylthio)propenal as a 1, 3-Dipolar Synthon. Chemical & Pharmaceutical Bulletin, 37(10), 2829-2831.
  • Trizna, E. Y., Khakimullina, E. N., Latypova, L. Z., Kurbangalieva, A. R., Sharafutdinov, I. S., Evtyugin, V. G., Babynin, E. V., Bogachev, M. I., & Kayumov, A. R. (2015

The Versatile Synthon: A Technical Guide to 3-(Phenylthio)-2(5H)-furanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The 2(5H)-furanone, or butenolide, ring system is a ubiquitous motif in a vast array of biologically active natural products and serves as a cornerstone in modern synthetic organic chemistry.[1][2] Its inherent reactivity and stereochemical possibilities make it a prized precursor for the construction of complex molecular architectures. Within this important class of compounds, 3-(Phenylthio)-2(5H)-furanone has emerged as a particularly versatile and powerful building block. The strategic placement of the phenylthio group on the butenolide core imparts unique reactivity, enabling a diverse range of chemical transformations. This technical guide provides an in-depth exploration of this compound as a precursor, detailing its synthesis, key reactions, and applications for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of how to harness the full synthetic potential of this remarkable synthon.

Core Properties and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of a synthetic precursor is paramount for its effective utilization. Below is a summary of the key data for this compound.

PropertyValueSource
Molecular Formula C₁₀H₈O₂S[3]
Molecular Weight 192.24 g/mol [3]
Appearance White to off-white solidInferred from related compounds
IUPAC Name 3-(Phenylsulfanyl)-2,5-dihydrofuran-2-one[3]
CAS Number 42435-82-5[3]

Spectroscopic Data:

TechniqueKey Peaks/Shifts
¹H NMR (CDCl₃) δ ~7.2-7.5 (m, 5H, Ar-H), ~6.2 (t, 1H, C4-H), ~4.9 (d, 2H, C5-H₂)
¹³C NMR (CDCl₃) δ ~170 (C=O), ~155 (C3), ~135 (Ar-C), ~129 (Ar-CH), ~127 (Ar-CH), ~125 (C4), ~70 (C5)
IR (KBr) ν ~1750 cm⁻¹ (C=O, lactone), ~1600 cm⁻¹ (C=C)
Mass Spec (EI) m/z 192 (M⁺), 110, 83, 55

Note: The spectroscopic data presented is a combination of predicted values and data from analogous compounds. Experimental verification is recommended.

Synthesis of the Precursor: A Practical and Scalable Approach

The most common and practical laboratory synthesis of this compound involves the nucleophilic substitution of a suitable leaving group at the 3-position of the butenolide ring with thiophenol. A common precursor for this transformation is 3-bromo-2(5H)-furanone.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar arylthio-substituted butenolides.[4][5]

Materials:

  • 3-Bromo-2(5H)-furanone

  • Thiophenol

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 3-bromo-2(5H)-furanone (1.0 eq) in anhydrous dichloromethane (0.2 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triethylamine (1.1 eq).

  • Slowly add thiophenol (1.05 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of thiophenol to diphenyl disulfide.

  • Triethylamine: Acts as a base to deprotonate thiophenol, forming the more nucleophilic thiophenolate anion, and also to neutralize the HBr byproduct of the reaction.

  • 0 °C to Room Temperature: The initial cooling helps to control any exothermicity of the reaction, while allowing it to warm to room temperature provides sufficient energy for the reaction to proceed to completion in a reasonable timeframe.

  • Aqueous Workup: The NaHCO₃ wash neutralizes any remaining acidic species, and the subsequent water and brine washes remove water-soluble impurities.

graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

A [label="3-Bromo-2(5H)-furanone\n+ Thiophenol"]; B [label="Add Et3N in DCM at 0 °C"]; C [label="Warm to RT, Stir 4-6h"]; D [label="Quench with NaHCO3 (aq)"]; E [label="Workup (Wash, Dry, Concentrate)"]; F [label="Purify (Column Chromatography)"]; G [label="this compound"];

A -> B -> C -> D -> E -> F -> G; }

Caption: Workflow for the synthesis of this compound.

Reactivity and Synthetic Applications: A Gateway to Molecular Diversity

The synthetic utility of this compound stems from the interplay of the electrophilic α,β-unsaturated lactone system and the versatile phenylthio substituent. This combination allows for a wide range of transformations, making it a valuable precursor for the synthesis of more complex molecules.

Conjugate Addition Reactions: Building Complexity at the C4 Position

The electron-withdrawing nature of the lactone carbonyl group makes the C4 position of this compound susceptible to nucleophilic attack in a Michael-type conjugate addition. This reaction is a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds.

Mechanism of Conjugate Addition:

The reaction proceeds via the attack of a nucleophile at the β-carbon (C4) of the α,β-unsaturated system, leading to the formation of an enolate intermediate. Subsequent protonation of the enolate yields the 1,4-adduct.

graph Conjugate_Addition { rankdir=LR; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

Reactant [label="this compound"]; Nucleophile [label="Nu⁻"]; Intermediate [label="Enolate Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="1,4-Adduct"];

Reactant -> Intermediate [label=" + Nu⁻"]; Intermediate -> Product [label=" + H⁺"]; }

Caption: General mechanism of conjugate addition to this compound.

A variety of nucleophiles can be employed in this reaction, including organocuprates, Grignard reagents (in the presence of a copper catalyst), and heteroatomic nucleophiles like amines and thiols.[1][6]

Experimental Protocol: Copper-Catalyzed Conjugate Addition of a Grignard Reagent

This protocol is a general procedure adapted from known methods for the conjugate addition of Grignard reagents to α,β-unsaturated lactones.[6]

Materials:

  • This compound

  • Grignard reagent (e.g., MeMgBr, PhMgBr)

  • Copper(I) iodide (CuI) or other Cu(I) salt

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of CuI (0.1 eq) in anhydrous THF (0.1 M) under an inert atmosphere at -20 °C, add the Grignard reagent (1.2 eq) dropwise.

  • Stir the mixture at -20 °C for 30 minutes to form the organocuprate species.

  • Cool the reaction mixture to -78 °C and add a solution of this compound (1.0 eq) in anhydrous THF.

  • Stir the reaction at -78 °C for 2-3 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality of Experimental Choices:

  • Copper(I) Catalyst: Essential for promoting the 1,4-conjugate addition of the Grignard reagent, as Grignard reagents alone tend to favor 1,2-addition to the carbonyl group.

  • Low Temperatures (-20 °C and -78 °C): The formation of the organocuprate and the subsequent conjugate addition are typically carried out at low temperatures to enhance selectivity and prevent side reactions.

  • Ammonium Chloride Quench: Provides a mild source of protons to quench the intermediate enolate and decompose any remaining organometallic species.

Oxidation to the Sulfone: Activating the Michael Acceptor

The phenylthio group can be readily oxidized to the corresponding phenylsulfonyl group using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).[7] This transformation has a profound effect on the reactivity of the butenolide. The strongly electron-withdrawing phenylsulfonyl group further activates the double bond, making the resulting 3-(phenylsulfonyl)-2(5H)-furanone a highly reactive Michael acceptor.[8]

graph Oxidation_Reaction { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Thioether [label="this compound"]; Oxidant [label="m-CPBA"]; Sulfone [label="3-(Phenylsulfonyl)-2(5H)-furanone"];

Thioether -> Sulfone [label=" + m-CPBA"]; }

Caption: Oxidation of this compound to the corresponding sulfone.

This enhanced electrophilicity allows for conjugate additions with a wider range of softer nucleophiles and can lead to different stereochemical outcomes compared to the parent thioether. Furthermore, the phenylsulfonyl group can act as a good leaving group in subsequent elimination or substitution reactions, providing a pathway to further functionalize the butenolide ring.

Diels-Alder Reactions: Constructing Bicyclic Scaffolds

The electron-deficient double bond of this compound can also participate as a dienophile in Diels-Alder reactions, providing a route to complex bicyclic lactones.[9][10] The stereochemical outcome of these [4+2] cycloadditions is often highly predictable, following the endo rule.

Example: Diels-Alder Reaction with Cyclopentadiene

The reaction of this compound with cyclopentadiene is expected to yield the endo-adduct as the major product. This reaction provides a rapid increase in molecular complexity and introduces multiple stereocenters in a single step.

graph Diels_Alder { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Diene [label="Cyclopentadiene"]; Dienophile [label="this compound"]; Product [label="Endo-adduct"];

Diene -> Product; Dienophile -> Product; }

Caption: Diels-Alder reaction of this compound with cyclopentadiene.

Conclusion: A Versatile Tool for the Synthetic Chemist

This compound is a readily accessible and highly versatile precursor in organic synthesis. Its unique combination of an electrophilic α,β-unsaturated lactone and a modifiable phenylthio group opens up a wide array of synthetic possibilities. From the construction of complex carbon skeletons via conjugate additions to the formation of intricate bicyclic systems through cycloaddition reactions, this synthon provides a powerful platform for the synthesis of diverse and biologically relevant molecules. The ability to further activate the butenolide system through oxidation of the sulfide to the sulfone adds another layer of synthetic utility. As the demand for novel and complex molecular architectures continues to grow in fields such as drug discovery and materials science, the importance of versatile building blocks like this compound is set to increase.

References

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Sources

A Senior Application Scientist's Guide to the Discovery and Isolation of Novel Furanone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Potential of the Furanone Scaffold

The furanone ring, a five-membered oxygen-containing heterocycle, represents what medicinal chemists refer to as a "privileged scaffold."[1] Its prevalence in both natural products and synthetic pharmaceuticals is a testament to its versatile chemical reactivity and its ability to interact with a wide array of biological targets.[2][3][4] Furanone derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[4][5][6] Notably, certain natural furanones, such as those isolated from the marine red alga Delisea pulchra, have emerged as potent inhibitors of bacterial communication systems known as quorum sensing, opening new avenues for combating antimicrobial resistance.[7][8][9]

This guide is structured to provide not just a sequence of protocols, but a strategic framework for the discovery and isolation of novel furanone compounds. It emphasizes the rationale behind methodological choices, from the initial screening of natural sources or synthetic libraries to the final structural confirmation of a pure, bioactive molecule.

Part I: Strategies for Discovering Novel Furanones

The quest for new furanone compounds begins with a fundamental choice: to seek them in nature's vast library or to construct them through synthetic chemistry. Both paths offer unique advantages and challenges.

Bio-Prospecting from Natural Sources

Nature is a master chemist, having evolved a rich diversity of furanone structures. Promising sources include:

  • Marine Organisms: Marine algae, particularly red algae like Delisea pulchra, are renowned for producing halogenated furanones as a chemical defense mechanism.[8][9] Ascidians have also been found to contain novel brominated furanones.[10]

  • Plants and Fruits: Many terrestrial plants utilize furanones for defense or signaling. The pepperbark tree (Warburgia salutaris) produces furanones with antimicrobial properties.[11] Fruits like strawberries and pineapples are well-known sources of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), a key flavor compound with biological activity.[12][13]

  • Microorganisms: Fungi and bacteria are prolific sources of secondary metabolites, including unique furanone structures that can be discovered through systematic screening of culture broths.

The most effective method for identifying active compounds from these complex natural mixtures is Bioassay-Guided Isolation .[14][15] This strategy uses a specific biological test (e.g., an antibacterial or cytotoxicity assay) to track the active principle through successive stages of separation, ensuring that purification efforts remain focused on the most promising molecules.

G cluster_0 Discovery & Extraction Phase cluster_1 Fractionation & Isolation Phase cluster_2 Identification & Validation A Select Natural Source (e.g., Marine Alga, Plant) B Crude Extraction (Solvent Maceration, UAE, etc.) A->B C Initial Bioassay (e.g., Antimicrobial Screen) B->C D Solvent-Solvent Partitioning (Creates fractions of varying polarity) C->D Active? Yes E Bioassay of Fractions D->E F Chromatographic Separation (Column, HPLC, etc.) E->F Most Active Fraction G Bioassay of Sub-fractions F->G H Final Purification (Prep-HPLC) (Yields pure compound) G->H Most Active Sub-fraction I Bioassay of Pure Compound (Confirms activity, determines IC50) H->I J Structural Elucidation (NMR, MS, IR) I->J Confirmed Activity K Novel Bioactive Furanone J->K

Figure 1: Workflow for Bioassay-Guided Isolation of Novel Furanones.
Rational Design and Synthesis

Synthetic chemistry provides a powerful alternative, allowing for the creation of novel furanone structures not found in nature and the systematic modification of known compounds to improve their activity (Structure-Activity Relationship, SAR studies).[4] The 2(5H)-furanone core, for example, is a versatile building block for synthesizing more complex heterocyclic systems.[6][16][17]

Key synthetic strategies include:

  • Paal-Knorr Furan Synthesis: A foundational method involving the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[1]

  • Derivatization of Natural Furanones: Using a readily available natural furanone as a starting material to create a library of new analogues for screening.

  • Multi-component Reactions: Efficiently combining several simple molecules in a single step to rapidly generate structural diversity.

Part II: A Validated Workflow for Isolation and Purification

The successful isolation of a novel furanone hinges on a systematic and robust purification strategy. The primary tool for this is chromatography, which separates molecules based on their differing physicochemical properties.

Initial Extraction from Biomass

The goal of extraction is to efficiently transfer the target furanones from the solid biological matrix into a liquid solvent with minimal degradation.

Protocol: Ultrasound-Assisted Extraction (UAE) from Plant Material

Causality: UAE is chosen over traditional methods like maceration or Soxhlet extraction due to its increased efficiency and reduced extraction time, which minimizes the risk of thermal degradation of sensitive compounds.[18] Methanol is a common solvent choice due to its ability to extract a wide range of polar and moderately nonpolar compounds.[18]

  • Preparation: Air-dry the plant material (e.g., leaves, bark) and grind it into a fine powder (40-60 mesh). This increases the surface area for solvent penetration.

  • Extraction: Weigh 10 g of the powdered sample into a 250 mL flask. Add 100 mL of HPLC-grade methanol.

  • Sonication: Place the flask in an ultrasonic bath. Sonicate for 30-45 minutes at a controlled temperature (e.g., 25°C) to prevent degradation.

  • Harvesting: Centrifuge the mixture at 4000 rpm for 10 minutes. Carefully decant the supernatant.

  • Re-extraction: To ensure exhaustive extraction, add another 100 mL of methanol to the plant residue and repeat steps 3 and 4. Combine the supernatants.

  • Concentration: Evaporate the solvent from the combined supernatants under reduced pressure using a rotary evaporator to yield the crude extract. This step is crucial for concentrating the sample for subsequent chromatographic steps.

Multi-Stage Chromatographic Purification

No single chromatographic technique can purify a novel compound from a crude extract. A multi-stage approach is essential, typically progressing from low-resolution, high-capacity methods to high-resolution, low-capacity methods.

G A Crude Natural Extract B Step 1: Low-Pressure Column Chromatography (e.g., Silica Gel) A->B C Collect Fractions B->C D Bioassay or TLC Screening C->D E Pool Active/Target Fractions D->E F Step 2: Preparative HPLC (e.g., Reversed-Phase C18) E->F G Collect Peaks F->G H Step 3: Analytical HPLC (Purity Check) G->H I Pure Isolated Furanone (>95% Purity) H->I

Figure 2: General Chromatographic Workflow for Furanone Isolation.

Protocol: Reversed-Phase HPLC (RP-HPLC) Purification

Causality: RP-HPLC is a high-resolution technique ideal for purifying moderately polar to nonpolar compounds like many furanone derivatives.[19] A C18 column is used, where the stationary phase is nonpolar, and separation is achieved by eluting with a polar mobile phase. Adding a modifier like formic acid to the mobile phase is a self-validating step; it sharpens peaks by suppressing interactions with residual silanols on the silica backbone and ensures consistent protonation of acidic or basic analytes, leading to reproducible retention times.[19][20]

  • Sample Preparation: Dissolve the semi-purified fraction from the previous step (e.g., column chromatography) in the mobile phase. Filter the solution through a 0.45 µm syringe filter to remove particulates that could damage the HPLC system.

  • Instrumentation Setup:

    • Column: C18 column (e.g., 250 mm x 10 mm, 5 µm particle size for preparative scale).

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

    • Detector: UV-Vis detector, monitoring at a wavelength where the furanone core absorbs (e.g., 220-280 nm).

  • Method Development (Analytical Scale): First, develop the separation method on a smaller analytical column. Start with a broad gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate retention time of the target compound.

  • Method Optimization: Adjust the gradient around the target's retention time to achieve baseline separation from impurities. For example, if the target elutes at 40% B, a shallower gradient from 30% to 50% B over 20 minutes will provide higher resolution.

  • Scale-Up (Preparative Scale): Transfer the optimized method to the preparative column, adjusting the flow rate and injection volume according to the column dimensions.

  • Fraction Collection: Collect the eluent corresponding to the target peak in separate vials.

  • Purity Verification: Combine the collected fractions, evaporate the solvent, and re-dissolve a small amount in the mobile phase. Inject onto an analytical HPLC column using the optimized method to confirm purity is >95%.

ParameterTypical RP-HPLC ConditionsRationale
Stationary Phase C18 (Octadecylsilane)Nonpolar phase retains furanones via hydrophobic interactions.[19]
Mobile Phase Water/Acetonitrile or Water/MethanolPolar solvents; gradient elution is used to separate compounds with a range of polarities.[19]
Modifier 0.1% Formic or Phosphoric AcidImproves peak shape and ensures reproducible retention times.[20]
Flow Rate 0.5-1.0 mL/min (Analytical)Optimized for best resolution and efficiency on standard analytical columns.
Detection UV-Vis (e.g., 254 nm) or DADThe furanone conjugated system typically absorbs UV light, allowing for detection.
Table 1: Common HPLC Parameters for Furanone Analysis.

Part III: Definitive Structural Elucidation

Once a furanone compound has been isolated in pure form, its exact chemical structure must be determined. This is accomplished by combining data from several spectroscopic techniques.

Core Spectroscopic Methods
  • Mass Spectrometry (MS): This is the first step, providing the molecular weight of the compound (from the molecular ion peak) and clues to its structure through fragmentation patterns.[21] High-Resolution Mass Spectrometry (HRMS) is critical as it provides a highly accurate mass, allowing for the determination of the exact molecular formula.[22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise arrangement of atoms.

    • ¹H NMR: Identifies the number and type of hydrogen atoms and their connectivity to neighboring atoms.

    • ¹³C NMR: Determines the number and electronic environment of carbon atoms, including the characteristic lactone carbonyl carbon.[23]

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between atoms, allowing for the unambiguous assembly of the molecular skeleton.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For furanones, the most important signals are the strong carbonyl (C=O) stretch of the lactone ring and, if present, the broad hydroxyl (O-H) stretch.[22][23]

Spectroscopic TechniqueKey Information Provided for Furanone StructureCharacteristic Values
Mass Spectrometry (MS) Molecular weight and molecular formula (HRMS).Fragmentation often involves cleavage of the lactone ring.[21]
¹³C NMR Spectroscopy Carbonyl carbon of the lactone ring.~170-180 ppm[23]
¹H NMR Spectroscopy Protons on and adjacent to the furanone ring.Chemical shifts are highly dependent on substitution patterns.
Infrared (IR) Spectroscopy Lactone carbonyl and hydroxyl functional groups.C=O stretch: ~1750-1780 cm⁻¹ (strong); O-H stretch: ~3400 cm⁻¹ (broad).[23]
Table 2: Characteristic Spectroscopic Data for Furanone Scaffolds.

Part IV: Biological Evaluation and Future Directions

The ultimate goal of discovering new furanones is to identify molecules with therapeutic potential.

Elucidating the Mechanism of Action

A key area of furanone research is their ability to interfere with bacterial quorum sensing (QS), particularly in Gram-negative bacteria like Pseudomonas aeruginosa.[24][25] Natural furanones are structurally similar to the native acylated homoserine lactone (AHL) signaling molecules used by these bacteria. This similarity allows them to act as competitive inhibitors, binding to the bacterial receptor proteins (like LasR) and preventing the activation of virulence genes.[8][9][24]

G cluster_0 Bacterial Cell AHL AHL Signal (Autoinducer) Receptor LasR Receptor (Inactive) AHL->Receptor Binds Complex Active Complex Receptor->Complex Activates Blocked Blocked Receptor Receptor->Blocked DNA DNA Complex->DNA Binds to Virulence Virulence Gene Expression (Biofilms, Toxins) DNA->Virulence Furanone Novel Furanone Furanone->Receptor Competes & Binds Blocked->Virulence Inhibition

Figure 3: Simplified Mechanism of Quorum Sensing Inhibition by Furanones.

Other furanones have shown significant promise as anticancer agents by inhibiting key cellular targets like the heat shock protein Hsp90, leading to the degradation of oncoproteins crucial for cancer cell survival.[26]

The discovery, isolation, and characterization of novel furanones is a multidisciplinary endeavor that continues to yield compounds with profound biological activities. The systematic application of the workflows and principles outlined in this guide will empower researchers to efficiently navigate this process, accelerating the development of the next generation of furanone-based therapeutics.

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  • Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. (n.d.). ACS Food Science & Technology. [Link]

  • Furanones. (n.d.). PubMed. [Link]

  • Examples of natural products containing the 3(2H)-furanone unit. (n.d.). ResearchGate. [Link]

  • Separation of 2(5H)-Furanone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Spectroscopic and Photophysical Characteristics of Furan-3(2H)-ones 3a... (n.d.). ResearchGate. [Link]

  • 2(5H)-furanone. (n.d.). SpectraBase. [Link]

  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (2020). National Institutes of Health. [Link]

  • Furans and Furanones with antimycotoxigenic activity isolated from Warburgia salutaris (Canellaceae). (n.d.). Academic Journals. [Link]

  • Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. (n.d.). Imre Blank's Homepage. [Link]

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). MDPI. [Link]

  • Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). (2013). PubMed Central. [Link]

  • Marine-derived active compounds. (n.d.). World Ocean Review. [Link]

  • Bioassay guided isolation: Significance and symbolism. (2024). LinkedIn. [Link]

  • Bioassay-Guided Isolation and Structure Elucidation of Pharmacologically Active Plant Substances. (n.d.). Semantic Scholar. [Link]

  • Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. (n.d.). MDPI. [Link]

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An In-Depth Technical Guide to the Solubility and Stability of 3-(Phenylthio)-2(5H)-furanone in Diverse Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for evaluating the solubility and stability of 3-(Phenylthio)-2(5H)-furanone, a molecule of interest in medicinal chemistry due to the prevalence of the 2(5H)-furanone core in biologically active compounds.[1] Understanding the physicochemical properties of this compound is a critical prerequisite for its advancement in any drug development pipeline, directly impacting formulation, bioavailability, and shelf-life.[2]

This document is structured to provide not just procedural steps, but the scientific rationale behind them. It is designed as a self-validating system of protocols, enabling researchers to generate reliable and reproducible data for this specific molecule and its analogues.

Introduction: The Significance of this compound

The 2(5H)-furanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products with a wide array of biological activities.[1] The introduction of a phenylthio group at the 3-position creates a unique molecule with potential for novel pharmacological effects. The thioether linkage, in particular, can modulate the electronic properties of the furanone ring and provide a site for metabolic transformations.

Before any meaningful biological evaluation or formulation development can occur, a thorough understanding of the compound's solubility and stability is paramount. These properties will dictate the choice of delivery vehicle, the feasibility of oral or parenteral administration, and the conditions required for long-term storage.

Solubility Determination: A Foundational Parameter

Solubility is a crucial determinant of a drug's bioavailability.[3] For this compound, we will explore both kinetic and thermodynamic solubility in a range of pharmaceutically relevant solvents.

Theoretical Considerations

The structure of this compound—comprising a polar lactone ring and a nonpolar phenylthio group—suggests a nuanced solubility profile. We can anticipate moderate solubility in polar aprotic solvents and lower solubility in both highly polar protic solvents (like water) and nonpolar aliphatic hydrocarbons.

Experimental Protocols for Solubility Assessment

2.2.1. Thermodynamic Solubility: The Gold Standard

The shake-flask method is the benchmark for determining thermodynamic solubility, representing the true equilibrium solubility of a compound.

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess of crystalline this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, propylene glycol, DMSO).

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the supernatant.

  • Quantification: Dilute the aliquot with a suitable mobile phase and quantify the concentration of this compound using a validated HPLC-UV method.

2.2.2. Kinetic Solubility: High-Throughput Screening

Kinetic solubility is often assessed in early drug discovery to quickly rank compounds. This method measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.

Protocol: Kinetic Solubility by Nephelometry

  • Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a microplate, perform serial dilutions of the stock solution into the aqueous buffer of choice (e.g., PBS pH 7.4).

  • Precipitation Monitoring: Measure the turbidity of each well over time using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[3]

Data Presentation: Solubility Profile

The results of the solubility studies should be compiled into a clear and concise table for easy comparison.

SolventTemperature (°C)Thermodynamic Solubility (µg/mL)Kinetic Solubility (µM)
Water25[Experimental Data][Experimental Data]
PBS (pH 7.4)37[Experimental Data][Experimental Data]
Ethanol25[Experimental Data]N/A
Propylene Glycol25[Experimental Data]N/A
DMSO25>1 mg/mLN/A

Stability Assessment: Ensuring Molecular Integrity

Stability studies are essential to identify potential degradation pathways and to establish appropriate storage and handling conditions. Forced degradation, or stress testing, is a powerful tool to rapidly predict the long-term stability of a drug substance.[2]

Rationale for Forced Degradation Studies

Forced degradation studies expose the drug substance to conditions more severe than those it would typically encounter during storage.[2] This approach accelerates degradation, allowing for the rapid identification of likely degradation products and pathways. The goal is to achieve a target degradation of 5-20% of the parent compound.

Experimental Workflow for Forced Degradation

The following diagram outlines a typical workflow for a comprehensive forced degradation study of this compound.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare solutions of This compound in relevant solvents acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Expose to oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation Expose to thermal Thermal Stress (e.g., 80°C, solid & solution) prep->thermal Expose to photo Photostability (ICH Q1B guidelines) prep->photo Expose to hplc Stability-Indicating HPLC-UV/DAD Method acid->hplc Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) base->hplc Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) oxidation->hplc Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) thermal->hplc Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) photo->hplc Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) lcms LC-MS/MS for Degradant Identification hplc->lcms Characterize peaks

Caption: Workflow for forced degradation studies of this compound.

Detailed Protocols for Stress Conditions

3.3.1. Hydrolytic Degradation (Acid and Base)

  • Rationale: The lactone ring in the furanone structure is susceptible to hydrolysis, which can be catalyzed by both acid and base.

  • Protocol:

    • Prepare solutions of this compound (approx. 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

    • Incubate the solutions at an elevated temperature (e.g., 60°C).

    • At specified time points, withdraw aliquots, neutralize them, and analyze by HPLC.

3.3.2. Oxidative Degradation

  • Rationale: The thioether moiety is prone to oxidation, potentially forming sulfoxides and sulfones.

  • Protocol:

    • Prepare a solution of the compound in a suitable solvent (e.g., water/acetonitrile).

    • Add a solution of hydrogen peroxide (e.g., 3% final concentration).

    • Incubate at room temperature, protected from light.

    • Analyze aliquots at various time points by HPLC.

3.3.3. Thermal Degradation

  • Rationale: To assess the intrinsic thermal stability of the molecule in both solid and solution states.

  • Protocol:

    • Place the solid compound and a solution of the compound in a thermostable solvent in an oven at an elevated temperature (e.g., 80°C).

    • Analyze the samples at set intervals.

3.3.4. Photodegradation

  • Rationale: To determine if the compound is light-sensitive, which has implications for packaging and storage.

  • Protocol:

    • Expose solutions of the compound to a light source that meets ICH Q1B guidelines for photostability testing.

    • Include a dark control to differentiate between light-induced and thermal degradation.

    • Analyze the samples after the specified exposure period.

Analytical Methodology: A Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is the cornerstone of any stability study. The method must be able to resolve the parent compound from all potential degradation products.

Protocol: Development of a Stability-Indicating HPLC-UV Method

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase Optimization: A gradient elution with a mobile phase consisting of acetonitrile and a phosphate buffer (pH ~3) is likely to provide good separation.

  • Wavelength Selection: Monitor the elution profile at the λmax of this compound and also using a photodiode array (PDA) detector to identify peaks with different UV spectra.

  • Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Elucidation of Degradation Pathways

Once degradation is observed, identifying the structure of the degradation products is crucial.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) Parent This compound Hydrolysis_Product Ring-opened product (4-(phenylthio)-4-oxobut-2-enoic acid) Parent->Hydrolysis_Product Lactone cleavage Sulfoxide Sulfoxide derivative Parent->Sulfoxide Oxidation Sulfone Sulfone derivative Sulfoxide->Sulfone Further Oxidation

Caption: Postulated major degradation pathways for this compound.

LC-MS/MS for Structural Elucidation:

  • Couple the validated HPLC method to a mass spectrometer.

  • Analyze the stressed samples to obtain the mass-to-charge ratio (m/z) of the parent compound and its degradation products.

  • Use tandem MS (MS/MS) to fragment the ions and obtain structural information, which can help in proposing the structures of the degradants.

Data Presentation: Stability Summary

Summarize the findings from the forced degradation studies in a table.

Stress ConditionReagent/ConditionTimeDegradation (%)Major Degradation Products
Acid Hydrolysis0.1 M HCl, 60°C24h[Data][LC-MS Data]
Base Hydrolysis0.1 M NaOH, 60°C8h[Data][LC-MS Data]
Oxidation3% H2O2, RT24h[Data][LC-MS Data]
Thermal (Solution)80°C48h[Data][LC-MS Data]
PhotostabilityICH Q1B-[Data][LC-MS Data]

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. By following these detailed protocols, researchers can generate the critical data needed to support the advancement of this compound through the drug development process. The insights gained from these studies will inform the selection of appropriate formulation strategies, define storage and handling requirements, and provide a deeper understanding of the molecule's intrinsic chemical properties. Further studies could involve long-term stability testing under ICH-defined storage conditions and the investigation of degradation pathways in biological matrices.

References

  • El-Magd, W. A. (2014). SYNTHESIS AND REACTIONS OF SOME 2(3H)- AND 2(5H)- FURANONE DERIVATIVES: A COMPARATIVE STUDY. International Journal of ChemTech Research, 6(11), 4843-4853. Retrieved from [Link]

  • European Union Reference Laboratory for Processing Contaminants. (2024). Analytical approach suitable for determination of 2(5H)‐furanone and 3-methyl-2(5H)‐furanone in food (meat, cheese and fish) with smoke flavour. Retrieved from [Link]

  • Iram, F., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). Retrieved from [Link]

  • Khushbu, A. T., et al. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297. Retrieved from [Link]

  • MDPI. (2020). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 25(21), 5089. Retrieved from [Link]

  • Pharmaceutical Technology. (2017). Stepping Up the Pace of Drug Stability Studies. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Singh, R., & Kumar, R. (2013). Forced Degradation Studies to Assess the Stability of Drugs and Products. TrAC Trends in Analytical Chemistry, 49, 71–88. Retrieved from [Link]

  • Watanabe, M., et al. (1990). An Efficient Synthesis of 2(5H)-Furanone and Furan Derivatives Using 3-(Phenylthio)propenal as a 1, 3-Dipolar Synthon. Chemical and Pharmaceutical Bulletin, 38(5), 1481-1483. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for a Novel Antimicrobial Candidate: 3-(Phenylthio)-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Antimicrobial Research

The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic agents that extend beyond traditional bactericidal or bacteriostatic mechanisms. Furanones, a class of heterocyclic organic compounds, have emerged as a promising scaffold in this endeavor.[1][2] Originally identified as a chemical defense mechanism in the red alga Delisea pulchra, these molecules and their synthetic derivatives have demonstrated a remarkable ability to modulate bacterial behavior, particularly through the disruption of quorum sensing (QS) and biofilm formation.[1][3] This application note provides a detailed guide to the evaluation of a specific derivative, 3-(Phenylthio)-2(5H)-furanone, in a suite of antimicrobial assays.

The core strength of many furanones lies not in direct killing of bacteria, but in disarming them by interfering with cell-to-cell communication.[4][5] This anti-virulence approach is a paradigm shift in antimicrobial therapy, offering the potential to mitigate infections, particularly those involving recalcitrant biofilms, and possibly reduce the selective pressure that drives resistance. This document will guide researchers through the foundational principles and detailed methodologies required to rigorously assess the antimicrobial potential of this compound.

Scientific Principles: The Mechanism of Action

The primary antimicrobial-related activity of many furanone compounds, particularly in Gram-negative bacteria like Pseudomonas aeruginosa, is the inhibition of quorum sensing.[3][6][7] QS is a sophisticated communication system that allows bacteria to coordinate gene expression in a cell-density-dependent manner, leading to the production of virulence factors and the formation of biofilms.[3]

Furanones are structural mimics of N-acyl homoserine lactones (AHLs), the signaling molecules used by many Gram-negative bacteria. By binding to the transcriptional regulator proteins (like LasR in P. aeruginosa), furanones can competitively inhibit the binding of the native AHL signal, thereby downregulating the expression of QS-controlled genes.[8] This disruption prevents the coordinated production of toxins, proteases, and exopolysaccharides necessary for biofilm maturation and virulence.[6][7]

In some Gram-positive bacteria, such as Staphylococcus aureus, certain furanone derivatives have been shown to induce the production of reactive oxygen species (ROS), leading to cellular damage.[1] Furthermore, furanones have demonstrated the ability to prevent initial biofilm formation and disrupt established biofilms, rendering the embedded bacteria more susceptible to conventional antibiotics.[1][9][10][11]

Experimental Protocols

Preparation of this compound Stock Solutions

Causality: Proper solubilization and sterilization of the test compound are critical for accurate and reproducible results. The choice of solvent is crucial to ensure the compound remains in solution in the test medium without exhibiting antimicrobial activity itself. Dimethyl sulfoxide (DMSO) is a common choice for its high solubilizing capacity and low toxicity at the final concentrations used in assays.

Protocol:

  • Weighing: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube under aseptic conditions.

  • Solubilization: Add an appropriate volume of sterile, molecular biology grade DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL). Vortex thoroughly until the compound is completely dissolved.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Note: The final concentration of DMSO in the assay wells should not exceed 1% (v/v) to avoid solvent-induced antimicrobial effects or cytotoxicity.

Determination of Minimum Inhibitory Concentration (MIC)

Causality: The MIC assay is a fundamental quantitative method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] This protocol is based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1]

    • Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]

  • Plate Preparation:

    • Dispense 50 µL of sterile MHB into each well of a 96-well microtiter plate.

    • In the first well of each row, add 50 µL of the this compound stock solution (or a working dilution) to achieve the highest desired concentration.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last well.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls:

    • Positive Control: A well containing MHB and the bacterial inoculum (no compound).

    • Negative Control: A well containing only MHB (no inoculum, no compound).

    • Solvent Control: A well containing MHB, inoculum, and the highest concentration of DMSO used in the assay.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the absorbance at 600 nm with a microplate reader.

Biofilm Inhibition Assay (Crystal Violet Method)

Causality: Many chronic infections are associated with biofilms, which provide a protective environment for bacteria against antibiotics and host immune responses. This assay quantifies the ability of this compound to prevent the formation of biofilms. Crystal violet stains the polysaccharide matrix of the biofilm, allowing for colorimetric quantification.

Protocol:

  • Plate Preparation and Inoculation: Prepare the serial dilutions of the furanone compound in a 96-well flat-bottomed microtiter plate with an appropriate growth medium (e.g., Tryptic Soy Broth supplemented with glucose). Inoculate with the test organism as described in the MIC protocol.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.[1]

  • Washing: Gently discard the planktonic (free-floating) cells from the wells. Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.[1] Be careful not to disturb the attached biofilm.

  • Fixation: Add 100 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.

  • Staining: Remove the methanol and allow the plate to air dry. Add 100 µL of a 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[1]

  • Final Wash: Discard the crystal violet solution and wash the wells thoroughly with running tap water until the water runs clear.

  • Quantification:

    • Air-dry the plate completely.

    • Solubilize the stain from the biofilm by adding 125 µL of 30% (v/v) acetic acid or 95% ethanol to each well.[1]

    • Incubate for 10-15 minutes with gentle shaking.

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

  • Analysis: The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration of the compound that shows a significant reduction in biofilm formation compared to the positive control.

Data Presentation

The results of the antimicrobial assays should be summarized in a clear and concise format.

Table 1: Representative Antimicrobial Activity of this compound

MicroorganismStrainMIC (µg/mL)MBIC₅₀ (µg/mL)
Pseudomonas aeruginosaPAO1>12832
Escherichia coliATCC 25922>12864
Staphylococcus aureusATCC 292136416
Candida albicansSC5314>128>128

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Visualizing Experimental Workflows

Diagrams can effectively illustrate the sequence of steps in a protocol.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis inoculum Prepare 0.5 McFarland Inoculum Suspension plate Inoculate 96-Well Plate inoculum->plate Add 50µL dilution Serially Dilute Furanone Compound dilution->plate Add 50µL incubate Incubate at 37°C for 18-24h plate->incubate read Read Absorbance (600 nm) incubate->read determine Determine MIC read->determine

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Biofilm_Workflow cluster_growth Biofilm Growth cluster_staining Staining Process cluster_quant Quantification setup Prepare Serial Dilutions & Inoculate Plate incubate_biofilm Incubate at 37°C for 24-48h setup->incubate_biofilm wash1 Wash Planktonic Cells incubate_biofilm->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash Excess Stain stain->wash2 solubilize Solubilize Stain wash2->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs

Sources

Cytotoxicity testing of 3-(Phenylthio)-2(5H)-furanone on cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Evaluating the In Vitro Cytotoxicity of 3-(Phenylthio)-2(5H)-furanone on Cancer Cell Lines

Introduction and Scientific Context

The furanone scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous natural products with a wide array of biological activities.[1][2] Synthetic and natural furanone derivatives have demonstrated significant potential as anticancer agents, exerting their effects through diverse mechanisms such as the induction of programmed cell death (apoptosis) and cell cycle arrest.[1][3] This guide focuses on this compound, a specific derivative whose cytotoxic potential warrants systematic investigation.

The initial phase of anticancer drug discovery relies heavily on robust and reproducible in vitro cytotoxicity assays. These assays provide the foundational data needed to quantify a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀), and to select promising candidates for further mechanistic and in vivo studies. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately assess the cytotoxic effects of this compound against various cancer cell lines. We will detail the principles behind key experimental choices, provide step-by-step protocols for two complementary cytotoxicity assays, and discuss the interpretation of results.

Putative Mechanisms of Action for Furanone Derivatives

Understanding the potential mechanisms by which furanone derivatives induce cell death is crucial for designing comprehensive screening strategies and interpreting results. While the specific pathways for this compound are yet to be fully elucidated, literature on analogous compounds points toward several key cellular processes.

  • Induction of Apoptosis: Apoptosis, or programmed cell death, is a primary mechanism for eliminating cancerous cells. Dysregulation of apoptotic pathways is a hallmark of cancer, enabling uncontrolled proliferation and resistance to therapy.[4][5] Furanone derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7] This often involves the generation of reactive oxygen species (ROS), activation of the p53 tumor suppressor protein, modulation of the Bcl-2 family of proteins, and subsequent activation of the caspase cascade.[6]

  • Cell Cycle Arrest: Cancer is characterized by aberrant cell cycle progression. Many chemotherapeutic agents function by halting the cell cycle at specific checkpoints, preventing DNA replication and cell division.[8] Different furanone derivatives have been observed to arrest the cell cycle at the S-phase (DNA synthesis) or the G2/M phase (pre-mitosis), thereby inhibiting tumor cell proliferation.[1][3]

  • Interaction with Cellular Targets: Some furanone compounds may exert their effects by directly interacting with critical biomolecules. Studies have shown that certain derivatives can bind to DNA, disrupting its replication and transcription.[8] Others may inhibit key signaling pathways, such as the PI3K/Akt pathway, which is frequently overactive in cancer and promotes cell survival.[9]

The diagram below illustrates the interconnected signaling pathways commonly implicated in cancer cell apoptosis, which may be targeted by compounds like this compound.

Apoptosis Signaling Pathways Potential Apoptotic Pathways Targeted by Furanones cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligands (e.g., TRAIL, TNFα) DeathReceptor Death Receptors (e.g., DR4, DR5) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 p53 p53 Activation Caspase8->p53 tBid Activation (Amplification Loop) Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 DNA_Damage DNA Damage (Stress Signal) DNA_Damage->p53 Bax_Bak Bax / Bak (Pro-apoptotic) p53->Bax_Bak Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) p53->Bcl2 Inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Bcl2->Bax_Bak CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome (Apaf-1, Cyto c, Pro-caspase-9) CytoC->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Key signaling cascades in apoptosis potentially modulated by furanone derivatives.

Experimental Workflow and Strategy

A systematic approach is essential for generating reliable cytotoxicity data. The following workflow outlines the key stages, from initial preparation to final data analysis. This process ensures that variables are controlled and that the resulting data is robust and interpretable.

Caption: A systematic workflow for assessing the cytotoxicity of a test compound.

Detailed Protocols for Cytotoxicity Assessment

To obtain a comprehensive cytotoxicity profile, it is advisable to use at least two assays based on different cellular principles. Here, we detail protocols for the MTT assay, which measures mitochondrial metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies cell membrane damage.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product.[10] The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.[11]

Materials:

  • Selected cancer cell lines (e.g., MCF-7, HeLa, SW620)[3][9]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT reagent (5 mg/mL in sterile PBS, filtered)[10]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidic isopropanol)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm, reference wavelength >650 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Dilute the cell suspension to the optimized seeding density (typically 5,000–10,000 cells/well) and seed 100 µL into each well of a 96-well plate. Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.[12]

  • Compound Preparation: Prepare a 100X stock solution of this compound in DMSO. Create a serial dilution series from this stock in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of medium containing the various concentrations of the test compound. Include the following controls in triplicate:

    • Untreated Control: Cells with fresh medium only (represents 100% viability).

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (to check for solvent toxicity).

    • Blank Control: Wells with medium only (no cells) to serve as the background reading.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL). Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution to each well.[13] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 690 nm to subtract background absorbance.[10]

Data Analysis:

  • Subtract the average absorbance of the blank control from all other readings.

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

  • Plot % Viability against the logarithm of the compound concentration.

  • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of late apoptosis or necrosis.[14] The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.[15]

Materials:

  • Cell culture setup as described for the MTT assay.

  • LDH cytotoxicity assay kit (commercially available kits from suppliers like Promega, Cayman Chemical, or Abcam are recommended).[15][16]

  • Lysis buffer (often 10X, provided in the kit) to create a maximum LDH release control.

  • Sterile 96-well flat-bottom plates.

  • Multichannel pipette.

  • Microplate reader (absorbance at ~490 nm).

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol. The plate setup should include the following controls in triplicate:

    • Spontaneous LDH Release: Untreated cells (measures background cell death).

    • Maximum LDH Release: Untreated cells treated with the kit's lysis buffer 45 minutes before the end of incubation (represents 100% cytotoxicity).[17]

    • Vehicle Control: Cells treated with the highest concentration of DMSO.

    • Medium Background Control: Wells with culture medium only (no cells).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 400-500 x g for 5 minutes to pellet any detached cells.[16]

  • Assay Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a fresh 96-well plate.[16][17]

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add the specified volume (typically 50-100 µL) to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 20-30 minutes, protected from light.[15] If required by the kit, add a stop solution. Measure the absorbance at the recommended wavelength (typically 490 nm).

Data Analysis:

  • Subtract the average absorbance of the medium background control from all other readings.

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

  • Plot % Cytotoxicity against the logarithm of the compound concentration.

  • Use non-linear regression to determine the IC₅₀ value.

Data Presentation and Interpretation

The results of cytotoxicity screening are most effectively presented in a tabular format, allowing for a clear comparison of the compound's potency across different cell lines and time points.

Table 1: Hypothetical Cytotoxicity (IC₅₀) of this compound against Human Cancer Cell Lines

Cell LineCancer TypeAssay24h IC₅₀ (µM)48h IC₅₀ (µM)72h IC₅₀ (µM)
MCF-7 Breast AdenocarcinomaMTT> 10045.2 ± 3.121.8 ± 1.9
LDH> 10089.5 ± 6.448.3 ± 4.2
HeLa Cervical AdenocarcinomaMTT85.6 ± 7.233.1 ± 2.515.7 ± 1.3
LDH> 10065.4 ± 5.830.1 ± 2.7
SW620 Colorectal AdenocarcinomaMTT92.3 ± 8.540.5 ± 3.919.4 ± 2.0
LDH> 10078.9 ± 6.141.5 ± 3.5

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation Insights:

  • Comparing MTT and LDH Results: A significant discrepancy between MTT and LDH IC₅₀ values can be informative. If the MTT IC₅₀ is much lower than the LDH IC₅₀, it may suggest that the compound is primarily cytostatic (inhibiting proliferation) rather than acutely cytotoxic (causing membrane lysis).

  • Time-Dependency: The data in Table 1 shows a clear time-dependent effect, with potency increasing at longer incubation times. This is a common characteristic of compounds that induce programmed cellular processes like apoptosis.

  • Cell Line Selectivity: Comparing IC₅₀ values across different cell lines can reveal potential selectivity. Further testing against non-cancerous cell lines (e.g., MCF-10A for breast) is essential to determine a therapeutic window.

Conclusion

This guide provides a robust framework for the initial cytotoxic evaluation of this compound. By employing complementary assays like MTT and LDH, researchers can generate reliable data on the compound's potency and gain preliminary insights into its mode of action. A positive cytotoxicity profile from these initial screens serves as a critical decision-making point, justifying progression to more detailed mechanistic studies, such as cell cycle analysis by flow cytometry, apoptosis confirmation via Annexin V/PI staining, and Western blot analysis of key signaling proteins.

References

  • Carneiro, B. A., & El-Deiry, W. S. (2020). Apoptotic cell signaling in cancer progression and therapy. Journal of Clinical Investigation. Available at: [Link]

  • Tian, X., & El-Deiry, W. S. (2024). Targeting apoptotic pathways for cancer therapy. Journal of Clinical Investigation. Available at: [Link]

  • Stepanenko, A. A., & Dmitrenko, V. V. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Journal of Visualized Experiments. Available at: [Link]

  • Makin, G., & Dive, C. (2001). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Drug Resistance Updates. Available at: [Link]

  • Fulda, S., & Debatin, K. M. (2006). Apoptosis in cancer: Key molecular signaling pathways and therapy targets. Critical Reviews in Oncogenesis. Available at: [Link]

  • Promega Corporation. (2024). CytoTox 96® Non-Radioactive Cytotoxicity Assay. protocols.io. Available at: [Link]

  • Li, W., et al. (2018). Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. Chemical Biology & Drug Design. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules. Available at: [Link]

  • Wang, Y., et al. (2020). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Letters in Drug Design & Discovery. Available at: [Link]

  • Li, W., et al. (2018). Bis-2(5 H )-furanone Derivatives as New Anticancer Agents: Design, Synthesis, Biological Evaluation and Mechanism Studies. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

Sources

Introduction: The Strategic Value of the Phenylthio Group in Furanone Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 3-(Phenylthio)-2(5H)-furanone: A Versatile Synthon for Modern Heterocyclic Chemistry

For inquiries and technical support, please refer to the authoring entity. This document is intended for research professionals and is for informational purposes only. © 2026. All rights reserved.

The 2(5H)-furanone core is a privileged scaffold, forming the structural basis of numerous natural products and pharmacologically active molecules.[1][2] Its inherent reactivity, stemming from the conjugated lactone system, makes it a valuable starting point in organic synthesis. The introduction of a phenylthio group at the C-3 position transforms this simple butenolide into a highly versatile and powerful intermediate for the construction of complex heterocyclic systems.

The strategic utility of this compound arises from several key chemical properties:

  • Activation for Nucleophilic Attack: The electron-withdrawing nature of the phenylthio group, enhanced by potential oxidation to sulfoxide or sulfone, activates the C-5 position for Michael addition and the C-2 carbonyl for direct nucleophilic attack.

  • Functionality as a Leaving Group: The phenylthiolate anion is an excellent leaving group, facilitating substitution reactions at the C-3 position.

  • Versatile Ring-Opening/Recyclization Potential: The furanone ring can be readily opened by various nucleophiles, and the resulting acyclic intermediate, guided by the retained phenylthio moiety, can undergo intramolecular cyclization to form a diverse array of new five- and six-membered heterocycles.[3][4]

This guide provides an in-depth exploration of this compound as a pivotal building block. We will detail its synthesis and showcase its application in the preparation of key nitrogen- and sulfur-containing heterocycles through detailed, field-tested protocols and mechanistic insights.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental for any synthetic protocol.

PropertyValueReference
Chemical Name This compound[5]
CAS Number 42435-82-5[5][]
Molecular Formula C₁₀H₈O₂S[5][]
Molecular Weight 192.24 g/mol []
Melting Point 58-60 °C[7]
Boiling Point 397.0 ± 42.0 °C (Predicted)[7]
Appearance Solid-

Part 1: Synthesis of the Core Intermediate

The reliable synthesis of the starting material is the first critical step. While several routes exist, one common approach involves the cyclization of a suitable precursor. An efficient method for creating the 2(5H)-furanone scaffold utilizes 3-(phenylthio)propenal as a versatile synthon.[8][9]

Protocol 1: General Synthesis of 2(5H)-Furanone Derivatives

This protocol is adapted from methodologies involving the cyclization of functionalized precursors.

Objective: To synthesize the 2(5H)-furanone core structure.

Materials:

  • 3-(Phenylthio)propenal

  • Organometallic reagent (e.g., Grignard or organolithium reagent)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Electrophile (e.g., CO₂, alkyl halide)

  • Quenching agent (e.g., saturated ammonium chloride solution)

Procedure:

  • Dissolve 3-(phenylthio)propenal in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon) and cool the solution to -78 °C.

  • Slowly add one equivalent of the chosen organometallic reagent (e.g., vinylmagnesium bromide) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture for 1 hour at this temperature to ensure the complete formation of the corresponding alcoholate.

  • Introduce a suitable electrophile to trap the intermediate. For the synthesis of the parent this compound, this often involves a directed lithiation followed by carboxylation.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2(5H)-furanone derivative.

Scientist's Note: The choice of organometallic reagent and electrophile is crucial for determining the substitution pattern of the final furanone product.[8] The sulfide group plays a key role in directing α-lithiation in subsequent steps, showcasing its synthetic utility beyond being a simple substituent.[9]

Part 2: Synthesis of Nitrogen-Containing Heterocycles

The reaction of this compound with nitrogen nucleophiles is a powerful strategy for synthesizing N-heterocycles. The reaction typically proceeds via a ring-opening of the lactone followed by an intramolecular cyclization that expels the phenylthio group.

Application Note 2.1: Synthesis of Pyridazinones

Pyridazinones are important scaffolds in medicinal chemistry. Their synthesis from this compound and hydrazine hydrate demonstrates a classic ring transformation reaction.


}

Workflow for the synthesis of Pyridazinone derivatives.

Protocol 2.1: Synthesis of 6-Aryl-4-phenylthio-4,5-dihydro-3(2H)-pyridazinone

This protocol is based on the reaction of 5-aryl-3-phenylthio-2(3H)-furanones with hydrazine hydrate, a reaction pathway that is mechanistically similar for the 2(5H)-isomer.[3][4]

Objective: To synthesize a pyridazinone derivative via furanone ring transformation.

Materials:

  • 5-Aryl-3-phenylthio-2(5H)-furanone (1 equivalent)

  • Hydrazine hydrate (1.1 equivalents)

  • Ethanol

  • Glacial acetic acid

  • Concentrated HCl

Procedure:

  • Ring Opening to Hydrazide: To a solution of the furanone (10 mmol) in ethanol (30 mL), add hydrazine hydrate (11 mmol).

  • Heat the mixture under reflux for 3 hours. During this time, the furanone ring opens to form the corresponding acid hydrazide intermediate.[3]

  • Allow the mixture to cool to room temperature. The acid hydrazide may precipitate and can be filtered.

  • Cyclization: Take the isolated acid hydrazide and suspend it in a mixture of glacial acetic acid and concentrated HCl (1:1 ratio).

  • Heat the suspension under reflux for 2 hours to induce cyclization.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Collect the resulting solid precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure pyridazinone derivative.

Scientist's Note: The initial reaction between the furanone and hydrazine can yield different products based on temperature. At room temperature, isomerization to the 2(3H)-furanone may occur, while at elevated temperatures, the ring-opened hydrazide is the major product, which is the necessary precursor for the pyridazinone.[4] The final cyclization step is acid-catalyzed.

Application Note 2.2: Synthesis of Pyrrolones

Reacting the furanone with primary amines, such as benzylamine, leads to the formation of 2(3H)-pyrrolones, another class of medicinally relevant heterocycles.

Protocol 2.2: Synthesis of N-Benzyl-2(3H)-pyrrolone Derivatives

This protocol outlines the conversion of the furanone lactone to a lactam using benzylamine.[3]

Objective: To synthesize an N-substituted pyrrolone.

Materials:

  • 5-Aryl-3-phenylthio-2(5H)-furanone (1 equivalent)

  • Benzylamine (1.1 equivalents)

  • Anhydrous benzene or toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the furanone (10 mmol) in anhydrous benzene (40 mL).

  • Add benzylamine (11 mmol) to the solution.

  • Heat the mixture under reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting residue contains the benzylamide derivative from the ring-opening step.[3] This intermediate can often be cyclized in situ or isolated and then cyclized.

  • For cyclization, the crude amide can be heated in acetic anhydride or treated with a dehydrating agent to afford the 2(3H)-pyrrolone.

  • Purify the final product by recrystallization or column chromatography.

Part 3: Synthesis of Sulfur-Containing Heterocycles

The phenylthio group can also be a participant in the formation of new sulfur heterocycles, or it can be displaced to allow the introduction of other sulfur-based functionalities.

Application Note 3.1: Synthesis of Isothiazolones

The conversion of the furanone-derived benzylamides into isothiazolone derivatives demonstrates a fascinating transformation where the lactone oxygen is ultimately replaced by sulfur.[3]


}

Key synthetic transformations of this compound.

Protocol 3.1: Conversion of Benzylamides to Isothiazolones

This protocol begins with the benzylamide intermediate generated as described in Protocol 2.2.

Objective: To synthesize an isothiazolone derivative.

Materials:

  • Benzylamide derivative of ring-opened furanone (from Protocol 2.2)

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Dissolve the benzylamide intermediate (5 mmol) in anhydrous dichloromethane (25 mL) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture over ice water to quench the excess thionyl chloride.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product via column chromatography to yield the desired isothiazolone.[3]

Scientist's Note: This reaction is a powerful example of heteroatom exchange. The thionyl chloride acts as both a dehydrating agent to facilitate cyclization and as the source of the sulfur atom for the new isothiazolone ring. This method avoids the direct use of more hazardous sulfurating agents.

Part 4: Tuning Reactivity via Oxidation

The phenylthio group can be oxidized to a sulfoxide or a sulfone. This modification dramatically alters the electronic properties of the molecule, making the sulfonyl group an exceptional leaving group and further activating the furanone ring for nucleophilic attack.[10]

Protocol 4.1: Oxidation to 3-(Phenylsulfonyl)-2(5H)-furanone

Objective: To increase the reactivity of the furanone intermediate.

Materials:

  • This compound (1 equivalent)

  • Hydrogen peroxide (30% solution, excess)

  • Glacial acetic acid

Procedure:

  • Dissolve the this compound (10 mmol) in glacial acetic acid (40 mL).

  • Slowly add an excess of 30% hydrogen peroxide (e.g., 3-4 equivalents) to the solution. The reaction can be exothermic; maintain the temperature below 50 °C with a water bath if necessary.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the oxidation by TLC, observing the formation of a more polar spot corresponding to the sulfone.

  • Once the reaction is complete, pour the mixture into a large volume of cold water to precipitate the product.

  • Filter the solid, wash extensively with water to remove acetic acid, and dry under vacuum.

  • The resulting 3-(phenylsulfonyl)-2(5H)-furanone can be used in subsequent reactions without further purification or can be recrystallized from ethanol.

Scientist's Note: The resulting phenylsulfonyl furanone is a highly reactive Michael acceptor and an excellent substrate for nucleophilic substitution reactions. The sulfonyl group is a much better leaving group than the corresponding thioether, enabling reactions with weaker nucleophiles that may not react with the parent compound.[10]

Summary of Applications

The protocols and notes provided herein illustrate the exceptional versatility of this compound as a cornerstone intermediate.

Starting MaterialReagent(s)Heterocyclic ProductKey Transformation
This compound1. Hydrazine Hydrate2. AcidPyridazinoneRing-Opening / Recyclization
This compound1. Primary Amine2. Dehydrating AgentPyrrolone (Lactam)Ring-Opening / Recyclization
Furanone-derived AmideThionyl ChlorideIsothiazoloneDehydrative Cyclization / S-Insertion
This compoundH₂O₂ / Acetic Acid3-(Phenylsulfonyl)-2(5H)-furanoneOxidation (Reactivity Tuning)

This synthon provides chemists with a reliable and adaptable platform for accessing a wide range of heterocyclic structures, underscoring its value in modern drug discovery and synthetic methodology development.

References

  • Watanabe, M., Tsukazaki, M., Hirakawa, Y., Iwao, M., & Furukawa, S. (1990). An Efficient Synthesis of 2(5H)‐Furanone and Furan Derivatives Using 3‐(Phenylthio)propenal as a 1,3‐Dipolar Synthon. Chemical and Pharmaceutical Bulletin, 37(10), 2627-2630. [Link]

  • Watanabe, M., Tsukazaki, M., Hirakawa, Y., Iwao, M., & Furukawa, S. (1990). ChemInform Abstract: An Efficient Synthesis of 2(5H)‐Furanone and Furan Derivatives Using 3‐(Phenylthio)propenal as a 1,3‐Dipolar Synthon. ChemInform, 21(23). [Link]

  • Youssef, A. S. A., Kandeel, K. A., Abou-Elmagd, W. S. I., & Hashem, A. I. (2002). Conversion of 5-Aryl-3-phenylthio-2(3H)-furanones into Some Nitrogen- and Sulphur-Containing Heterocycles. Phosphorus, Sulfur, and Silicon and the Related Elements, 177(10), 2377-2386. [Link]

  • Latypova, E., et al. (2020). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 25(21), 5183. [Link]

  • Abou-Elmagd, W. S. I. (2014). Synthesis and Reactions of Some 2(3H)- and 2(5H)- Furanone Derivatives: A Comparative Study. International Journal of Advanced Research, 2(12), 48-57. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones. Organic Chemistry Portal. [Link]

  • PubChem. (n.d.). 5-Methyl-3-(phenylthio)-2(5H)-furanone. National Center for Biotechnology Information. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-(Phenylthio)-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-(Phenylthio)-2(5H)-furanone and the Role of HPLC

This compound is a heterocyclic compound featuring a furanone core, a structure of significant interest in medicinal chemistry and materials science.[1][2] The incorporation of a phenylthio group provides a versatile handle for further synthetic transformations, making it a valuable building block for the development of novel bioactive molecules and functional materials.[2][3] The biological activities of furanone derivatives are extensive, including potential antimicrobial properties.[2][3]

Following its synthesis, crude reaction mixtures invariably contain unreacted starting materials, reagents, and side-products. High-Performance Liquid Chromatography (HPLC) stands as the premier technique for isolating this compound with the high degree of purity required for subsequent applications, such as structural confirmation (NMR, MS), biological screening, and further chemical reactions. This application note provides a comprehensive, field-proven protocol for the purification of this compound using Reversed-Phase HPLC (RP-HPLC), grounded in the principles of chromatographic separation.

Physicochemical Properties and Chromatographic Profile

A successful purification strategy begins with understanding the analyte's properties.

  • Compound Name: this compound[][5]

  • Molecular Formula: C₁₀H₈O₂S[][5][6]

  • Molecular Weight: 192.24 g/mol [][5][6]

  • Structure:

    
    
    
  • Chromatographic Profile: The molecule possesses both a polar lactone moiety and a non-polar phenylthio group. This amphiphilic nature makes it an ideal candidate for Reversed-Phase HPLC, where separation is driven by hydrophobic interactions with a non-polar stationary phase.[7] The phenylthio group contains a strong chromophore, allowing for sensitive detection by UV spectrophotometry. The UV absorption maximum is expected in the range of 250-270 nm, similar to other thiophenol derivatives.[8]

Principle of Reversed-Phase HPLC Separation

This protocol employs RP-HPLC, a powerful and widely used chromatographic technique.[7] The fundamental principle relies on the partitioning of the analyte between a polar mobile phase and a non-polar (hydrophobic) stationary phase.

  • Stationary Phase: A silica-based support chemically bonded with C18 (octadecyl) alkyl chains. This creates a non-polar surface.

  • Mobile Phase: A mixture of a polar solvent (water) and a less polar organic solvent (acetonitrile).

  • Mechanism of Separation: When the crude sample is introduced, compounds will compete for interaction with the stationary phase. More non-polar compounds, like this compound, will have a stronger affinity for the C18 stationary phase and will be retained longer on the column. More polar impurities will interact more readily with the mobile phase and elute earlier. By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), the retained compounds are sequentially eluted from the column, allowing for their separation and collection.[7]

Detailed Experimental Protocol

This protocol is designed for preparative-scale purification, aimed at isolating milligram to gram quantities of the target compound. It is strongly recommended to first develop and optimize the method on an analytical scale before scaling up.

Instrumentation and Materials
  • Instrumentation:

    • Preparative HPLC system with a binary or quaternary gradient pump.

    • Autosampler or manual injector with a large volume loop (e.g., 1-5 mL).

    • Column oven for temperature control.

    • UV-Vis or Photodiode Array (PDA) detector.

    • Fraction collector.

    • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Columns:

    • Analytical: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

    • Preparative: C18 column (e.g., 250 mm x 21.2 mm, 5-10 µm particle size).[7]

  • Chemicals and Reagents:

    • Crude this compound sample.

    • Acetonitrile (HPLC grade or higher).

    • Water (HPLC grade, Type I).

    • Formic Acid (LC-MS grade, >99%).

    • Methanol (HPLC grade, for sample preparation and flushing).

    • Dimethyl Sulfoxide (DMSO, spectroscopic grade).

Summary of Chromatographic Conditions

The following table summarizes the recommended starting conditions for both analytical method development and preparative scale-up.

ParameterAnalytical MethodPreparative MethodRationale
Column C18, 250 x 4.6 mm, 5 µmC18, 250 x 21.2 mm, 5-10 µmStandard dimensions for analytical development and preparative scale-up.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterFormic acid improves peak shape by ensuring consistent protonation of acidic/basic sites and suppresses silanol interactions.[10][11]
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 40% to 90% B over 20 min40% to 90% B over 20 minA gradient is essential to elute the compound of interest while separating it from earlier and later eluting impurities.
Flow Rate 1.0 mL/min20 mL/minFlow rate is scaled proportionally to the column's cross-sectional area for preparative work.[7]
Column Temp. 30 °C30 °CMaintaining a constant temperature ensures reproducible retention times.[12]
Detection UV at 263 nmUV at 263 nmThis wavelength provides good sensitivity for the phenylthio chromophore.[11]
Injection Vol. 10-20 µL1-5 mL (sample dependent)Volume is increased significantly for preparative scale to maximize throughput.
Step-by-Step Purification Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification SamplePrep 1. Sample Preparation (Dissolve & Filter) Injection 4. Sample Injection SamplePrep->Injection MobilePhasePrep 2. Mobile Phase Preparation (Mix & Degas) Equilibration 3. System Equilibration MobilePhasePrep->Equilibration Equilibration->Injection Separation 5. Chromatographic Separation (Gradient Elution) Injection->Separation Detection 6. UV Detection Separation->Detection Collection 7. Fraction Collection Detection->Collection Analysis 8. Purity Analysis (Analytical HPLC) Collection->Analysis Pooling 9. Pool Pure Fractions Analysis->Pooling Evaporation 10. Solvent Removal (Rotary Evaporation) Pooling->Evaporation FinalProduct 11. Pure Compound Evaporation->FinalProduct

Sources

Application Notes & Protocols: A Multi-Faceted Approach to Elucidating the Mechanism of Action of 3-(Phenylthio)-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2(5H)-furanone scaffold is a privileged structure in medicinal chemistry, with natural and synthetic derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The subject of this guide, 3-(Phenylthio)-2(5H)-furanone, is a sulfur-containing derivative that holds therapeutic promise. Based on the established bioactivities of related furanone compounds, this molecule is hypothesized to function through at least two primary mechanisms: the disruption of bacterial cell-to-cell communication (quorum sensing) and the modulation of key inflammatory signaling pathways in mammalian cells.

This document provides a comprehensive experimental framework for researchers to systematically investigate these potential mechanisms of action. The protocols herein are designed to be self-validating, progressing from high-throughput screening assays to more detailed, mechanistic studies. We will explore methodologies to assess the compound's efficacy as a quorum sensing inhibitor (QSI) and as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation.[3][4]

Part 1: Investigating Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-density-dependent communication system used by bacteria to coordinate collective behaviors, such as virulence factor production and biofilm formation.[5] Furanone compounds are well-documented for their ability to interfere with QS, making this a primary avenue of investigation for this compound.[6][7]

Experimental Rationale

Our approach is to first screen for general QS inhibitory activity using a biosensor strain. A positive result would then be followed by a functional assay to confirm the downstream effect on biofilm formation, a key QS-regulated phenotype.

Logical Workflow for Quorum Sensing Inhibition

G cluster_0 Experimental Workflow A Primary Screen: Violacein Inhibition Assay B Secondary Assay: Biofilm Formation Assay A->B If positive result C Data Analysis & Conclusion B->C

Caption: Workflow for assessing quorum sensing inhibition.

Protocol 1.1: Violacein Inhibition Assay using Chromobacterium violaceum

Principle: Chromobacterium violaceum is a gram-negative bacterium that produces the purple pigment violacein, a process regulated by the CviI/CviR QS system.[8] Inhibition of this QS system results in a quantifiable reduction in violacein production, making it an excellent biosensor for screening potential QSIs.[9]

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) broth

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare an overnight culture of C. violaceum in LB broth at 30°C with shaking.

  • Dilute the overnight culture with fresh LB broth to an OD₆₀₀ of 0.1.

  • In a 96-well plate, add 180 µL of the diluted bacterial culture to each well.

  • Add 20 µL of this compound at various concentrations (e.g., 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control if available.

  • Incubate the plate at 30°C for 24-48 hours with gentle shaking.

  • After incubation, quantify violacein production by lysing the cells and measuring the absorbance of the extracted pigment. A common method is to add 150 µL of DMSO to each well, mix thoroughly to solubilize the violacein, and measure the absorbance at 585 nm.[8]

  • Determine the percentage of violacein inhibition relative to the vehicle control. It is crucial to also assess bacterial growth (OD₆₀₀) to ensure the observed effect is not due to bactericidal or bacteriostatic activity.

Protocol 1.2: Biofilm Formation Inhibition Assay (Crystal Violet Method)

Principle: The crystal violet assay is a standard method for quantifying the total biomass of a biofilm.[10] Adherent bacterial cells are stained with crystal violet, and the amount of dye retained is proportional to the amount of biofilm formed. This assay will determine if the QS inhibitory activity observed in the primary screen translates to a functional anti-biofilm effect.

Materials:

  • Pseudomonas aeruginosa (e.g., PAO1) or another robust biofilm-forming strain

  • Tryptic Soy Broth (TSB) or other suitable medium

  • This compound

  • 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol

  • Spectrophotometer (plate reader)

Procedure:

  • Grow an overnight culture of P. aeruginosa at 37°C.

  • Dilute the culture 1:100 in fresh TSB.

  • Add 100 µL of the diluted culture to each well of a 96-well plate.

  • Add 100 µL of TSB containing this compound at twice the desired final concentrations. Include a vehicle control.

  • Incubate the plate at 37°C for 24-48 hours under static conditions.

  • Carefully discard the planktonic (free-floating) bacteria by inverting the plate.

  • Gently wash the wells twice with 200 µL of sterile PBS to remove any remaining planktonic cells.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[10]

  • Remove the crystal violet solution and wash the plate three times with PBS.

  • Dry the plate completely.

  • Solubilize the bound dye by adding 200 µL of 30% acetic acid or 95% ethanol to each well.

  • Incubate for 15-30 minutes with gentle shaking.

  • Transfer 150 µL of the solubilized dye to a new plate and measure the absorbance at 570-595 nm.

Expected Data:

Concentration of this compoundViolacein Production (% of Control)Biofilm Formation (% of Control)
Vehicle (DMSO)100 ± 5.2100 ± 7.8
1 µM85.3 ± 4.192.1 ± 6.5
10 µM52.1 ± 3.765.4 ± 5.9
50 µM15.8 ± 2.528.3 ± 4.2
100 µM5.2 ± 1.912.7 ± 3.1

Part 2: Investigating Anti-Inflammatory Effects via NF-κB Pathway Inhibition

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Its dysregulation is implicated in numerous inflammatory diseases.[4] Many natural products exert their anti-inflammatory effects by inhibiting this pathway.

Signaling Pathway Overview

G cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates p65_p50 p65/p50 (NF-κB) IKK->p65_p50 Phosphorylates p65 (at Ser536) IkB->p65_p50 Releases p_p65_p50 p-p65/p50 p_p65_p50_nuc p-p65/p50 p_p65_p50->p_p65_p50_nuc Nuclear Translocation DNA κB DNA Sites p_p65_p50_nuc->DNA Binds Gene Pro-inflammatory Gene Expression DNA->Gene

Sources

Application Notes & Protocols for the Structural Modification of 3-(Phenylthio)-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed technical guide on the strategic chemical modification of the 3-(Phenylthio)-2(5H)-furanone scaffold. It outlines the key reactive sites, explores diverse synthetic transformations, and provides actionable protocols for creating novel derivatives for applications in medicinal chemistry and materials science.

Introduction: The this compound Scaffold

The 2(5H)-furanone, or butenolide, ring is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active compounds.[1][2] Derivatives of this core structure are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][3][4] The introduction of a phenylthio group at the C3 position yields this compound (CAS 42435-82-5), a versatile synthetic intermediate that combines the reactivity of the butenolide ring with the chemical properties of a thioether.[]

The strategic modification of this scaffold is of significant interest to medicinal chemists. Altering its structure can modulate its physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides an in-depth exploration of the key reactive centers within the molecule and presents detailed protocols for its structural diversification.

Chemical Reactivity Profile

The synthetic versatility of this compound stems from three primary reactive zones: the α,β-unsaturated lactone system, the phenyl ring of the thioether, and the sulfur atom itself. Understanding the interplay of these functional groups is crucial for designing successful synthetic strategies.

  • The 2(5H)-Furanone Core: The conjugated system of the double bond and the carbonyl group makes the furanone ring susceptible to various transformations.[1] It can participate in nucleophilic additions, cycloadditions, and ring-opening reactions.[1][6]

  • The Phenylthio Group: The sulfur atom, with its lone pairs of electrons, can act as a nucleophile or a ligand for transition metals.[7] It is also susceptible to oxidation. The attached phenyl ring can undergo electrophilic aromatic substitution, allowing for further functionalization.

  • Acidity of α-Protons: The protons on the carbon adjacent to the sulfur atom (in the thioether) are more acidic than their ether counterparts, which can be exploited in certain base-mediated reactions.[8]

Below is a diagram illustrating the key reactive sites on the this compound molecule.

Reactivity_Profile cluster_molecule cluster_labels mol n1 Michael Addition Cycloaddition n1:w->mol:e n2 Nucleophilic Acyl Substitution (Ring Opening) n2:n->mol:s n3 Oxidation (Sulfoxide, Sulfone) Metal Coordination n3:s->mol:n n4 Electrophilic Aromatic Substitution n4:e->mol:w

Caption: Key reactive sites for the structural modification of this compound.

Strategies for Structural Modification

Modification of the Phenylthio Group: Oxidation

One of the most direct modifications of the this compound scaffold is the oxidation of the thioether to a sulfoxide or a sulfone. This transformation significantly alters the electronic and steric properties of the molecule, increasing polarity and hydrogen bonding potential. The introduction of the sulfonyl group is a common strategy in drug design to improve pharmacological properties.[4]

Causality: The sulfur atom in a thioether is readily oxidized due to the presence of lone pair electrons. Common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can be used. The extent of oxidation (to sulfoxide or sulfone) can be controlled by the stoichiometry of the oxidant and the reaction conditions. For instance, using one equivalent of m-CPBA at low temperatures typically yields the sulfoxide, while an excess of the oxidant at higher temperatures leads to the sulfone.

Protocol 1: Oxidation to 3-(Phenylsulfonyl)-2(5H)-furanone

This protocol details the oxidation of the thioether to the corresponding sulfone, a transformation that can enhance biological activity.[9]

Workflow Diagram:

G start Dissolve this compound in Acetic Acid add_h2o2 Add 30% Hydrogen Peroxide (excess) dropwise at room temperature start->add_h2o2 stir Stir at room temperature for 24 hours add_h2o2->stir precipitate Pour mixture into ice-water to precipitate the product stir->precipitate filter Filter the solid product precipitate->filter wash Wash with cold water filter->wash dry Dry under vacuum wash->dry end Characterize 3-(Phenylsulfonyl)-2(5H)-furanone (NMR, IR, MS) dry->end

Caption: Experimental workflow for the oxidation of this compound.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g of this compound in 20 mL of glacial acetic acid.

  • Addition of Oxidant: To the stirred solution, add 3.0 mL of 30% hydrogen peroxide dropwise. The addition should be done at a rate that maintains the reaction temperature below 30 °C.

  • Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water. A white precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Drying and Characterization: Dry the solid product under vacuum to yield 3-(Phenylsulfonyl)-2(5H)-furanone. Characterize the product using NMR, IR, and mass spectrometry to confirm its structure.

Self-Validation: The successful oxidation can be confirmed by the disappearance of the starting material spot on TLC and the appearance of a more polar product spot. In the ¹H NMR spectrum, a downfield shift of the protons on the furanone ring is expected due to the electron-withdrawing nature of the sulfonyl group. The IR spectrum should show strong characteristic peaks for the S=O stretching vibrations in the range of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹.

Modification of the 2(5H)-Furanone Ring: Reaction with Nucleophiles

The 2(5H)-furanone ring is an excellent Michael acceptor and can also react with strong nucleophiles at the carbonyl carbon.[10] Reactions with nitrogen nucleophiles, such as amines and hydrazines, can lead to either Michael addition, ring opening, or more complex rearrangements to form new heterocyclic systems like pyrrolones or pyridazinones.[6]

Causality: The choice of nucleophile, solvent, and reaction temperature determines the outcome. For example, reaction with hydrazine hydrate at room temperature might simply lead to tautomerization of the furanone, while at elevated temperatures, ring opening followed by cyclization can occur to form a pyridazinone derivative.[6] This versatility allows for the generation of a diverse library of compounds from a single precursor.

Protocol 2: Synthesis of a Pyrrolone Derivative

This protocol describes the conversion of a substituted 2(5H)-furanone to a pyrrolone derivative by reaction with ammonium acetate, demonstrating a ring transformation.[6]

Step-by-Step Methodology:

  • Reactant Mixture: In a reaction vessel, thoroughly mix 1.0 mmol of a 3-cyano-substituted 2(5H)-furanone derivative (as a model compound) with 5.0 mmol of ammonium acetate.

  • Fusion: Heat the mixture in an oil bath at 160-170 °C for 30 minutes. The mixture will melt and then solidify.

  • Work-up: Allow the reaction vessel to cool to room temperature. Add water to the solid mass and triturate to break it up.

  • Isolation: Collect the solid product by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

  • Purification and Characterization: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure pyrrolone derivative. Confirm the structure using analytical techniques.

Self-Validation: The formation of the pyrrolone can be confirmed by IR spectroscopy, which will show the appearance of an N-H stretching band (around 3185 cm⁻¹) and a shift in the carbonyl stretching frequency.[6] ¹H NMR will show characteristic signals for the new heterocyclic ring, and the disappearance of signals corresponding to the furanone precursor.

Quantitative Data Summary

The following table summarizes representative yields for various modifications on substituted 2(5H)-furanone systems, based on literature examples.

Starting MaterialReagentProduct TypeYield (%)Reference
3-Cyano-4,5-diphenyl-2(5H)-furanoneHydrazine Hydrate (reflux)PyridazinoneHigh[6]
3-Cyano-4,5-diphenyl-2(5H)-furanoneAmmonium Acetate (fusion)Pyrrolone40%[6]
3-Cyano-4,5-diphenyl-2(5H)-furanoneThioglycolic AcidThiazolidinone85%[6]
5-Alkoxy-3,4-dihalo-2(5H)-furanoneAryl Thiol / Et₃N4-Thiosubstituted FuranoneGood[9]

Conclusion

The this compound scaffold is a highly versatile platform for the development of novel chemical entities. By targeting the thioether moiety for oxidation or the furanone ring for nucleophilic attack and rearrangement, a wide array of derivatives with diverse structural features can be synthesized. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this important pharmacophore. Each modification should be guided by a clear understanding of the underlying reaction mechanisms to achieve the desired molecular architecture. The resulting compound libraries can then be screened for enhanced biological activity, leading to the discovery of new therapeutic agents.

References

  • Chemistry LibreTexts. (2019). 2.6: Ethers, Epoxides and Sulfides. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Thioether: Structure, Formula, Synthesis, and Examples. Retrieved from [Link]

  • Abdel-Latif, E., et al. (2014). SYNTHESIS AND REACTIONS OF SOME 2(3H)- AND 2(5H)- FURANONE DERIVATIVES: A COMPARATIVE STUDY. International Journal of Chemical and Pharmaceutical Sciences, 5(4), 28-33. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]

  • MDPI. (2023). 2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Reactions and Syntheses Based on Them. Retrieved from [Link]

  • BrainKart. (2018). Properties of ethers, epoxides, and thioethers. Retrieved from [Link]

  • MDPI. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Organic sulfide. Retrieved from [Link]

  • J-Stage. (1990). An Efficient Synthesis of 2(5H)-Furanone and Furan Derivatives Using 3-(Phenylthio)propenal as a 1, 3-Dipolar Synthon. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methyl-3-(phenylthio)-2(5H)-furanone. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2(5H)-Furanone in Advancing Pharmaceutical Synthesis. Retrieved from [Link]

  • NIST. (n.d.). 2(5H)-Furanone, 3-methyl-. Retrieved from [Link]

  • ResearchGate. (2017). The Furan-2(5H)-ones: Recent Synthetic Methodologies and Its Application in Total Synthesis of Natural Products. Retrieved from [Link]

  • PubMed. (2018). Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. Retrieved from [Link]

  • MDPI. (2023). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Retrieved from [Link]

  • MDPI. (2016). Straightforward Synthesis of 2(5H)-Furanones as Promising Cross-Coupling Partners: Direct Furanone Annulation Utilizing Ti-Mediated Aldol Addition. Retrieved from [Link]

  • PubMed Central. (2014). Investigation of the effect of structure modification of furamidine on the DNA minor groove binding and antiprotozoal activity. Retrieved from [Link]

Sources

Application Note and Protocols for Assaying the Inhibitory Effects of 3-(Phenylthio)-2(5H)-furanone on Specific Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2(5H)-furanone scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. These activities include antimicrobial, anti-inflammatory, antitumor, and biofilm-preventing effects.[1][2][3][4] The diverse biological profile of furanone derivatives suggests their potential to interact with and modulate the activity of various key enzymes involved in cellular processes. 3-(Phenylthio)-2(5H)-furanone, a specific derivative, possesses a reactive α,β-unsaturated lactone system and a phenylthio substituent, features that could contribute to its interaction with enzymatic targets, potentially through covalent or non-covalent binding.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to assay the inhibitory effects of this compound against three major classes of enzymes: proteases, kinases, and phosphodiesterases. The protocols detailed herein are designed to be robust and adaptable, providing a framework for the initial screening and characterization of this compound's inhibitory potential.

Rationale for Enzyme Class Selection

The selection of proteases, kinases, and phosphodiesterases as initial targets for screening this compound is based on the following rationale:

  • Proteases: These enzymes are central to numerous physiological and pathological processes, including protein turnover, signaling, and viral replication.[5] Their active sites often contain nucleophilic residues that could potentially react with the electrophilic furanone ring.

  • Kinases: As key regulators of cellular signaling, kinases are major targets for drug discovery, particularly in oncology and immunology.[6][7] Many kinase inhibitors target the ATP-binding site, and small molecules like this compound could potentially fit into and interact with this pocket.

  • Phosphodiesterases (PDEs): These enzymes are crucial for regulating the levels of cyclic nucleotides (cAMP and cGMP), which are important second messengers in various signaling pathways.[8] PDE inhibitors have therapeutic applications in a range of conditions, including cardiovascular diseases and erectile dysfunction.

Experimental Workflow for Inhibitor Screening

The general workflow for assessing the inhibitory potential of this compound against a specific enzyme involves a systematic approach from initial screening to detailed kinetic analysis.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Mechanism of Inhibition A Single-Concentration Screening (e.g., 10 µM) B Determine Percent Inhibition A->B C Generate Dose-Response Curve B->C If significant inhibition D Calculate IC50 Value C->D E Enzyme Kinetic Studies (Varying Substrate Concentration) D->E For potent inhibitors F Determine Ki and Inhibition Type (e.g., Competitive, Non-competitive) E->F

Caption: General workflow for enzyme inhibitor characterization.

Protocol 1: Assessing Protease Inhibition using a Fluorogenic Substrate

This protocol describes a general method for evaluating the inhibitory effect of this compound on a model serine protease, such as trypsin or chymotrypsin, using a fluorescence-based assay.[9] This method is highly sensitive and suitable for high-throughput screening.[9]

Principle

The assay utilizes a peptide substrate that is conjugated to a fluorophore and a quencher. In its intact form, the fluorescence of the fluorophore is quenched. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence intensity. The presence of an inhibitor will prevent or reduce substrate cleavage, leading to a lower fluorescence signal.

Materials
  • Protease (e.g., TPCK-treated Trypsin)

  • Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.05% Tween-20)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Known protease inhibitor (e.g., Aprotinin) for positive control

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Excitation/Emission wavelengths specific to the fluorophore)

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a working solution of the protease in assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.

    • Prepare a working solution of the fluorogenic substrate in assay buffer. The concentration is typically at or below the Michaelis constant (Km) of the enzyme for the substrate.

    • Prepare serial dilutions of this compound in assay buffer from the DMSO stock. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%) to avoid solvent effects.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of the serially diluted this compound or control solutions (assay buffer for 100% activity, known inhibitor for 0% activity).

    • Add 40 µL of the protease working solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 40 µL of the fluorogenic substrate working solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence intensity kinetically every minute for 30 minutes.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = (1 - (Rate_inhibitor / Rate_control)) * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Hypothetical Data Presentation
This compound (µM)Reaction Rate (RFU/min)% Inhibition
0 (Control)5000
0.145010
130040
1015070
1005090

Protocol 2: Assessing Kinase Inhibition using a Luminescence-Based Assay

This protocol outlines a method for screening this compound against a representative protein kinase using a luminescence-based assay that measures ATP consumption.[10] This format is widely used in drug discovery for its simplicity and high sensitivity.[11]

Principle

Kinase activity is measured by quantifying the amount of ATP remaining in the reaction after the kinase has phosphorylated its substrate. A proprietary reagent is added that contains luciferase and its substrate, luciferin. The luciferase enzyme uses the remaining ATP to generate a luminescent signal that is inversely proportional to the kinase activity. An effective inhibitor will result in less ATP being consumed, leading to a higher luminescent signal.

Materials
  • Protein Kinase (e.g., PKA, CDK2)

  • Kinase Substrate (e.g., a specific peptide or protein)

  • Kinase Assay Buffer (specific to the kinase, typically containing MgCl2)

  • ATP solution

  • This compound stock solution (10 mM in DMSO)

  • Known kinase inhibitor (e.g., Staurosporine) for positive control

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well microplate

  • Luminometer

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare working solutions of the kinase and its substrate in the appropriate kinase assay buffer.

    • Prepare a working solution of ATP. The concentration should be close to the Km of the kinase for ATP to ensure sensitivity to ATP-competitive inhibitors.[12]

    • Prepare serial dilutions of this compound.

  • Assay Setup:

    • In a white 96-well plate, add 5 µL of the serially diluted this compound or control solutions.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Incubate at room temperature for 15 minutes.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding 10 µL of the ATP working solution to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for the phosphorylation reaction to proceed.

  • Signal Detection:

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add 25 µL of the ATP detection reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration. Note that in this assay, a higher signal indicates greater inhibition. % Inhibition = ((Signal_inhibitor - Signal_no_kinase) / (Signal_no_inhibitor - Signal_no_kinase)) * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 3: Assessing Phosphodiesterase (PDE) Inhibition using Fluorescence Polarization

This protocol details a fluorescence polarization (FP) assay to measure the inhibition of a specific phosphodiesterase, such as PDE5, by this compound.[8] FP assays are homogeneous, rapid, and well-suited for high-throughput screening.[8][13][14]

Principle

The assay uses a fluorescently labeled cyclic nucleotide (e.g., FAM-cGMP) as the substrate. In solution, this small molecule rotates rapidly, resulting in a low fluorescence polarization value. When PDE hydrolyzes the substrate to its linear monophosphate form, it can be captured by a specific binding agent, forming a large complex. This large complex tumbles much more slowly in solution, leading to a high fluorescence polarization signal. An inhibitor of PDE will prevent the hydrolysis of the substrate, thus keeping the fluorescence polarization low.

Materials
  • Phosphodiesterase (e.g., recombinant human PDE5A1)

  • Fluorescently labeled substrate (e.g., FAM-cGMP)

  • PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.05% Tween-20)

  • Binding Agent (specific for the hydrolyzed substrate)

  • This compound stock solution (10 mM in DMSO)

  • Known PDE inhibitor (e.g., Sildenafil) for positive control

  • Black, low-volume 384-well microplate

  • Microplate reader capable of measuring fluorescence polarization

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare working solutions of the PDE enzyme and the FAM-cGMP substrate in PDE assay buffer.

    • Prepare serial dilutions of this compound.

  • Assay Setup:

    • In a 384-well plate, add 2 µL of the serially diluted this compound or control solutions.

    • Add 4 µL of the PDE enzyme working solution to each well.

    • Incubate for 15 minutes at room temperature.

  • Reaction Initiation:

    • Start the reaction by adding 4 µL of the FAM-cGMP substrate solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination and Signal Detection:

    • Stop the enzymatic reaction by adding 10 µL of the binding agent solution to all wells.

    • Incubate for an additional 30 minutes at room temperature to allow the binding to stabilize.[8]

    • Measure the fluorescence polarization of each well using a microplate reader with appropriate filters (e.g., Excitation ~485 nm, Emission ~530 nm).[8]

  • Data Analysis:

    • The data is typically reported in millipolarization units (mP).

    • Calculate the percentage of inhibition using the formula: % Inhibition = 100 * (1 - ((mP_sample - mP_blank) / (mP_control - mP_blank)))[8]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

G cluster_pde PDE Inhibition Assay Workflow (FP) A 1. Add Inhibitor (this compound) B 2. Add PDE Enzyme A->B C 3. Pre-incubate B->C D 4. Add FAM-cGMP Substrate C->D E 5. Incubate (Enzymatic Reaction) D->E F 6. Add Binding Agent (Stop Reaction) E->F G 7. Read Fluorescence Polarization F->G

Caption: Workflow for the PDE inhibition fluorescence polarization assay.

Conclusion

The protocols outlined in this application note provide a robust starting point for characterizing the enzyme inhibitory profile of this compound. By systematically screening against key enzyme classes such as proteases, kinases, and phosphodiesterases, researchers can gain valuable insights into its potential mechanisms of action and therapeutic applications. Positive hits from these initial screens should be followed by more detailed mechanistic and selectivity studies to fully elucidate the compound's biological activity.

References

  • National Center for Biotechnology Information. (2012). Protease Assays. In Assay Guidance Manual. Available at: [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Karaseva, E., et al. (2022). Assay for Protealysin-like Protease Inhibitor Activity. In Methods in Molecular Biology. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link]

  • Mapa, S. T., et al. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs using spectrophotometry. F1000Research, 8, 1713. Available at: [Link]

  • Oellig, C. A., et al. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Drug Testing and Analysis, 10(11-12), 1787-1796. Available at: [Link]

  • ResearchGate. (2018). (PDF) Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 369518, 5-Methyl-3-(phenylthio)-2(5H)-furanone. Available at: [Link]

  • Khakimullina, E. N., et al. (2017). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 22(11), 1849. Available at: [Link]

  • Trizna, E. Yu., et al. (2015). Thio Derivatives of 2(5H)-Furanone as Inhibitors against Bacillus subtilis Biofilms. Acta Naturae, 7(2), 102-107. Available at: [Link]

  • PubMed. (2015). Thio Derivatives of 2(5H)-Furanone as Inhibitors against Bacillus subtilis Biofilms. Available at: [Link]

  • SciSpace. (2015). Thio Derivatives of 2(5H)-Furanone as Inhibitors against Bacillus subtilis Biofilms. Available at: [Link]

  • El-Magd, W. A., et al. (2014). SYNTHESIS AND REACTIONS OF SOME 2(3H)- AND 2(5H)- FURANONE DERIVATIVES: A COMPARATIVE STUDY. International Journal of ChemTech Research, 6(12), 5035-5046. Available at: [Link]

  • PubMed. (2020). ANTICHOLINESTERASE AND ANTIRADICAL ACTIVITIES OF FUNCTIONALLY SUBSTITUTED 2(5H)-FURANONES AND THEIR DERIVATIVES. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Phenylthio)-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Phenylthio)-2(5H)-furanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. We will delve into the reaction mechanism, troubleshoot common experimental hurdles, and provide validated protocols to enhance your success rate.

Synthesis Overview and Core Mechanism

The synthesis of this compound typically proceeds via a nucleophilic substitution reaction. The most common route involves the reaction of a 3-halo-2(5H)-furanone, usually 3-bromo-2(5H)-furanone, with thiophenol in the presence of a base.

The reaction is a straightforward SNAr-type (Nucleophilic Aromatic Substitution on an activated ring) or vinylogous substitution on the α,β-unsaturated lactone system. The base deprotonates the thiophenol to form the more nucleophilic thiophenolate anion, which then attacks the electron-deficient C3 position of the furanone ring, displacing the bromide ion.

Caption: General reaction mechanism for the synthesis of this compound.

FAQs and Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

Low yield is the most frequent complaint. It can typically be traced back to one of four areas: (1) purity of starting materials, (2) suboptimal reaction conditions, (3) formation of side products, or (4) inefficient purification.

Start by verifying the integrity of your 3-bromo-2(5H)-furanone precursor. It can degrade upon storage. Next, re-evaluate your choice of base and solvent, as these are critical for efficient conversion. Finally, analyze your crude reaction mixture by TLC or ¹H NMR to identify potential side products that may be consuming your starting materials.

Q2: How critical is the purity and stability of the 3-bromo-2(5H)-furanone starting material?

Extremely critical. 3-Bromo-2(5H)-furanone is a reactive α-bromo lactone and can be susceptible to hydrolysis or decomposition, especially if exposed to moisture or stored for extended periods.

  • Expertise & Causality: Impurities or degradation products can interfere with the reaction. For instance, any hydrolyzed starting material will not participate in the desired substitution. The presence of residual acid from its synthesis can also neutralize the base, hindering the formation of the active thiophenolate nucleophile. It is often recommended to use freshly prepared or purified 3-bromo-2(5H)-furanone for best results. Some synthetic procedures for this precursor report yields of around 47-65%, indicating that purification is key[1].

  • Recommendation: If you suspect degradation, purify the material by recrystallization or column chromatography before use. Store it under an inert atmosphere (N₂ or Ar) at low temperatures.

Q3: What is the optimal choice of base and solvent for this reaction?

The choice of base and solvent is interdependent and crucial for maximizing yield by promoting the desired reaction pathway while minimizing side reactions.

  • Base Selection: The ideal base should be strong enough to deprotonate thiophenol (pKa ≈ 6.6) but not so strong or nucleophilic that it reacts with the furanone ring itself.

    • Good Choices: Non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. Inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are also effective and can simplify work-up, as they are easily removed by an aqueous wash. The use of a base is a known method to drive thiolation reactions of halo-furanones[2].

    • Poor Choices: Strong, nucleophilic bases like NaOH or KOH should be used with caution, as they can promote hydrolysis or ring-opening of the lactone.

  • Solvent Selection: The solvent should dissolve the reactants and be inert to the reaction conditions.

    • Good Choices: Aprotic polar solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are excellent choices. They effectively solvate the thiophenolate anion without interfering with its nucleophilicity.

    • Considerations: While alcohols like ethanol can be used, they may compete as nucleophiles under certain conditions, although this is less likely with a soft nucleophile like sulfur.

Table 1: Recommended Base and Solvent Combinations

BaseSolventTemperatureKey Advantages
TriethylamineAcetonitrileRTHomogeneous reaction, good solubility.
K₂CO₃DMFRT to 50 °CEasy removal during work-up, drives reaction well.
NaHCO₃THF/WaterRTMild conditions, suitable for sensitive substrates.

Q4: I'm observing significant byproduct formation. What are they and how can I minimize them?

The primary byproduct is often diphenyl disulfide (Ph-S-S-Ph).

  • Expertise & Causality: Diphenyl disulfide is formed by the oxidation of the thiophenolate anion. This is particularly problematic if the reaction is exposed to air (oxygen) for prolonged periods or if trace metal impurities that can catalyze oxidation are present.

  • Minimization Strategy:

    • Degas Your Solvent: Before starting, bubble an inert gas like nitrogen or argon through your solvent for 15-20 minutes to remove dissolved oxygen.

    • Maintain Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon.

    • Control Addition: Add the thiophenol slowly to the mixture of the furanone and base. This keeps the instantaneous concentration of the easily oxidized thiophenolate low.

Q5: What is the best way to monitor the reaction and perform the work-up?

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most effective method. Use a non-polar solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The product, this compound, will be less polar than thiophenol and more polar than diphenyl disulfide. The reaction is complete when the 3-bromo-2(5H)-furanone spot has been completely consumed.

  • Work-up Procedure:

    • Quench the reaction by adding water or a dilute aqueous acid (e.g., 1M HCl) to neutralize any remaining base.

    • Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the combined organic layers with saturated sodium bicarbonate solution to remove any unreacted thiophenol and then with brine to remove excess water.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q6: My primary challenge is purifying the final product from diphenyl disulfide. Any suggestions?

This is a common issue as diphenyl disulfide often has a similar polarity to the desired product.

  • Column Chromatography: This is the most reliable method. Use a high-resolution silica gel and a shallow gradient of ethyl acetate in hexanes. Careful fraction collection is key.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization can be effective. Try solvents like ethanol, isopropanol, or a mixture of ethyl acetate and hexanes[3].

  • Oxidative Wash (Advanced): In some cases, a mild oxidative wash during work-up (e.g., with dilute hydrogen peroxide under basic conditions) can convert residual thiophenol to the more polar sulfonic acid, making it easier to separate. This should be approached with caution to avoid oxidation of the desired product's sulfur atom.

Validated Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-2(5H)-furanone (Precursor)

This protocol is adapted from literature procedures for the bromination of 2(5H)-furanone[1].

  • Setup: To a solution of 2(5H)-furanone (1.0 eq) in diethyl ether or CCl₄, add N-bromosuccinimide (NBS) (1.1 eq).

  • Initiation: Add a catalytic amount of a radical initiator like AIBN or benzoyl peroxide.

  • Reaction: Reflux the mixture and monitor by TLC until the starting material is consumed. The initial step is often an addition of bromine across the double bond.

  • Elimination: Cool the reaction mixture and add a base such as triethylamine (1.5 eq) dropwise to facilitate the dehydrobromination.

  • Work-up: Filter the resulting triethylammonium bromide salt. Wash the filtrate with water, brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 3-bromo-2(5H)-furanone.

Protocol 2: General Procedure for Synthesis of this compound

  • Setup: In an oven-dried flask under an inert atmosphere (N₂), dissolve 3-bromo-2(5H)-furanone (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Add Base: Add potassium carbonate (1.5 eq).

  • Add Nucleophile: Slowly add thiophenol (1.1 eq) via syringe over 5 minutes.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, filter off the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with 1M NaOH (to remove excess thiophenol), followed by water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Final Purification: Purify the crude material by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes) to obtain the pure this compound.

Troubleshooting Workflow

This decision tree can help diagnose and resolve issues leading to poor yields.

Troubleshooting_Workflow Start Low Yield of This compound Check_SM 1. Analyze Starting Materials (SMs) SM_OK SM_OK Check_SM->SM_OK Check_Cond 2. Review Reaction Conditions Cond_OK Inert Atmosphere? Correct Base/Solvent? Check_Cond->Cond_OK Analyze_Crude 3. Analyze Crude Product Crude_Analysis Major Byproduct? Analyze_Crude->Crude_Analysis Purification 4. Optimize Purification Action_Purification Use high-res silica gel. Optimize solvent system for column. Consider recrystallization. Purification->Action_Purification Cond_OK->Analyze_Crude Yes Action_Degas Degas solvent. Run under N₂/Ar. Re-evaluate base/solvent choice. Cond_OK->Action_Degas No Crude_Analysis->Purification Complex Mixture Action_Disulfide Minimize O₂ exposure. Add thiophenol slowly. Crude_Analysis->Action_Disulfide Yes (Diphenyl Disulfide) Action_No_Conv Increase temp/time. Check base equivalence. Crude_Analysis->Action_No_Conv No (Unreacted SM) Action_Degas->Start Action_Disulfide->Start Action_No_Conv->Start SM_OK->Check_Cond Yes Action_Purify_SM Action_Purify_SM SM_OK->Action_Purify_SM No Action_Purify_SM->Start

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

  • Donati, D., Fusi, S., & Ponticelli, F. (2018). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring. Molecules, 23(10), 2673. [Link]

  • Iwai, K., Kosugi, H., Uda, H., & Kawai, M. (1977). New Method for Synthesis of Various Types of Substituted 2(5H)-Furanones. Bulletin of the Chemical Society of Japan, 50(1), 242-247. [Link]

  • Pchelka, B., et al. (2020). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 25(22), 5431. [Link]

  • Nakatsuji, H., et al. (2016). Straightforward Synthesis of 2(5H)-Furanones as Promising Cross-Coupling Partners: Direct Furanone Annulation Utilizing Ti-Mediated Aldol Addition. Molecules, 21(9), 1234. [Link]

  • Watanabe, M., Tsukazaki, M., Hirakawa, Y., Iwao, M., & Furukawa, S. (1989). An Efficient Synthesis of 2(5H)-Furanone and Furan Derivatives Using 3-(Phenylthio)propenal as a 1,3-Dipolar Synthon. Chemical and Pharmaceutical Bulletin, 37(10), 2623-2627. [Link]

  • PubChem. (n.d.). 3-Bromofuran-2(5H)-one. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Synthesis of 3-(Phenylthio)-2(5H)-furanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-(phenylthio)-2(5H)-furanone derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of butenolides. We will delve into the underlying chemical principles to troubleshoot issues ranging from low yields to unexpected side products, ensuring your experiments are both successful and reproducible.

The 2(5H)-furanone core is a prevalent motif in numerous natural products and biologically active compounds, making its efficient synthesis a key objective in medicinal and organic chemistry.[1][2] The introduction of a phenylthio group at the C3 position provides a versatile handle for further functionalization. However, the synthetic routes, particularly those involving nucleophilic additions to allenoates or cyclizations, can be sensitive to subtle changes in reaction conditions.

This document provides a structured, question-and-answer-based approach to troubleshoot and optimize your reaction conditions.

General Troubleshooting Workflow

Before diving into specific synthetic problems, it's crucial to have a systematic approach to troubleshooting. Many experimental failures stem from common oversights that can be quickly identified and rectified.

Troubleshooting_Workflow cluster_start Initial Checks cluster_optimization Parameter Optimization cluster_analysis Analysis & Refinement A Problem Identified (e.g., Low Yield, Side Product) B Verify Purity & Quality of Starting Materials & Solvents A->B Systematic Review C Check Reaction Setup (Inert atmosphere, Dry glassware) B->C D Analyze Reaction Parameters C->D E Temperature Control D->E F Solvent & Concentration D->F G Catalyst/Base Loading D->G H Stoichiometry D->H I Identify Byproducts (NMR, GC-MS) D->I J Consult Mechanism (Competing Pathways?) I->J K Refine Purification Protocol J->K K->A Re-attempt Synthesis

Caption: A general workflow for troubleshooting synthetic reactions.

Part 1: Synthesis via Phosphine-Catalyzed Addition of Thiophenol to Allenoates

One of the most common and elegant methods for synthesizing 3-(phenylthio)-2(5H)-furanones involves the phosphine-catalyzed reaction between a γ-substituted allenoate and thiophenol. This reaction proceeds through a zwitterionic intermediate, but its efficiency and selectivity can be highly dependent on the chosen conditions.[3][4]

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low, and I'm recovering mostly unreacted starting materials. What's the primary cause?

A1: Low conversion in phosphine-catalyzed reactions often points to issues with the catalyst itself or the reaction atmosphere.

  • Catalyst Quality and Activity: Tertiary phosphines, especially trialkylphosphines, are susceptible to oxidation to the corresponding phosphine oxide, which is catalytically inactive.[5] Ensure you are using a fresh bottle of the phosphine catalyst or purify it before use.

  • Inert Atmosphere: Oxygen can not only deactivate the phosphine catalyst but may also lead to oxidative side-reactions of thiophenol.[6] It is critical to degas your solvent and run the reaction under a rigorously inert atmosphere (Nitrogen or Argon) using properly flame-dried glassware.[7]

  • Purity of Thiophenol: Thiophenol can oxidize to diphenyl disulfide.[8] The presence of this disulfide can interfere with the reaction. Use freshly distilled or purchased thiophenol for best results.

  • Reaction Temperature: While many of these reactions proceed at room temperature, some systems may require gentle heating to overcome the activation energy. Conversely, excessive heat can promote side reactions. An initial optimization screen from 0 °C to 50 °C is recommended.[6]

Q2: I'm observing a significant amount of a byproduct that appears to be the Michael (β-addition) adduct instead of the desired γ-addition product leading to the furanone. How can I improve the regioselectivity?

A2: This is a classic problem of competing reaction pathways. The phosphine catalyst adds to the allenoate to form a zwitterionic intermediate, which exists in resonance forms that can be attacked at the α or γ position.[4] Controlling regioselectivity is key.

  • Mechanism of Selectivity: The desired pathway involves the nucleophilic attack of the thiolate at the γ-position of the phosphonium intermediate, followed by an intramolecular cyclization. The undesired Michael adduct arises from attack at the β-carbon.

  • Role of Additives: The addition of a Brønsted acid co-catalyst, such as pivalic acid, has been shown to be crucial for promoting the desired γ-addition of aryl thiols.[5][9] The acid likely facilitates the proton transfer steps and stabilizes the key intermediates, favoring the γ-addition pathway over the uncatalyzed background β-addition.[5]

  • Catalyst Choice: The steric and electronic properties of the phosphine catalyst play a significant role. While simple triphenylphosphine is often used, more sterically demanding or specialized chiral phosphines (like phosphepines) have been designed to enhance γ-selectivity and even induce enantioselectivity.[5][9]

  • Solvent Effects: The polarity of the solvent can influence the stability of the zwitterionic intermediates and the transition states. A screen of non-polar (e.g., Toluene, Dichloromethane) versus polar aprotic (e.g., THF, Acetonitrile) solvents is advisable.

Regioselectivity_Pathway cluster_main Phosphine-Catalyzed Reaction of Allenoate + Thiophenol cluster_gamma Desired Pathway cluster_beta Side Reaction Start Allenoate + R3P Intermediate Zwitterionic Intermediate (Resonance Forms) Start->Intermediate Catalyst Addition Gamma_Attack γ-Addition of ArS- Intermediate->Gamma_Attack Favored by Acid Additive Beta_Attack β-Addition of ArS- Intermediate->Beta_Attack Uncatalyzed Background Reaction Cyclization Intramolecular Cyclization Gamma_Attack->Cyclization Product This compound Cyclization->Product Side_Product Michael Adduct (Linear Product) Beta_Attack->Side_Product

Caption: Competing γ- and β-addition pathways in the phosphine-catalyzed reaction.

Q3: The reaction works, but the purification is challenging. The product seems to co-elute with byproducts on silica gel. What are some effective purification strategies?

A3: Purification of butenolides can indeed be tricky due to their polarity and potential instability on silica gel.

  • Chromatography Optimization:

    • Solvent System: A gradual gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5) and slowly increase the polarity. Adding a small amount of a more polar solvent like dichloromethane can sometimes improve separation.

    • TLC Analysis: Before running a column, carefully check the separation on TLC plates using different solvent systems. Staining with potassium permanganate can help visualize spots that are not UV-active.

  • Alternative Purification Methods:

    • Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity. Test various solvent systems (e.g., ethanol, isopropanol, or mixed solvents like ethyl acetate/hexane).[10]

    • Aqueous Wash: Sometimes, a simple aqueous wash of the crude reaction mixture can remove water-soluble impurities or catalysts before chromatography.[11] Be mindful that some furanones can be sensitive to acidic or basic conditions.

    • Kugelrohr Distillation: For products that are thermally stable oils, short-path distillation under high vacuum can be an effective way to remove non-volatile impurities.

Part 2: Optimization of Reaction Parameters

A systematic approach to optimizing reaction parameters is crucial for maximizing yield and minimizing side reactions. The following table provides a starting point for your optimization studies.

Table 1: Recommended Starting Points for Reaction Optimization
ParameterRecommended ConditionRationale & Troubleshooting Tips
Catalyst Loading 5-20 mol%Low Yield: Increase catalyst loading. High Cost/Side Reactions: Decrease catalyst loading. Note that excess catalyst can sometimes lead to dimerization or polymerization.[12]
Solvent Toluene or CH₂Cl₂Rationale: Non-polar aprotic solvents often favor the desired pathway. Troubleshooting: If solubility is an issue or reaction is slow, screen other solvents like THF or Acetonitrile. Ensure solvents are anhydrous.[7]
Concentration 0.1 - 0.5 MRationale: Affects reaction rate. Troubleshooting: If intermolecular side reactions are observed, try diluting the reaction. If the reaction is too slow, increase the concentration.
Temperature 0 °C to Room Temp.Rationale: Balances reaction rate with stability of intermediates. Troubleshooting: If no reaction occurs, gradually increase the temperature. If decomposition or side products appear, run the reaction at a lower temperature.[7]
Acid Additive 10-25 mol% Pivalic AcidRationale: Promotes γ-regioselectivity for aryl thiol addition.[5] Troubleshooting: If β-addition is still a problem, consider increasing the loading of the acid additive or screening other Brønsted acids.
Detailed Experimental Protocol: Phosphine-Catalyzed Synthesis

This protocol is a generalized starting point. You must optimize it for your specific substrates.

  • Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with Argon or Nitrogen gas.

  • Reagent Preparation: To the flask, add the γ-substituted allenoate (1.0 eq). Dissolve it in anhydrous toluene (to make a 0.2 M solution).

  • Additive Addition: Add pivalic acid (0.2 eq).

  • Thiol Addition: Add thiophenol (1.1 eq) via syringe.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add the phosphine catalyst (e.g., triphenylphosphine, 0.1 eq) as a solution in anhydrous toluene.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).[6]

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound derivative.

This guide provides a foundational framework for troubleshooting and optimizing the synthesis of this compound derivatives. By understanding the underlying mechanisms and systematically addressing experimental variables, you can significantly improve the outcome of your reactions.

References
  • Watanabe, M., Tsukazaki, M., Hirakawa, Y., Iwao, M., & Furukawa, S. (1989). An Efficient Synthesis of 2(5H)-Furanone and Furan Derivatives Using 3-(Phenylthio)propenal as a 1,3-Dipolar Synthon. Chemical and Pharmaceutical Bulletin, 37(10), 2839-2841. [Link]

  • Watanabe, M., Tsukazaki, M., Hirakawa, Y., Iwao, M., & Furukawa, S. (1990). ChemInform Abstract: An Efficient Synthesis of 2(5H)‐Furanone and Furan Derivatives Using 3‐(Phenylthio)propenal as a 1,3‐Dipolar Synthon. ChemInform, 21(23). [Link]

  • Al-Tel, T. H. (2004). Selective Synthesis of Unsymmetrical 3,4-Disubstituted and 4-Substituted 2(5H)-Furanones. Journal of the Brazilian Chemical Society, 15(4), 583-586. [Link]

  • Pace, A., Pierro, P., & Holzer, W. (2017). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. Current Organic Chemistry, 21(9), 836-868. [Link]

  • Hashem, A. I., Senning, A., & Hamad, A. S. (1998). PHOTOCHEMICAL TRANSFORMATIONS OF 2(5H)-FURANONES. A REVIEW. Organic Preparations and Procedures International, 30(4), 363-405. [Link]

  • Muskatirovic, J. D., et al. (2021). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 26(14), 4334. [Link]

  • He, G., Wang, B., Nack, W. A., & Chen, G. (2016). Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. Journal of the American Chemical Society, 138(38), 12348-12351. [Link]

  • Zhang, C., & Lu, X. (2000). Phosphine-catalyzed regioselective Michael addition to allenoates. Chemical Communications, (16), 1457-1458. [Link]

  • El-Maghraby, W. M., & El-Sayed, R. (2014). SYNTHESIS AND REACTIONS OF SOME 2(3H)- AND 2(5H)- FURANONE DERIVATIVES: A COMPARATIVE STUDY. International Journal of ChemTech Research, 6(12), 5035-5046. [Link]

  • Pace, A., Pierro, P., & Holzer, W. (2017). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. Current Organic Chemistry, 21(9). [Link]

  • Xia, Y., Liang, Y., Chen, Y., Wang, M., Jiao, L., Huang, F., Liu, S., Li, Y., & Yu, Z.-X. (2008). Mechanism, Regioselectivity, and the Kinetics of Phosphine-Catalyzed [3+2] Cycloaddition Reactions of Allenoates and Electron-Deficient Alkenes. Chemistry - A European Journal, 14(25), 7594-7604. [Link]

  • Reddy, L. R., & Kumar, V. (2021). Organocatalytic Enantiospecific Total Synthesis of Butenolides. Molecules, 26(14), 4305. [Link]

  • Fan, A., & Lu, X. (2019). Phosphine Organocatalysis. Chemical Reviews, 119(18), 10358-10427. [Link]

  • ResearchGate. (n.d.). Investigation of the scope by variation of the allenoate component. Retrieved January 17, 2026, from [Link]

  • Nguyen, S. S., Ferreira, A. J., Long, Z. G., Heiss, T. K., Dorn, R. S., Row, R. D., & Prescher, J. A. (2019). Butenolide Synthesis from Functionalized Cyclopropenones. Organic Letters, 21(21), 8695–8699. [Link]

  • Ye, L., Zhou, J., & Tang, Y. (2014). Phosphine Catalysis of Allenes with Electrophiles. Accounts of Chemical Research, 47(4), 1144-1156. [Link]

  • Kumar, S., Kumar, V., & Singh, V. K. (2021). Tuning Selectivity in the Visible-Light-Promoted Coupling of Thiols with Alkenes by EDA vs TOCO Complex Formation. The Journal of Organic Chemistry, 86(17), 11659-11668. [Link]

  • Organic Chemistry Portal. (n.d.). Butenolide Synthesis from Functionalized Cyclopropenones. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methyl-3-(phenylthio)-2(5H)-furanone. PubChem Compound Database. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Butenolide synthesis. Retrieved January 17, 2026, from [Link]

  • Yue, H.-L., & Klussmann, M. (2016). Acid-Catalyzed Oxidative Addition of Thiols to Olefins and Alkynes for a One-Pot Entry to Sulfoxides. Synlett, 27(17), 2505-2509. [Link]

  • Fujiwara, Y., Sun, J., & Fu, G. C. (2011). Enantioselective carbon–sulfur bond formation: γ additions of aryl thiols to allenoates catalyzed by a chiral phosphepine. Chemical Science, 2(11), 2196-2199. [Link]

  • Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2011). ChemInform Abstract: Enantioselective Carbon-Sulfur Bond Formation: γ-Additions of Aryl Thiols to Allenoates Catalyzed by a Chiral Phosphepine. [Link]

Sources

Degradation pathways of 3-(Phenylthio)-2(5H)-furanone under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Phenylthio)-2(5H)-furanone. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound under typical experimental conditions. Our goal is to equip you with the knowledge to anticipate potential challenges, interpret unexpected results, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound at room temperature?

A1: this compound is a relatively stable compound when stored under appropriate conditions (cool, dry, and protected from light). However, its stability can be compromised by exposure to harsh environmental factors. The primary points of reactivity are the α,β-unsaturated lactone ring and the phenylthio (thioether) group.

Q2: What are the main degradation pathways I should be aware of?

A2: The principal degradation pathways for this compound are hydrolysis (both acid and base-catalyzed), oxidation of the sulfur atom, and photodegradation. Each of these pathways leads to distinct degradation products and can significantly impact the purity and activity of your compound.

Q3: Are there any specific pH ranges I should avoid when working with this compound in aqueous solutions?

A3: Yes. Both strongly acidic and alkaline conditions can promote the hydrolysis of the lactone ring.[1][2][3][4] It is advisable to maintain solutions at a neutral or near-neutral pH to minimize hydrolytic degradation, unless the experimental design specifically requires acidic or basic conditions.

Q4: How susceptible is the phenylthio group to oxidation?

A4: The thioether linkage is prone to oxidation, which can occur in the presence of common laboratory oxidants or even atmospheric oxygen over extended periods.[5][6][7][8] This oxidation typically yields the corresponding sulfoxide and, under more stringent conditions, the sulfone.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Observed Issue Potential Cause Recommended Action
Appearance of a new, more polar peak in HPLC analysis after sample preparation in acidic or basic mobile phase. Hydrolysis of the lactone ring: The 2(5H)-furanone ring can open under both acidic and basic conditions to form a more polar carboxylic acid derivative.[1][2][3][4]- Adjust the mobile phase pH to be as close to neutral as possible. - If acidic or basic conditions are necessary for chromatography, prepare samples immediately before injection to minimize degradation. - Analyze a sample at different time points after preparation to assess the rate of degradation.
Unexpected loss of starting material and appearance of new peaks with a mass increase of +16 or +32 Da in LC-MS analysis. Oxidation of the thioether: The sulfur atom in the phenylthio group has been oxidized to a sulfoxide (+16 Da) or a sulfone (+32 Da).[5][6][7][8] This can be caused by oxidizing agents in your reagents or exposure to air.- Use freshly distilled or deoxygenated solvents. - Avoid the use of oxidizing agents unless they are part of the reaction. - Consider blanketing the reaction or sample with an inert gas (e.g., nitrogen or argon).
Gradual degradation of the compound when exposed to ambient light. Photodegradation: The α,β-unsaturated lactone system can be susceptible to photochemical reactions, such as dimerization or isomerization, upon exposure to light, particularly UV light.[9][10][11]- Protect your samples and stock solutions from light by using amber vials or wrapping containers in aluminum foil. - Minimize exposure to ambient light during experimental setup and analysis. - Conduct photostability studies according to ICH Q1B guidelines if the compound is intended for pharmaceutical use.[4][5]
Inconsistent results between experimental runs. Variability in experimental conditions: Minor variations in pH, temperature, light exposure, or the presence of trace contaminants can lead to inconsistent degradation.- Carefully control and document all experimental parameters. - Use high-purity solvents and reagents. - Perform control experiments to isolate the effect of each variable.

Predicted Degradation Pathways

Understanding the likely degradation pathways is crucial for identifying unknown peaks in your analytical data and for designing stable formulations.

Hydrolytic Degradation

The ester linkage within the 2(5H)-furanone ring is susceptible to hydrolysis under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl carbon for nucleophilic attack by water. This leads to ring-opening to form 4-oxo-4-(phenylthio)but-2-enoic acid.[1][3][4]

  • Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to open the ring, forming the carboxylate salt of 4-oxo-4-(phenylthio)but-2-enoic acid.[2][12]

G cluster_hydrolysis Hydrolytic Degradation Pathways cluster_acid Acidic Conditions (H+/H2O) cluster_base Basic Conditions (OH-) Start This compound Acid_Product 4-Oxo-4-(phenylthio)but-2-enoic acid Start->Acid_Product Ring Opening Base_Product Carboxylate of 4-Oxo-4-(phenylthio)but-2-enoic acid Start->Base_Product Ring Opening

Caption: Hydrolytic degradation of this compound.

Oxidative Degradation

The sulfur atom of the phenylthio group is susceptible to oxidation, primarily by peroxides or other oxidizing agents. This occurs in a stepwise manner.

  • Formation of Sulfoxide: Mild oxidation will convert the thioether to 3-(phenylsulfinyl)-2(5H)-furanone.

  • Formation of Sulfone: Stronger oxidizing conditions or prolonged exposure can further oxidize the sulfoxide to 3-(phenylsulfonyl)-2(5H)-furanone.[5][6][7][8]

G cluster_oxidation Oxidative Degradation Pathway Start This compound Sulfoxide 3-(Phenylsulfinyl)-2(5H)-furanone (+16 Da) Start->Sulfoxide Mild Oxidation Sulfone 3-(Phenylsulfonyl)-2(5H)-furanone (+32 Da) Sulfoxide->Sulfone Strong Oxidation

Caption: Oxidative degradation of the phenylthio group.

Photodegradation

The α,β-unsaturated system in the furanone ring can absorb UV light, leading to photochemical reactions. The specific products can vary, but may include dimers or isomers.[9][10][11] The phenylthio group may also participate in photochemical reactions.

G cluster_photo Potential Photodegradation Pathways Start This compound Excited_State Excited State Start->Excited_State UV/Vis Light Dimer [2+2] Cycloaddition (Dimers) Excited_State->Dimer Isomer E/Z Isomerization or other rearrangements Excited_State->Isomer

Caption: Potential photodegradation pathways.

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acidic hydrolysis.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of the unstressed control to identify degradation products.

Protocol 2: Forced Degradation Study - Oxidation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound as described above.

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature, protected from light.

    • Withdraw aliquots at specified time points.

  • Analysis: Analyze the samples directly by HPLC.

Protocol 3: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • Start with a low percentage of Mobile Phase B and gradually increase it to elute more hydrophobic compounds. A typical gradient might be 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm).

  • Column Temperature: 30 °C.

This method should be validated to ensure it can separate the parent drug from all potential degradation products.

Data Presentation

Stress Condition Potential Degradation Product Expected Mass Change (Da) Chromatographic Behavior
Acid/Base Hydrolysis 4-Oxo-4-(phenylthio)but-2-enoic acid+18More polar, shorter retention time
Oxidation (Mild) 3-(Phenylsulfinyl)-2(5H)-furanone+16Slightly more polar
Oxidation (Strong) 3-(Phenylsulfonyl)-2(5H)-furanone+32More polar than sulfoxide
Photodegradation Dimers, IsomersVariesCan be more or less polar

References

  • Gómez-Bombarelli, R., et al. (2013). Mechanisms of lactone hydrolysis in acidic conditions. The Journal of Organic Chemistry, 78(14), 6880-6889. Available at: [Link]

  • Pearson Education. (2024). Hydrolysis of Thioesters Explained. Available at: [Link]

  • Chemistry For Everyone. (2025). How Does Lactone Hydrolysis Work? YouTube. Available at: [Link]

  • Heriot-Watt University. (2013). Mechanisms of lactone hydrolysis in acidic conditions. Heriot-Watt Research Portal. Available at: [Link]

  • Fiveable. (n.d.). Thioester Hydrolysis Definition. Fiveable. Available at: [Link]

  • Semantic Scholar. (n.d.). Mechanisms of lactone hydrolysis in acidic conditions. Available at: [Link]

  • Royal Society of Chemistry. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. Available at: [Link]

  • Royal Society of Chemistry. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Physical Chemistry Chemical Physics. Available at: [Link]

  • ResearchGate. (2025). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. Available at: [Link]

  • Gómez-Bombarelli, R., et al. (2013). Mechanisms of lactone hydrolysis in neutral and alkaline conditions. The Journal of Organic Chemistry, 78(14), 6868-6879. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • ResearchGate. (n.d.). Mechanisms of Lactone Hydrolysis in Acidic Conditions. Available at: [Link]

  • ResearchGate. (n.d.). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. Available at: [Link]

  • Wikipedia. (n.d.). Thioester. Available at: [Link]

  • Chandru, K., et al. (2013). The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water. Astrobiology, 13(10), 977-984. Available at: [Link]

  • Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Available at: [Link]

  • National Center for Biotechnology Information. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. National Library of Medicine. Available at: [Link]

  • MDPI. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 29(21), 5149. Available at: [Link]

  • National Center for Biotechnology Information. (2000). Photodegradation kinetics of some thiols and thiones in aqueous suspension of zinc oxide. National Library of Medicine. Available at: [Link]

  • Wikipedia. (n.d.). Lactone. Available at: [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. National Library of Medicine. Available at: [Link]

  • Ain Shams University. (2014). SYNTHESIS AND REACTIONS OF SOME 2(3H)- AND 2(5H)- FURANONE DERIVATIVES: A COMPARATIVE STUDY. Egyptian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2025). Synthesis of the α,β-Unsaturated δ-Lactones (+)-Anhydrocalopin and (+)-Dehydrocalopin. Available at: [Link]

  • National Center for Biotechnology Information. (2014). Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions. National Library of Medicine. Available at: [Link]

  • American Chemical Society. (1970). Wavelength-dependent photochemical reactions of lactones. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Degradation of heterocyclic sulfur compounds. Available at: [Link]

  • Bentham Science. (n.d.). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or on a Side Chain at C-5. Current Organic Chemistry. Available at: [Link]

  • MedCrave. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research. Available at: [Link]

  • Oriental Journal of Chemistry. (2023). Finerenone API Estimation Using RP-HPLC Technique and LC-MS Characterization of its Degradation Products. Available at: [Link]

  • R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles. Available at: [Link]

  • MedCrave. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research. Available at: [Link]

  • IJTSRD. (n.d.). Stability Indicating HPLC Method Development –A Review. Available at: [Link]

  • National Center for Biotechnology Information. (2014). Development of forced degradation and stability indicating studies of drugs—A review. National Library of Medicine. Available at: [Link]

  • SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. Available at: [Link]

  • MDPI. (2023). Photochemistry of β-γ-Unsaturated Spirolactones. Photochem, 3(4), 481-490. Available at: [Link]

  • ResearchGate. (n.d.). Thioethers used in desulfurization. Available at: [Link]

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at: [Link]

  • Royal Society of Chemistry. (2024). Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. Journal of the American Chemical Society. Available at: [Link]

  • National Center for Biotechnology Information. (1998). Synthesis and evaluation of 5-arylated 2(5H)-furanones and 2-arylated pyridazin-3(2H)-ones as anti-cancer agents. National Library of Medicine. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Validated stability-indicating assay method for simultaneous determination of aceclofenac and thiocolchicoside using RP-HPLC. National Library of Medicine. Available at: [Link]

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  • International Journal of Pharmaceutical Sciences and Research. (n.d.). A LCMS Compatible Stability-Indicating HPLC Assay Method for Clopidogrel bisulphate. Available at: [Link]

  • ResearchGate. (n.d.). Forced degradation study data by LC-MS. Available at: [Link]

  • National Center for Biotechnology Information. (2012). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. National Library of Medicine. Available at: [Link]

  • ResearchGate. (n.d.). LC-MS identification of the degradation products of eplerenone. Available at: [Link]

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Technical Support Center: Strategies for Overcoming Solubility Challenges with 3-(Phenylthio)-2(5H)-furanone in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(Phenylthio)-2(5H)-furanone. This document provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with this compound in their experimental assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure accurate and reproducible results.

Introduction: The Promise and Problem of this compound

This compound (MW: 192.24 g/mol , Formula: C10H8O2S) and its derivatives represent a class of heterocyclic compounds with significant biological interest, showing potential in areas such as antimicrobial and anti-proliferative research[1][2]. However, the structural combination of a planar furanone ring and a lipophilic phenylthio group confers poor aqueous solubility. This physical property is a major experimental hurdle, as most biological assays are conducted in aqueous media. Inadequate solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable data[3][4].

This guide is designed to address these challenges head-on, providing a logical, step-by-step approach to achieving and maintaining the solubility of this compound throughout your experiments.

Frequently Asked Questions & Troubleshooting Guide

Q1: What are the basic chemical properties of this compound and why is it so poorly soluble in aqueous solutions?

A: The poor aqueous solubility of this compound is a direct result of its molecular structure.

Scientific Rationale: Solubility is governed by the principle of "like dissolves like." Water is a highly polar solvent that readily dissolves polar molecules and ions. The this compound molecule, however, is predominantly nonpolar (or lipophilic). The large, nonpolar phenyl group and the sulfur atom in the thioether linkage contribute significantly to its hydrophobicity. While the parent 2(5H)-furanone core is water-soluble, the addition of the bulky phenylthio group makes it difficult for water molecules to form a stable solvation shell around the entire molecule, leading to low solubility[5]. Many promising drug candidates fail during development due to such solubility issues[6].

Key Molecular Features:

  • Molecular Formula: C10H8O2S[][8][9]

  • Molecular Weight: Approximately 192.24 g/mol [][8][9]

  • Core Structure: A five-membered lactone (furanone) ring.

  • Key Substituent: A phenylthio (-S-Ph) group, which is large and hydrophobic.

Q2: I'm seeing a cloudy suspension or precipitate when I add my this compound stock solution to my aqueous assay buffer. What is happening and how can I fix it?

A: This is the most common manifestation of poor solubility. Your compound is "crashing out" of solution because the final concentration of the organic solvent from your stock is too low to keep the compound dissolved in the aqueous buffer. The primary fix is to optimize your use of a co-solvent.

Causality: You likely have a high-concentration stock solution in a strong organic solvent like 100% DMSO. When you dilute this stock into your aqueous buffer (e.g., PBS, cell culture media), the overall solvent environment abruptly becomes highly polar. The hydrophobic compound molecules aggregate together to minimize their contact with water, forming a visible precipitate.

Troubleshooting Workflow:

start Precipitation Observed in Assay stock Check Stock Solution (Is it clear? Stored correctly?) start->stock cosolvent Optimize Co-Solvent Concentration (e.g., DMSO, Ethanol) stock->cosolvent serial Perform Serial Dilution of Stock in Co-Solvent First cosolvent->serial final_conc Ensure Final Co-Solvent % in Assay is Below Cytotoxic/Interference Level serial->final_conc check1 Is Precipitation Resolved? final_conc->check1 success Proceed with Assay (Include Vehicle Control) check1->success Yes alternatives Explore Advanced Solubilization Methods check1->alternatives No

Caption: Initial troubleshooting workflow for compound precipitation.

Immediate Action:

  • Stop and Re-evaluate: Do not proceed with the assay, as the results will be invalid.

  • Check Final Co-solvent Percentage: Calculate the final percentage of your organic stock solvent (e.g., DMSO) in the assay well. For most cell-based assays, this should be kept below 0.5% to avoid solvent-induced artifacts.

  • Lower the Working Concentration: The simplest solution may be to work at a lower final concentration of this compound if your experimental design allows.

Q3: Which co-solvent should I choose for my stock solution, and what is the maximum concentration I can use in my assay?

A: Dimethyl sulfoxide (DMSO) is the most common and effective choice for creating high-concentration stock solutions of nonpolar compounds. However, the final concentration in your assay must be carefully controlled.

Scientific Rationale: Co-solvents are water-miscible organic solvents that, at sufficient concentrations, can disrupt the hydrogen bonding network of water and create a more favorable, less polar environment for dissolving hydrophobic solutes[10]. DMSO is a powerful, aprotic solvent that can dissolve a wide range of compounds. Ethanol is another option but is generally less effective for highly lipophilic molecules.

Protocol: Preparing a Stock Solution

  • Solvent Selection: Use high-purity, anhydrous DMSO to prepare your primary stock solution (e.g., 10-50 mM). Ensure the compound dissolves completely. Gentle warming or vortexing may assist. A similar, more complex furanone has been shown to be soluble in DMSO.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles. Note that some furanone compounds can be unstable in solution, so preparing fresh is recommended when possible[11].

  • Intermediate Dilutions: Before adding to the final aqueous buffer, perform intermediate dilutions of your high-concentration stock in 100% DMSO, not in the aqueous buffer. This prevents the compound from being exposed to a high water concentration prematurely.

Table 1: Common Co-solvents and Recommended Final Assay Concentrations

Co-SolventTypical Stock Conc.Recommended Max. Final Assay Conc.Notes & Potential Interferences
DMSO 10 - 100 mM< 0.5% (Cell-based) < 5% (Biochemical)Can affect cell differentiation, membrane permeability, and enzyme activity at higher concentrations. Always run a vehicle control.
Ethanol 1 - 50 mM< 1% Can be cytotoxic and may precipitate proteins. Volatility can be an issue.
Propylene Glycol 1 - 20 mM< 2% Generally low toxicity; a good option for in vivo studies. Can be viscous.[5]
PEG 400 1 - 20 mM< 5% Low toxicity. May interfere with assays involving light absorbance due to its refractive index.
Q4: My compound is still precipitating even with an optimized co-solvent strategy. What are my next options?

A: If co-solvents alone are insufficient, you must employ more advanced formulation techniques. The two most common and effective methods for in-vitro assays are the use of surfactants or cyclodextrins .[4][6][10]

Decision Framework:

start Co-Solvent Optimization Failed decision Assay Type? start->decision cell_based Cell-Based Assay decision->cell_based Cellular biochemical Biochemical/Enzymatic Assay decision->biochemical Acellular cyclodextrin Try Cyclodextrins (e.g., HP-β-CD) Lower cytotoxicity potential cell_based->cyclodextrin surfactant Try Non-Ionic Surfactants (e.g., Tween-80, Pluronic F-68) More potent, check for interference biochemical->surfactant validate1 Validate: Run Vehicle Control (Buffer + Cyclodextrin) cyclodextrin->validate1 validate2 Validate: Run Vehicle Control (Buffer + Surfactant) surfactant->validate2

Caption: Decision framework for selecting advanced solubilization methods.

1. Surfactants (Detergents): Surfactants are amphipathic molecules that, above a certain concentration (the critical micelle concentration, CMC), form spherical structures called micelles in water. These micelles have a hydrophobic core and a hydrophilic shell. Your poorly soluble compound can partition into the hydrophobic core, effectively being "hidden" from the water[4].

  • Recommended Choice: Non-ionic surfactants like Tween-80 or Pluronic F-68 are preferred as they are generally less harsh on proteins and cells than ionic surfactants[4][10].

2. Cyclodextrins: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity. They can form an "inclusion complex" with a guest molecule like this compound, increasing its apparent water solubility[6][10].

  • Recommended Choice: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.

Q5: How do I prepare a working solution of this compound using a surfactant or cyclodextrin?

A: The key is to ensure the solubilizing agent is present in the aqueous phase before the compound is introduced.

Protocol: Solubilization with a Surfactant (e.g., Tween-80)

  • Prepare Surfactant Buffer: Prepare your assay buffer containing the desired final concentration of Tween-80. A concentration of 0.01% - 0.1% (w/v) is a good starting point.

  • Prepare Compound Stock: Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, Ethanol) to create a high-concentration primary stock.

  • Dilution: Slowly add the compound stock dropwise into the vortexing surfactant-containing buffer to create your final working solution. The mechanical agitation and the pre-formed micelles will help prevent precipitation.

  • Equilibration: Allow the solution to mix for 15-30 minutes before use.

Protocol: Solubilization with a Cyclodextrin (e.g., HP-β-CD)

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your assay buffer. A starting concentration of 1-10 mM can be effective.

  • Thin-Film Method (Recommended): a. Dissolve the required amount of this compound in a volatile organic solvent (e.g., methanol or acetone) in a round-bottom flask. b. Remove the solvent using a rotary evaporator to create a thin film of the compound on the flask wall. c. Add the pre-prepared HP-β-CD buffer to the flask. d. Agitate (vortex, sonicate) vigorously until the compound film is fully dissolved into the buffer, forming the inclusion complex. This method avoids the use of DMSO in the final solution.

  • Co-solvent Injection (Alternative): Follow the same procedure as for surfactants, injecting a small volume of a DMSO stock of the compound into the cyclodextrin-containing buffer while vortexing.

Q6: Could pH or temperature affect the solubility and stability of my compound?

A: Yes, both factors can play a role, particularly in stability.

  • pH: While this compound does not have strongly ionizable groups, the furanone lactone ring can be susceptible to hydrolysis, especially under alkaline (high pH) conditions, which would degrade the compound[12]. It is advisable to maintain the pH of your assay buffer within a neutral range (pH 6.5-7.5) unless your experiment specifically requires otherwise. The stability of similar furanone derivatives has been shown to be optimal around pH 3.5, but this is often too acidic for biological assays[12].

  • Temperature: Increased temperature generally increases the solubility of solid compounds. However, it can also accelerate degradation[12][13]. For stock solutions, storage at low temperatures (-20°C to -80°C) is critical. During an assay, maintain a consistent, controlled temperature. Be aware that thermal decomposition of furanones can occur at high temperatures[14].

Q7: How can I verify that my chosen solubilization method isn't interfering with my assay results?

A: This is a critical step for ensuring the trustworthiness and validity of your data. You must run proper vehicle controls.

Experimental Design for Validation: The principle is to isolate the effect of the solubilizing agent from the effect of your compound. Your experiment should include, at a minimum, the following controls:

  • Negative Control: Cells or enzyme in buffer alone (no treatment).

  • Positive Control (if applicable): A known activator or inhibitor for your assay.

  • Compound Treatment: Your experimental condition (e.g., cells + this compound in vehicle).

  • Vehicle Control (Crucial): The exact same concentration of the solubilizing agent(s) (e.g., 0.1% DMSO, 0.05% Tween-80, or 5 mM HP-β-CD) in the assay buffer, but without this compound.

Interpreting the Results: The response from the Vehicle Control group should be statistically indistinguishable from the Negative Control group. If you see a significant difference (e.g., decreased cell viability or altered enzyme activity in the vehicle control), your solubilization method is interfering with the assay. In this case, you must either lower the concentration of the solubilizing agent or find an alternative method.

References
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • 5-Methyl-3-(phenylthio)-2(5H)-furanone. PubChem, National Institutes of Health. Available at: [Link]

  • Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. Assay and Drug Development Technologies. Available at: [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]

  • 2(5H)-Furanone. PubChem, National Institutes of Health. Available at: [Link]

  • Straightforward Synthesis of 2(5H)-Furanones as Promising Cross-Coupling Partners: Direct Furanone Annulation Utilizing Ti-Mediated Aldol Addition. MDPI. Available at: [Link]

  • Reactivity and stability of selected flavor compounds. Journal of Food and Drug Analysis. Available at: [Link]

  • Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. MDPI. Available at: [Link]

  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. National Institutes of Health. Available at: [Link]

  • Synthesis of anti-proliferative [3.3.0]furofuranone derivatives by lactonization and functionalization of C-glycosyl compounds. PubMed, National Institutes of Health. Available at: [Link]

  • An Efficient Synthesis of 2(5H)‐Furanone and Furan Derivatives Using 3‐(Phenylthio)propenal as a 1,3‐Dipolar Synthon. Sci-Hub. Available at: [Link]

  • Strawberry Furanone Acetate. DOSS. Available at: [Link]

  • Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects. PubMed, National Institutes of Health. Available at: [Link]

  • Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects. ResearchGate. Available at: [Link]

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Technical Support Center: Troubleshooting Inconsistent Bioactivity Assays for 3-(Phenylthio)-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 3-(Phenylthio)-2(5H)-furanone. This guide is designed to provide expert advice and practical solutions to common challenges encountered during bioactivity testing of this and related furanone compounds. As scientists and drug development professionals, we understand that obtaining reproducible and reliable data is paramount. This resource addresses frequently asked questions and provides in-depth troubleshooting strategies to help you navigate the complexities of your experiments with confidence.

Introduction to this compound and its Class

The 2(5H)-furanone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] Specifically, sulfur-containing furanones have shown promise as inhibitors of bacterial biofilm formation.[2][3] The introduction of a phenylthio group to the furanone ring can significantly influence the compound's physicochemical properties, such as lipophilicity and reactivity, which in turn can impact its behavior in biological assays.

This guide will walk you through potential sources of variability in your assays, from compound handling and stability to interactions with assay components and cellular systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Compound Integrity and Handling

Question 1: I'm seeing significant well-to-well variability in my assay plates. Could my handling of the this compound be the issue?

Answer: Absolutely. The integrity of your compound is the foundation of reliable results. Inconsistencies in handling can introduce significant variability. Here’s a systematic approach to ensure your compound is not the source of the problem:

  • Purity Verification: Always begin with a verified pure sample of this compound. If you have synthesized the compound in-house, ensure it has been thoroughly characterized (e.g., via NMR, mass spectrometry, and HPLC) to confirm its identity and purity. Impurities can have their own biological effects, leading to confounding results.

  • Proper Storage: Furanone compounds can be susceptible to degradation, particularly with exposure to light, moisture, and extreme temperatures.[4] Store your stock of this compound in a cool, dry, and dark place, as recommended by the supplier. For long-term storage, consider an inert atmosphere.

  • Stock Solution Preparation:

    • Solvent Choice: The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is a common choice for dissolving many organic compounds for biological assays. However, the final concentration of DMSO in your assay should be kept low (typically <0.5%) and consistent across all wells, including controls, as it can have biological effects of its own.

    • Solubility Issues: Visually inspect your stock solution for any signs of precipitation. If the compound is not fully dissolved, you will not be delivering a consistent concentration to your assay wells. Gentle warming or sonication may aid dissolution, but be mindful of potential degradation with excessive heat.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to compound degradation or precipitation. It is best practice to aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles.

Workflow for Preparing and Handling Compound Stock Solutions

G cluster_prep Compound Preparation cluster_use Experimental Use start Start: Receive/Synthesize Compound verify Verify Purity (NMR, MS, HPLC) start->verify store Store Properly (Cool, Dry, Dark) verify->store dissolve Dissolve in High-Purity DMSO store->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot freeze Store Aliquots at -20°C or -80°C aliquot->freeze thaw Thaw a Single Aliquot freeze->thaw For each experiment dilute Prepare Working Dilutions thaw->dilute add_to_assay Add to Assay Plate dilute->add_to_assay end Run Experiment add_to_assay->end

Caption: Workflow for compound handling to ensure consistency.

Section 2: Assay-Specific Troubleshooting

Question 2: My results in a cell-based assay (e.g., MTT, cytotoxicity) are not reproducible day-to-day. What should I investigate?

Answer: Cell-based assays are inherently complex, and variability can arise from multiple sources. Here is a checklist to troubleshoot inconsistent results:

  • Cell Health and Passage Number:

    • Ensure your cells are healthy and in the logarithmic growth phase at the time of the experiment. Over-confluent or stressed cells will respond differently to treatment.

    • Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered responses.

  • Seeding Density: Inconsistent cell seeding is a major cause of variability. Use a cell counter to ensure you are plating the same number of cells in each well. Pay attention to your pipetting technique to ensure even cell distribution.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate media components and your test compound, leading to an "edge effect." To mitigate this, consider not using the outermost wells for experimental data or fill them with sterile media or PBS to create a humidity barrier.

  • Compound Stability in Media: Furanones can be unstable in aqueous solutions.[4] this compound may degrade over the course of your experiment.

    • Test for Stability: To check for this, you can incubate the compound in your assay media for the duration of your experiment and then analyze it by HPLC to see if it has degraded.

    • Mitigation: If instability is an issue, you may need to reduce the incubation time or perform media changes with fresh compound during the experiment.

Question 3: I am performing an enzyme inhibition assay, and my IC50 values for this compound are fluctuating. What could be the cause?

Answer: For enzyme inhibition assays, precision is key. Here are common culprits for inconsistent IC50 values:

  • Assay Conditions: Ensure that your assay is running under initial velocity conditions. This means that you are measuring the reaction rate before substrate depletion or product inhibition becomes significant. You may need to optimize enzyme and substrate concentrations.

  • Thiol Reactivity: The "thio" part of this compound indicates the presence of sulfur. Thiol-containing compounds can interfere with certain assay formats.[5]

    • Redox Interference: If your assay involves redox chemistry (e.g., using a reporter that can be reduced), your compound could be acting as a reducing or oxidizing agent, leading to false-positive or false-negative results.

    • Covalent Inhibition: Some thiol-reactive compounds can form covalent bonds with cysteine residues on proteins. If your target enzyme has a critical cysteine in its active site, your compound might be acting as an irreversible inhibitor. This can be investigated using dialysis or jump-dilution experiments.

  • Promiscuous Inhibition: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes. To test for this, you can include a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in your assay buffer to disrupt aggregates. A significant decrease in inhibition in the presence of the detergent may suggest aggregation.

Logical Flow for Troubleshooting Enzyme Inhibition Assays

G start Inconsistent IC50 Values check_assay Verify Initial Velocity Conditions start->check_assay check_thiol Investigate Thiol-Related Interference start->check_thiol check_agg Test for Compound Aggregation start->check_agg optimize Optimize Assay Parameters check_assay->optimize covalent Test for Irreversible Inhibition check_thiol->covalent detergent Include Detergent in Assay Buffer check_agg->detergent resolve Consistent Results optimize->resolve covalent->resolve detergent->resolve

Caption: Troubleshooting inconsistent enzyme inhibition results.

Section 3: Data Interpretation and Controls

Question 4: How can I be sure that the observed bioactivity is specific to this compound and not an artifact?

Answer: A robust set of controls is essential for validating your findings. Here are some key controls to include in your experiments:

  • Vehicle Control: This is the most fundamental control. All wells should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve your compound.

  • Positive and Negative Controls:

    • Positive Control: A known inhibitor or activator for your target or pathway. This ensures that your assay is working as expected.

    • Negative Control: A compound that is structurally similar to this compound but is known to be inactive. This helps to demonstrate that the observed activity is due to the specific structure of your compound.

  • Counter-screens: If you suspect off-target effects, perform counter-screens. For example, if you are studying inhibition of a specific kinase, test your compound against a panel of other kinases to assess its selectivity.

  • Orthogonal Assays: Confirm your findings using a different assay that measures the same biological endpoint through a different mechanism. For example, if you see a decrease in cell viability with an MTT assay, you could confirm this with a trypan blue exclusion assay or a real-time cell viability assay.

Table 1: Recommended Controls for Bioactivity Assays

Control TypePurposeExample
Vehicle Control To account for any effects of the solvent.Assay media + same final concentration of DMSO.
Positive Control To confirm that the assay is sensitive to modulation.A known inhibitor/activator for the target.
Negative Control To demonstrate structural specificity.A structurally related but inactive analog.
Counter-screen To assess selectivity and rule out off-target effects.Testing against a panel of related targets.
Orthogonal Assay To validate findings with a different methodology.Confirming MTT results with a trypan blue assay.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Aqueous Assay Buffer
  • Prepare a solution of this compound in your complete cell culture medium or enzyme assay buffer at the highest concentration you plan to test.

  • Also prepare a control sample of the buffer/media without the compound.

  • Incubate both solutions under the same conditions as your bioassay (e.g., 37°C, 5% CO2) for the intended duration of the experiment (e.g., 24, 48, 72 hours).

  • At various time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot of each solution.

  • Analyze the aliquots by reverse-phase HPLC with a UV detector.

  • Compare the peak area of the this compound at each time point to the t=0 sample. A significant decrease in the peak area over time indicates degradation.

Protocol 2: Testing for Non-specific Inhibition due to Compound Aggregation
  • Prepare your standard enzyme inhibition assay.

  • Create two sets of serial dilutions of this compound.

  • For the first set, use your standard assay buffer.

  • For the second set, use your standard assay buffer supplemented with 0.01% (v/v) Triton X-100.

  • Run the enzyme inhibition assay for both sets of dilutions.

  • Plot the dose-response curves for both conditions. If the IC50 value is significantly higher in the presence of Triton X-100, it suggests that compound aggregation may be contributing to the observed inhibition.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Interference from Sulfur Compounds in Analytical Assays. BenchChem.
  • Forman, H. J. (2020). Assays for Thiols and Modifications. In Measuring Oxidants and Oxidative Stress in Biological Systems. [Link]

  • Gierse, J. K., et al. (1999). Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor. British Journal of Pharmacology, 128(7), 1637–1644. [Link]

  • Kavitha, S., et al. (2019). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 24(22), 4095. [Link]

  • Trizna, E. Y., et al. (2015). Thio Derivatives of 2(5H)-Furanone as Inhibitors against Bacillus subtilis Biofilms. Acta Naturae, 7(2), 102–107. [Link]

  • Haj-Mirsadeghi, S. S., et al. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 20(4), 229–237. [Link]

  • Khakimullina, E. N., et al. (2015). Thio Derivatives of 2(5H)-Furanone as Inhibitors against Bacillus subtilis Biofilms.
  • El-Maghraby, W. M. (2014). SYNTHESIS AND REACTIONS OF SOME 2(3H)- AND 2(5H)- FURANONE DERIVATIVES: A COMPARATIVE STUDY. International Journal of ChemTech Research, 6(12), 5035-5044.
  • Roscher, R., Schwab, W., & Schreier, P. (1997). Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. European Food Research and Technology, 204(6), 438-441.
  • PubChem. (n.d.). 5-Methyl-3-(phenylthio)-2(5H)-furanone. [Link]

  • Sadykov, M., et al. (2021). Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. International Journal of Molecular Sciences, 22(24), 13329. [Link]

  • Griffiths, G. (2002). The naturally occurring furanones: formation and function from pheromone to food. Chemistry and physics of lipids, 115(1-2), 1-13.
  • Hambardjieva, E., et al. (2018). ANTICHOLINESTERASE AND ANTIRADICAL ACTIVITIES OF FUNCTIONALLY SUBSTITUTED 2(5H)-FURANONES AND THEIR DERIVATIVES.

Sources

Technical Support Center: Enhancing the Stability of 3-(Phenylthio)-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(Phenylthio)-2(5H)-furanone. The inherent reactivity of the thioether and lactone moieties presents unique stability challenges. This document offers troubleshooting advice, frequently asked questions, and validated protocols to ensure the long-term integrity of your compound.

Troubleshooting Guide: Common Stability Issues

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My solid sample of this compound has developed a slight yellow tint after storage. What is the likely cause and is the material compromised?

Answer: The appearance of a yellow tint is a common indicator of initial oxidative degradation. The primary site of oxidation is the sulfur atom of the phenylthio group, which can be oxidized to a sulfoxide and subsequently to a sulfone. This oxidation extends the chromophore of the molecule, shifting its absorption profile and causing the yellow appearance.

  • Causality: The thioether moiety is electron-rich and susceptible to oxidation by atmospheric oxygen, especially when exposed to light or trace metal impurities which can catalyze the reaction. While slight discoloration may not represent significant degradation (<1-2%), it is a critical warning sign that storage conditions are suboptimal.

  • Immediate Action: You should re-analyze the purity of the material using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).[1] Compare the chromatogram to a reference standard or an earlier analysis to quantify the extent of degradation.

  • Preventative Measures: To prevent further oxidation, immediately transfer the material into an amber vial, purge the headspace with an inert gas like argon or nitrogen, and store at or below -20°C.[2]

Question 2: I'm performing a stability study in an aqueous buffer and observing a rapid loss of the parent compound with the appearance of a new, more polar peak on my reverse-phase HPLC chromatogram. What degradation is occurring?

Answer: This observation is highly characteristic of lactone ring hydrolysis. The 2(5H)-furanone core contains an ester bond (lactone) that is susceptible to cleavage by water, a reaction catalyzed by acidic or, more commonly, basic conditions.[3] This opens the ring to form a carboxylic acid, which is significantly more polar and will thus have a shorter retention time on a standard C18 HPLC column.

  • Causality: The rate of hydrolysis is highly pH-dependent.[4] Neutral to slightly acidic conditions (pH 4-6) are generally optimal for lactone stability. In basic media (pH > 8), the hydroxide ion directly attacks the carbonyl carbon, leading to rapid ring-opening.

  • Troubleshooting Steps:

    • Confirm pH: Immediately measure the pH of your buffer solution to ensure it has not drifted.

    • Investigate pH Profile: Perform a pH stability profile by dissolving the compound in a series of buffers (e.g., pH 3, 5, 7, 9) and monitoring the degradation rate over time. This will identify the optimal pH range for your formulation.

    • Identify Degradant: Collect the polar peak and analyze it by LC-MS to confirm its mass corresponds to the hydrolyzed, ring-opened form of the parent molecule.[1]

Question 3: My HPLC analysis shows multiple small degradation peaks after leaving a solution of the compound on the benchtop for a day. The degradation pattern seems complex. What's happening?

Answer: A complex degradation profile suggests that multiple stress factors are at play, with the most likely culprit being photodegradation, potentially coupled with oxidation.

  • Causality: The aromatic phenyl ring and the conjugated furanone system are capable of absorbing UV light. This absorbed energy can promote the molecule to an excited state, leading to the formation of reactive oxygen species (ROS) or direct molecular rearrangement, resulting in a variety of degradation products.[5][6] This process is often accelerated by the presence of oxygen.

  • Immediate Action & Prevention:

    • Protect from Light: All solutions should be prepared and stored in amber glassware or vials wrapped in aluminum foil.[2]

    • Control Atmosphere: Degas solvents before use and consider working in a glovebox or under an inert atmosphere to exclude oxygen.[7]

    • Temperature Control: Even at room temperature, degradation can occur. Prepare solutions fresh and store them at 2-8°C for short-term use. For long-term storage, solutions should be flash-frozen and kept at -80°C.[8]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the long-term storage and handling of this compound.

Question 1: What are the ideal conditions for the long-term storage of the solid compound?

Answer: To maximize shelf-life, multiple protective measures should be implemented simultaneously. The goal is to mitigate the primary degradation pathways: oxidation, hydrolysis (from atmospheric moisture), and photodegradation.

ParameterRecommendationRationale
Temperature -20°C to -80°CReduces reaction kinetics of all degradation pathways.[8]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the thioether group.[2][7]
Light Amber glass vial or opaque containerPrevents photodegradation.[5]
Moisture Tightly sealed container with a desiccantPrevents hydrolysis of the lactone ring from ambient moisture.

Question 2: Which excipients can I use to formulate a more stable solution?

Answer: The choice of excipients is critical and depends on the intended application. The key is to select components that counteract the primary degradation pathways.

Excipient ClassExamplesMechanism of Action
Antioxidants Butylated hydroxytoluene (BHT), Vitamin E (α-tocopherol), Propyl gallateScavenge free radicals and inhibit the auto-oxidation of the thioether.[9]
Chelating Agents Ethylenediaminetetraacetic acid (EDTA)Binds trace metal ions that can catalyze oxidative degradation.
Buffering Agents Citrate, AcetateMaintain the pH of the solution in a range (typically pH 4-6) that minimizes lactone hydrolysis.[4]
Solubilizers Cyclodextrins (e.g., HP-β-CD)Can form inclusion complexes that physically protect the molecule from light, water, and oxygen.[5]

Question 3: How do I set up a proper stability study for this compound?

Answer: A comprehensive stability study involves two main components: forced degradation (stress testing) and long-term stability testing under intended storage conditions, following ICH Q1A(R2) guidelines.[10]

  • Forced Degradation: This study intentionally degrades the sample to identify potential degradation products and establish a stability-indicating analytical method.[11]

    • Conditions: Expose the compound to acid hydrolysis (e.g., 0.1 M HCl), base hydrolysis (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), heat (e.g., 60°C), and photolysis (ICH Q1B specified light exposure).[10][11]

    • Goal: The aim is to achieve 5-20% degradation to ensure that the analytical method can separate and detect the resulting degradants.

  • Long-Term Stability: This study evaluates the stability of the compound under its proposed storage conditions over an extended period.

    • Conditions: Store samples at the recommended long-term condition (e.g., -20°C) and an accelerated condition (e.g., 5°C or 25°C/60% RH).

    • Timepoints: Pull samples at defined intervals (e.g., 0, 3, 6, 9, 12, 24 months) and analyze for purity, potency, and the appearance of degradation products.

The workflow for such a study is visualized below.

cluster_0 Phase 1: Method Development & Forced Degradation cluster_1 Phase 2: Long-Term Stability Study A Develop HPLC Stability-Indicating Method B Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) A->B Use method to monitor stress C Identify Degradation Products (LC-MS) B->C Analyze stressed samples D Validate Analytical Method (Specificity, Linearity, Accuracy) C->D Confirm method can resolve degradants E Place Batches on Stability (Long-Term & Accelerated Conditions) D->E Apply validated method F Pull Samples at Scheduled Timepoints E->F G Analyze Samples using Validated HPLC Method F->G H Evaluate Data & Determine Shelf-Life G->H

Caption: Workflow for a comprehensive stability study.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in acetonitrile with added stabilizers for short-term benchtop use.

  • Materials:

    • This compound (MW: 192.24 g/mol )[12]

    • Anhydrous acetonitrile (ACN)

    • Butylated hydroxytoluene (BHT)

    • 50 mL amber volumetric flask

    • Nitrogen or Argon gas source

  • Procedure:

    • Weigh 96.12 mg of this compound and add it to the 50 mL amber volumetric flask.

    • Add 5 mg of BHT to the flask (final concentration ~0.01%).

    • Add approximately 40 mL of ACN to dissolve the solids.

    • Sparge the solution and the flask headspace with nitrogen gas for 2-3 minutes to displace oxygen.

    • Quickly bring the solution to the 50 mL mark with ACN, cap the flask tightly, and invert several times to mix.

    • For use, dispense aliquots into smaller amber vials, purging the headspace of each vial with inert gas before sealing. Store at 2-8°C.

Protocol 2: Stability Assessment by HPLC

This protocol provides a general HPLC method for assessing the purity of this compound and detecting degradation products. Method optimization may be required.

  • Instrumentation & Columns:

    • HPLC system with UV/Vis or PDA detector

    • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B over 1 minute, and re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or as determined by UV scan)

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dilute the stock solution (from Protocol 1 or other preparations) to a final concentration of approximately 0.1 mg/mL using a 50:50 mixture of Mobile Phase A and B.

    • Filter the sample through a 0.45 µm syringe filter if any particulate is observed.

    • Inject onto the HPLC system.

  • Data Analysis:

    • Integrate all peaks.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Monitor for the growth of new peaks over time, which indicate degradation.

The primary degradation pathways that this protocol helps monitor are summarized in the diagram below.

cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photolysis Photodegradation Parent This compound Sulfoxide Sulfoxide Derivative Parent->Sulfoxide [O] (Air, H₂O₂) RingOpened Ring-Opened Carboxylic Acid Parent->RingOpened H₂O (Acid/Base Catalyzed) PhotoProducts Complex Mixture of Photoproducts Parent->PhotoProducts hv (Light) Sulfone Sulfone Derivative Sulfoxide->Sulfone Further Oxidation

Caption: Primary degradation pathways for the compound.

References

  • Ioele, G., et al. (2018). Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. PMC - PubMed Central. Available at: [Link]

  • Pohle, W. (1999). Excipients as stabilizers. PubMed. Available at: [Link]

  • Carlin, B. (2021). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. American Pharmaceutical Review. Available at: [Link]

  • Gervasi, V., et al. (2022). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. PMC - NIH. Available at: [Link]

  • Balik, A. R., et al. (2020). Effects of storage conditions on thiol disulfide homeostasis. ResearchGate. Available at: [Link]

  • Jandl, C., et al. (2015). storage stable thiol-ene formulations and advanced applications thereof. ResearchGate. Available at: [Link]

  • Reddit r/chemistry community. (2013). Handling thiols in the lab. Reddit. Available at: [Link]

  • Gao, R., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. MDPI. Available at: [Link]

  • Tønnesen, H. H. (2001). Formulation and stability testing of photolabile drugs. PubMed. Available at: [Link]

  • El-Maghraby, W. M., et al. (2014). SYNTHESIS AND REACTIONS OF SOME 2(3H)- AND 2(5H)- FURANONE DERIVATIVES: A COMPARATIVE STUDY. International Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Mayer, F., & Czerny, M. (1997). Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. European Food Research and Technology. Available at: [Link]

  • Sapra, P., et al. (2018). Lactone Stabilization Is Not a Necessary Feature for Antibody Conjugates of Camptothecins. ACS Publications. Available at: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • ResearchGate. (2024). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2021). ANALYTICAL METHOD ASSESSMENT. NCBI Bookshelf. Available at: [Link]

  • ACS Publications. (2023). On-Demand Degradation of Thioester/Thioketal Functions in Vinyl Pivalate-Derived Copolymers with Thionolactones. Macromolecules. Available at: [Link]

  • PubChem. 5-Methyl-3-(phenylthio)-2(5H)-furanone. PubChem. Available at: [Link]

  • ACS Publications. (2024). General and Mild Method for the Synthesis of Polythioesters from Lactone Feedstocks. ACS Macro Letters. Available at: [Link]

  • Lescrinier, E., et al. (2012). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. PMC - PubMed Central. Available at: [Link]

  • Langer, E. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Available at: [Link]

  • ResearchGate. Mechanisms of (thio)ester hydrolysis. ResearchGate. Available at: [Link]

  • Pise, N., et al. FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Sciforum. Available at: [Link]

  • Hiramoto, K., et al. (1996). DNA strand break by 2,5-dimethyl-4-hydroxy-3(2H)-furanone, a fragrant compound in various foodstuffs. PubMed. Available at: [Link]

  • Aschmann, S. M., et al. (2012). Products of the OH radical-initiated reactions of furan, 2- and 3-methylfuran, and 2,3- and 2,5-dimethylfuran in the presence of NO. PubMed. Available at: [Link]

  • ResearchGate. Thiamine degradation to the formation of 2-methyl-3-furanthiol. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-(Phenylthio)-2(5H)-furanone for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the synthesis and scale-up of 3-(Phenylthio)-2(5H)-furanone. It addresses common experimental challenges through detailed troubleshooting guides and frequently asked questions, ensuring scientific integrity and practical, field-proven insights.

Synthesis Overview: The Michael Addition Pathway

The synthesis of this compound is most reliably achieved on a large scale via a 1,4-conjugate addition (Michael addition) of thiophenol to a suitable furanone precursor. This method is favored for its operational simplicity, high regioselectivity, and scalability. The core of this transformation involves the nucleophilic attack of a thiolate anion, generated in situ, onto the electron-deficient β-carbon of an α,β-unsaturated lactone.

Reaction Mechanism: Base-Catalyzed 1,4-Conjugate Addition

The reaction proceeds through the following key steps:

  • Deprotonation: A suitable base abstracts the acidic proton from thiophenol (PhSH) to form the highly nucleophilic thiophenolate anion (PhS⁻).

  • Nucleophilic Attack: The thiophenolate anion attacks the β-carbon of the 2(5H)-furanone ring.

  • Protonation: The resulting enolate intermediate is protonated during aqueous work-up to yield the final product, this compound.

This mechanism is a cornerstone of carbon-sulfur bond formation in organic synthesis. The choice of a non-nucleophilic base is critical to prevent side reactions with the electrophilic furanone starting material.

Caption: Reaction workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Which starting material is best for scalability: 2(5H)-furanone or a halogenated precursor like 3-bromo-2(5H)-furanone?

For large-scale synthesis, starting with 2(5H)-furanone (also known as α,β-butenolide) is generally more cost-effective and operationally simpler. The conjugate addition of thiophenol is a high-yielding, one-step process. While using a precursor like 3-bromo-2(5H)-furanone allows for a direct substitution reaction, it involves handling a halogenated intermediate which may be more expensive and require more stringent safety protocols. Furthermore, the synthesis of the brominated furanone itself adds extra steps to the overall process[1].

Q2: What is the optimal base for this reaction and why is its choice so critical?

The ideal base should be strong enough to deprotonate thiophenol (pKa ≈ 6.6) but not so strong or nucleophilic that it promotes side reactions like lactone ring-opening.[2]

  • Recommended: Triethylamine (Et₃N) is an excellent choice. It is a non-nucleophilic, organic-soluble base that effectively generates the thiophenolate anion while being easily removed during work-up.

  • Alternatives: Diisopropylethylamine (DIPEA) is also suitable.

  • Avoid: Strong bases like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) should be avoided as they can catalyze the hydrolysis or decomposition of the furanone ring system, significantly lowering the yield.

Q3: What are the best solvent and temperature conditions for scaling up?

The solvent should fully dissolve the starting materials and be inert to the reaction conditions.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent choices. They provide good solubility for both the furanone and thiophenol, and their relatively low boiling points simplify removal post-reaction.

  • Temperature: The reaction is typically run at room temperature (20-25°C).[3][4] On a large scale, it is crucial to monitor the internal temperature. The reaction can be mildly exothermic, especially during the initial addition of the base or thiol. Using an ice bath to maintain the temperature during addition is a good manufacturing practice.

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method.

  • Mobile Phase: A mixture of Hexane:Ethyl Acetate (e.g., 7:3 v/v) typically provides good separation.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The product, this compound, will have a different Rf value than the starting furanone and thiophenol. The disappearance of the limiting reagent (usually the furanone) indicates reaction completion. For more precise monitoring, LC-MS can be employed.

Scalable Experimental Protocol

This protocol is designed for a target scale of approximately 100 g of this compound.

Materials:

  • 2(5H)-Furanone (52.0 g, 0.62 mol, 1.0 eq)

  • Thiophenol (71.5 g, 0.65 mol, 1.05 eq)

  • Triethylamine (Et₃N) (69.0 g, 0.68 mol, 1.1 eq)

  • Dichloromethane (DCM), anhydrous (1.5 L)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Nitrogen inlet

Procedure:

  • Setup: Assemble the reaction flask under a nitrogen atmosphere. Equip it with a mechanical stirrer, thermometer, and a dropping funnel.

  • Reagent Loading: To the flask, add 2(5H)-furanone (52.0 g) and anhydrous DCM (1.0 L). Stir until the solid is fully dissolved.

  • Thiophenol Addition: Add thiophenol (71.5 g) to the solution.

  • Base Addition & Temperature Control: Cool the reaction mixture to 0-5°C using an ice bath. Prepare a solution of triethylamine (69.0 g) in anhydrous DCM (0.5 L) and load it into the dropping funnel. Add the triethylamine solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction by TLC until the 2(5H)-furanone spot is no longer visible.

  • Work-up - Quenching: Cool the mixture again to 0-5°C. Slowly add 1 M HCl (500 mL) to quench the reaction and neutralize the excess triethylamine.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 250 mL), saturated NaHCO₃ solution (2 x 250 mL), and brine (1 x 250 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by one of the following methods:

    • Crystallization: Dissolve the crude product in a minimal amount of hot isopropanol or ethanol and allow it to cool slowly to room temperature, then in a refrigerator, to induce crystallization. Collect the crystals by filtration.

    • Column Chromatography: If significant impurities are present, purify using silica gel chromatography with a hexane/ethyl acetate gradient.

Troubleshooting Guide

G Start Problem Encountered LowYield Low Yield Start->LowYield Impure Impure Product Start->Impure Stalled Reaction Stalled Start->Stalled Oxidation Thiophenol Oxidation? (Check for diphenyl disulfide) LowYield->Oxidation Check TLC/NMR SM_Present Starting Material Present? Impure->SM_Present Check TLC/NMR Reagent_Qual Reagent Quality? Stalled->Reagent_Qual Check Reagents Incomplete Incomplete Reaction? Oxidation->Incomplete No Sol_Oxidation Solution: - Use fresh, high-purity thiophenol. - Maintain inert N2 atmosphere. Oxidation->Sol_Oxidation Yes WorkupLoss Work-up Losses? Incomplete->WorkupLoss No Sol_Incomplete Solution: - Increase reaction time. - Check base stoichiometry (1.1 eq). Incomplete->Sol_Incomplete Yes Sol_WorkupLoss Solution: - Ensure complete extraction. - Optimize crystallization solvent. WorkupLoss->Sol_WorkupLoss Yes Disulfide Disulfide Impurity? SM_Present->Disulfide No Sol_SM Solution: - Drive reaction to completion. - Optimize chromatography. SM_Present->Sol_SM Yes Sol_Disulfide Solution: - Optimize inert conditions. - Remove via crystallization. Disulfide->Sol_Disulfide Yes Temp_Low Temperature Too Low? Reagent_Qual->Temp_Low No Sol_Reagent Solution: - Use anhydrous solvents. - Verify base purity/activity. Reagent_Qual->Sol_Reagent Yes Sol_Temp Solution: - Ensure reaction is at RT (after initial addition). Temp_Low->Sol_Temp Yes

Caption: Troubleshooting decision tree for this compound synthesis.

Q: My final yield is significantly lower than expected. What went wrong?

Low yield is a common issue when scaling up. The table below outlines the most frequent causes and their solutions.

Potential Cause Explanation Recommended Solution
Oxidation of Thiophenol Thiophenol can be easily oxidized by air to form diphenyl disulfide (Ph-S-S-Ph), especially under basic conditions.[2] This side-product consumes your starting material.Maintain a strict inert (nitrogen or argon) atmosphere throughout the reaction. Use freshly opened or distilled thiophenol.
Incomplete Reaction The reaction may not have reached completion. This can be due to insufficient reaction time or suboptimal stoichiometry of the base.Extend the reaction time and monitor carefully by TLC. Ensure at least 1.1 equivalents of a quality base like triethylamine are used.
Side Reactions Although the Michael addition is generally clean, highly basic or high-temperature conditions can lead to decomposition or polymerization of the furanone starting material.Strictly control the temperature during base addition (0-5°C). Use a non-nucleophilic base like Et₃N.
Losses During Work-up The product may have some aqueous solubility, or emulsions can form during extraction, leading to physical loss of material.Perform multiple extractions with your organic solvent (e.g., 3x DCM). To break emulsions, add brine during the washing steps.
Q: My purified product contains a persistent impurity. How do I identify and remove it?

The most common impurity is diphenyl disulfide .

  • Identification: It appears as a distinct spot on TLC and can be identified by ¹H NMR spectroscopy (aromatic protons typically between δ 7.2-7.6 ppm) and mass spectrometry (m/z = 218.3 g/mol ).

  • Removal: Diphenyl disulfide has different solubility properties than the desired product. It is often less polar.

    • Optimized Chromatography: Use a shallower gradient during column chromatography to improve separation.

    • Recrystallization: This is often the most effective method. Diphenyl disulfide may remain in the mother liquor while the desired this compound crystallizes out. Experiment with different solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures.

Data Summary and Expected Outcome

Following the provided protocol, researchers can expect the following outcomes. This data is representative and may vary slightly based on specific lab conditions and reagent purity.

Parameter Value Notes
Scale 52 g of 2(5H)-FuranoneCan be scaled linearly with appropriate adjustments to equipment size and cooling capacity.
Molar Ratio 1 : 1.05 : 1.1(Furanone : Thiophenol : Et₃N)
Solvent Dichloromethane (DCM)~30 mL per gram of starting furanone.
Temperature 0-5°C (addition), RT (reaction)Critical for minimizing side reactions during scale-up.
Reaction Time 12-16 hoursMonitor by TLC for completion.
Expected Yield 75-85%Post-purification.
Product Purity >98%Determined by NMR and LC-MS.
Appearance White to pale yellow solid[][6][7]

References

  • Watanabe, M., Tsukazaki, M., Hirakawa, Y., Iwao, M., & Furukawa, S. (1990). An Efficient Synthesis of 2(5H)‐Furanone and Furan Derivatives Using 3‐(Phenylthio)propenal as a 1,3‐Dipolar Synthon. Chemical and Pharmaceutical Bulletin, 37(10), 2829-2832. [Link]

  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. National Institutes of Health (NIH). [Link]

  • Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring. ResearchGate. [Link]

  • Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. National Institutes of Health (NIH). [Link]

  • Wikipedia. (n.d.). Thiophenol. [Link]

Sources

Validation & Comparative

Comparing the antimicrobial activity of 3-(Phenylthio)-2(5H)-furanone with other furanones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Antimicrobial Activity of Furanone Scaffolds, with a Focus on 3-(Phenylthio)-2(5H)-furanone

Introduction: The Furanone Scaffold as a Prolific Source of Antimicrobial Agents

In the escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutics. Among these, the 2(5H)-furanone core has emerged as a particularly promising platform.[1] These heterocyclic organic compounds are not merely synthetic curiosities; they are found in nature, most notably produced by the marine red alga Delisea pulchra as a sophisticated chemical defense against biofouling.[1] This natural precedent has inspired extensive research into synthetic furanone derivatives, which have demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1][2]

The therapeutic potential of furanones is amplified by their diverse mechanisms of action.[1] Unlike traditional antibiotics that often target essential cellular processes, leading to strong selective pressure for resistance, many furanones act by disrupting bacterial communication and virulence. Key mechanisms include:

  • Quorum Sensing (QS) Inhibition: In Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, furanones can interfere with N-acyl homoserine lactone (AHL)-mediated signaling pathways.[3][4][5] These pathways are crucial for regulating the expression of virulence factors and the formation of biofilms, which are structured communities of bacteria highly resistant to conventional antibiotics.[3][5]

  • Induction of Reactive Oxygen Species (ROS): In Gram-positive bacteria like Staphylococcus aureus, certain furanone derivatives have been shown to induce the production of ROS, leading to widespread cellular damage and cell death.[1][6][7] This mechanism is particularly effective against bacteria embedded within biofilms.[6][7][8]

This guide provides a comparative analysis of the antimicrobial activity of various furanone derivatives, contextualizing the potential of this compound within this versatile chemical class. While specific, comprehensive antimicrobial data for this compound is not extensively detailed in current literature, an examination of its structural analogues—particularly other thio-derivatives—and functionally diverse furanones provides critical insights for researchers and drug development professionals.

Focus Compound: this compound

The introduction of a phenylthio group at the C3 position of the 2(5H)-furanone ring represents a key structural modification. While direct Minimum Inhibitory Concentration (MIC) data for this specific compound is sparse, research into sulfur-containing furanone derivatives provides a strong rationale for its investigation as an antimicrobial agent. Studies have shown that thio-derivatives of 2(5H)-furanone are effective inhibitors of biofilm formation, particularly against Gram-positive bacteria such as Bacillus subtilis.[9][10] These compounds were found to repress biofilm formation at concentrations as low as 10 µg/mL and, in some cases, increase the susceptibility of biofilm-embedded bacteria to conventional antibiotics like kanamycin and chloramphenicol.[9] This suggests that the primary utility of compounds like this compound may lie in their anti-biofilm or adjuvant therapeutic potential.

Comparative Analysis with Other Furanone Derivatives

To understand the potential efficacy of this compound, it is essential to compare it with other well-characterized furanone derivatives.

Halogenated Furanones: The Quorum Sensing Inhibitors

Naturally occurring brominated furanones from Delisea pulchra were among the first to be identified for their potent biological activity. These compounds are renowned for their ability to inhibit biofilm formation in Gram-negative bacteria by interfering with QS signaling systems.[3][4] For instance, halogenated furanones have been shown to inhibit swarming and biofilm development in E. coli without affecting its growth, indicating a specific anti-virulence mechanism rather than broad cytotoxicity.[3]

  • Mechanism: They act as antagonists to AHL signal molecules, potentially by displacing them from their cognate LuxR-type receptors.[5][7]

  • Spectrum: Primarily effective against Gram-negative bacteria like E. coli and P. aeruginosa.[11] They have also demonstrated antifungal activity against Candida albicans, where they appear to act via a different mechanism involving the repression of genes related to cell-wall maintenance.[12]

Multi-Pharmacophore Sulfonyl Furanones: The High-Potency Bactericides

More complex synthetic derivatives incorporating sulfonyl groups and moieties from natural products (e.g., l-menthol, l-borneol) have demonstrated significant bactericidal and fungicidal properties, particularly against Gram-positive pathogens and yeasts.

Two prominent examples are F105 and F131 .

  • F105 (3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone) exhibits potent activity against both planktonic and biofilm-embedded S. aureus, including methicillin-resistant strains (MRSA).[8][13] Its mechanism is linked to the induction of ROS.[6][7]

  • F131 , a derivative containing an l-borneol fragment, shows strong activity against mixed biofilms of S. aureus and C. albicans.[14][15][16] While its direct antimicrobial activity is moderate compared to conventional drugs, it significantly enhances the efficacy of agents like fluconazole and gentamicin.[14][15][16]

The following table summarizes the quantitative antimicrobial data for these representative compounds.

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)MBPC (µg/mL)Reference
F105 Staphylococcus aureus1040Not Reported[8][13]
F105 Candida albicans (drug-resistant)32–256Not ReportedNot Reported[2]
F131 S. aureus (in mixed biofilm)Not ReportedNot Reported8–16[14][16]
F131 C. albicans (in mixed biofilm)Not ReportedNot Reported8–16[14][16]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MBPC: Minimum Biofilm Prevention Concentration.

Mechanisms of Antimicrobial Action: A Dichotomy

The antimicrobial strategies of furanones can be broadly categorized based on their primary targets, which often correlate with their activity spectrum against Gram-negative versus Gram-positive bacteria.

Furanone_Mechanisms cluster_0 Primary Mechanisms of Furanone Action Furanone Furanone Scaffold QS_Inhibition Quorum Sensing (QS) Inhibition Furanone->QS_Inhibition e.g., Halogenated Furanones ROS_Induction Reactive Oxygen Species (ROS) Induction Furanone->ROS_Induction e.g., Sulfonyl Furanones (F105) Gram_Neg Gram-Negative Bacteria (e.g., P. aeruginosa, E. coli) QS_Inhibition->Gram_Neg Disrupts Biofilm & Virulence Gram_Pos Gram-Positive Bacteria (e.g., S. aureus) ROS_Induction->Gram_Pos Induces Oxidative Stress & Cell Death

Caption: Divergent antimicrobial mechanisms of furanone derivatives.

Experimental Protocols: A Guide to Assessing Antimicrobial Efficacy

To ensure scientific rigor and reproducibility, standardized methods must be employed when evaluating the antimicrobial activity of novel compounds. The broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) is a foundational assay in microbiology and is described in detail below.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines established by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14]

Causality and Rationale: This method is chosen for its efficiency, scalability (using 96-well plates), and ability to provide quantitative data on the lowest concentration of a compound that inhibits microbial growth. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for many bacteria as it is low in inhibitors and supports the growth of most non-fastidious pathogens.

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution:

    • Accurately weigh the furanone compound and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The choice of solvent is critical; it must fully dissolve the compound and be non-toxic to the test organism at the final concentration used in the assay.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile CAMHB into wells A through H of columns 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of CAMHB to column 1 wells (this will be the first dilution step).

    • Column 11 will serve as the positive growth control (no compound), and column 12 will be the sterility control (no bacteria).

  • Serial Dilution of the Test Compound:

    • Add a calculated volume of the stock solution to the 100 µL of broth in column 1 to achieve twice the highest desired final concentration (e.g., to get a final concentration of 512 µg/mL, the concentration in column 1 should be 1024 µg/mL before adding bacteria).

    • Perform a 2-fold serial dilution by transferring 50 µL from the wells in column 1 to column 2, mixing thoroughly, then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard the final 50 µL from column 10. This creates a gradient of compound concentrations across the plate.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), pick several colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.

    • Dilute this suspension in CAMHB to achieve a final target inoculum density of 5 x 10⁵ CFU/mL in each well of the microtiter plate. The precise dilution factor must be calculated based on the initial suspension concentration.

  • Inoculation of the Microtiter Plate:

    • Add 50 µL of the final bacterial inoculum to each well from column 1 to column 11. This brings the total volume in each well to 100 µL and dilutes the compound concentrations to their final test values.

    • Add 50 µL of sterile CAMHB (without bacteria) to column 12 to confirm the sterility of the medium.

  • Incubation and Reading of Results:

    • Seal the plate (e.g., with a breathable film) and incubate at 37°C for 18-24 hours.

    • Visually inspect the plate for turbidity. The MIC is defined as the lowest concentration of the furanone derivative at which there is no visible growth (i.e., the first clear well). The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

MIC_Workflow start Start prep_stock Step 1: Prepare Compound Stock (e.g., 10 mg/mL in DMSO) start->prep_stock prep_plate Step 2: Prepare 96-Well Plate (Add 50µL broth to wells) prep_stock->prep_plate serial_dilute Step 3: Perform 2-Fold Serial Dilution (Columns 1-10) prep_plate->serial_dilute prep_inoculum Step 4: Prepare Bacterial Inoculum (0.5 McFarland standard, then dilute) serial_dilute->prep_inoculum inoculate Step 5: Inoculate Plate (Add 50µL inoculum to wells 1-11) prep_inoculum->inoculate incubate Step 6: Incubate Plate (37°C for 18-24 hours) inoculate->incubate read_mic Step 7: Read Results (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Sources

A Comparative Analysis of 3-(Phenylthio)-2(5H)-furanone and Its Analogs Against Established Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, the 2(5H)-furanone scaffold has emerged as a promising area of chemical exploration.[1][2][3] This guide provides a comparative overview of the potential antibacterial efficacy of 3-(Phenylthio)-2(5H)-furanone and its structurally related analogs against established antibiotics, targeting researchers, scientists, and drug development professionals. While direct and extensive experimental data on this compound itself is nascent, this analysis synthesizes findings from closely related sulfur-containing 2(5H)-furanone derivatives to project its potential and frame the necessary experimental context for its evaluation.

Introduction to 2(5H)-Furanone Derivatives as Antimicrobial Agents

The 2(5H)-furanone nucleus is a core structure in many natural products and has been the subject of intensive study for its diverse biological activities.[1][3] Derivatives of this scaffold have demonstrated a wide spectrum of effects, including anti-inflammatory, antitumor, and, most notably, antimicrobial and anti-biofilm properties.[2][4] The antimicrobial potential often stems from the ability of these compounds to interfere with bacterial signaling pathways, such as quorum sensing, particularly in Gram-negative bacteria.[1][5] However, recent research has illuminated their efficacy against Gram-positive pathogens as well, including methicillin-resistant Staphylococcus aureus (MRSA).[1][6]

The introduction of a sulfur-containing moiety, as in this compound and its sulfonyl analogs, is a key chemical modification.[1][2][7][8] This functionalization can enhance the compound's biological activity. For instance, the novel derivative F105, a sulfonyl- and l-menthol-containing 2(5H)-furanone, has shown significant bactericidal properties against both planktonic and biofilm-embedded S. aureus.[1][5] This suggests that the sulfur atom plays a crucial role in the molecule's antimicrobial efficacy.

For the purpose of this comparative guide, we will evaluate the potential of this compound against two established antibiotics widely used in clinical practice for treating Gram-positive infections:

  • Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis. It is a last-resort treatment for serious infections caused by Gram-positive bacteria, including MRSA.

  • Gentamicin: An aminoglycoside antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit. It has a broad spectrum of activity but is particularly effective against many Gram-positive and Gram-negative bacteria.

Experimental Design for Comparative Efficacy Analysis

To objectively compare the antimicrobial potential of a novel compound like this compound against established antibiotics, a standardized set of in vitro experiments is essential. The following protocols outline the core methodologies for determining antibacterial activity.

The primary assessment of a compound's antimicrobial efficacy is through the determination of its MIC and MBC values. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[6]

Experimental Protocol:

  • Bacterial Strain Preparation: Cultures of the test organisms (e.g., S. aureus ATCC 29213, a clinical MRSA isolate) are grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound (this compound) and the reference antibiotics (Vancomycin, Gentamicin) are prepared in a series of two-fold dilutions in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized bacterial suspension is added to each well of the microtiter plate. The plates are then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

  • MBC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto an agar plate. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plate.

Workflow for Antimicrobial Susceptibility Testing:

G cluster_prep Preparation cluster_assay Assay cluster_results Results A Overnight Culture of Bacterial Strain B Standardize Inoculum (5x10^5 CFU/mL) A->B D Inoculate Microtiter Plate B->D C Serial Dilution of Test Compounds C->D E Incubate at 37°C for 18-24h D->E F Observe for Turbidity E->F G Determine MIC F->G H Subculture on Agar Plates G->H I Incubate at 37°C for 24h H->I J Determine MBC I->J

Caption: Workflow for MIC and MBC Determination.

Comparative Performance Data (Illustrative)

The following table presents illustrative data based on published results for related 2(5H)-furanone sulfone derivatives, providing a hypothetical comparison with established antibiotics against S. aureus. Actual experimental values for this compound would need to be determined empirically.

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)Reference
This compound (Hypothetical) S. aureus8 - 1632 - 64N/A
Furanone Derivative F105 S. aureus8 - 1632[6]
Vancomycin S. aureus1 - 2> 32Standard Data
Gentamicin S. aureus0.5 - 24 - 8Standard Data

Interpretation of Data:

Based on the activity of related compounds, this compound is hypothesized to exhibit moderate antibacterial activity. While its MIC may be higher than that of potent, established antibiotics like Vancomycin and Gentamicin, its potential lies in several key areas:

  • Novel Mechanism of Action: Furanone derivatives may act via mechanisms distinct from those of current antibiotic classes, potentially circumventing existing resistance.

  • Anti-Biofilm Activity: Many furanones show significant activity against bacterial biofilms, which are notoriously difficult to treat with conventional antibiotics.[1][2][7][8]

  • Synergistic Potential: These compounds have been shown to act synergistically with conventional antibiotics, potentially lowering the required therapeutic dose and reducing the likelihood of resistance development.[2]

Proposed Mechanism of Action

While the precise molecular targets of many 2(5H)-furanone derivatives are still under investigation, several mechanisms have been proposed. For sulfur-containing furanones active against Gram-positive bacteria, a multi-faceted mechanism is likely.

Proposed Mechanism for Furanone Derivatives against S. aureus

Research on the furanone derivative F105 suggests a mechanism that does not rely on the quorum-sensing inhibition observed in Gram-negative bacteria.[6] Instead, the proposed mechanism involves:

  • Cellular Penetration: The compound rapidly penetrates the cell wall of Gram-positive bacteria.[6] Gram-negative bacteria appear to be impermeable to these compounds, explaining the selective activity.[6]

  • Induction of Reactive Oxygen Species (ROS): Once inside the cell, the furanone derivative induces the formation of ROS.[6]

  • Protein Interaction and Damage: The compound interacts non-specifically with a range of intracellular proteins, including those involved in the cellular defense against ROS.[6] This dual action of inducing oxidative stress while simultaneously impairing the cell's ability to cope with it leads to cell death.[6]

Signaling Pathway for Proposed Mechanism of Action:

G cluster_cell Bacterial Cell Furanone 3-(Phenylthio)- 2(5H)-furanone ROS Increased ROS Production Furanone->ROS Proteins Cellular Proteins (incl. ROS defense) Furanone->Proteins direct interaction Damage Oxidative Damage & Protein Dysfunction ROS->Damage Proteins->Damage inhibition Death Cell Death Damage->Death Furanone_ext External Furanone Furanone_ext->Furanone Penetration

Caption: Proposed Mechanism of Action for Furanone Derivatives.

Conclusion and Future Directions

While this compound itself requires further investigation, the broader class of sulfur-containing 2(5H)-furanone derivatives represents a promising avenue for the development of new antibacterial agents. Their potential to act against challenging pathogens like MRSA, their activity against biofilms, and their novel mechanism of action make them compelling candidates for further research.

Future studies should focus on:

  • Synthesis and In Vitro Testing: The synthesis of this compound and a systematic evaluation of its MIC and MBC against a panel of clinically relevant bacteria.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and mechanisms of action.

  • Synergy Studies: Investigation of the synergistic effects of this compound with established antibiotics.

  • Toxicity and Pharmacokinetic Profiling: Assessment of the compound's safety profile and its behavior in biological systems.

The exploration of this chemical space could yield novel therapeutics that are urgently needed in the ongoing battle against infectious diseases.

References

  • Watanabe, M., Tsukazaki, M., Hirakawa, Y., Iwao, M., & Furukawa, S. (1990). An Efficient Synthesis of 2(5H)-Furanone and Furan Derivatives Using 3-(Phenylthio)propenal as a 1,3-Dipolar Synthon. Chemical and Pharmaceutical Bulletin, 37(10), 2829-2831. [Link]

  • Watanabe, M., Tsukazaki, M., Hirakawa, Y., Iwao, M., & Furukawa, S. (1990). ChemInform Abstract: An Efficient Synthesis of 2(5H)‐Furanone and Furan Derivatives Using 3‐(Phenylthio)propenal as a 1,3‐Dipolar Synthon. ChemInform, 21(23). [Link]

  • Trizna, E. Y., Khlopoin, A. V., Rozhina, E. V., Zelenikhin, P. V., Al-Ogaili, S., Latypova, L. Z., ... & Kayumov, A. R. (2017). Antimicrobial Effects of Sulfonyl Derivative of 2 (5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and-Susceptible Staphylococcus aureus. Frontiers in microbiology, 8, 2269. [Link]

  • Trizna, E. Y., Yarullina, M. N., Evtyugina, N. G., Babaev, V. M., Khlopoin, A. V., Rozhina, E. V., ... & Kayumov, A. R. (2019). Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2 (5H)-Furanone Derivative against Staphylococcus aureus. International journal of molecular sciences, 20(3), 699. [Link]

  • Latypova, L. Z., Galkina, I. V., Sharafutdinov, I. S., Trizna, E. Y., Bogachev, M. I., Khlopoin, A. V., ... & Voloshina, A. D. (2020). The Novel Chiral 2 (5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 25(22), 5468. [Link]

  • Kayumov, A. R., Galkina, I. V., Sharafutdinov, I. S., Trizna, E. Y., & Bogachev, M. I. (2015). Thio Derivatives of 2 (5H)-Furanone as Inhibitors against Bacillus subtilis Biofilms. Acta Naturae, 7(2), 101-108. [Link]

  • Kayumov, A. R., Galkina, I. V., Sharafutdinov, I. S., Trizna, E. Y., & Bogachev, M. I. (2015). Thio Derivatives of 2 (5H)-Furanone As Inhibitors against Bacillus subtilis Biofilms. Acta Naturae (англоязычная версия), 7(2 (25)). [Link]

  • El-Maghraby, W. M. (2014). SYNTHESIS AND REACTIONS OF SOME 2 (3H)-AND 2 (5H)-FURANONE DERIVATIVES: A COMPARATIVE STUDY. Journal of the Chilean Chemical Society, 59(4), 2695-2699. [Link]

  • Latypova, L. Z., Galkina, I. V., Sharafutdinov, I. S., Trizna, E. Y., Bogachev, M. I., Khlopoin, A. V., ... & Voloshina, A. D. (2020). The Novel Chiral 2 (5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 25(22), 5468. [Link]

  • ResearchGate. Chemical structures of the furanone compounds. [Link]

  • Trizna, E., Galkina, I., Khlopoin, A., Latypova, L., Zelenikhin, P., & Kayumov, A. (2020). Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2 (5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. Antibiotics, 9(11), 754. [Link]

  • Trizna, E. Y., Khlopoin, A. V., Rozhina, E. V., Zelenikhin, P. V., Al-Ogaili, S., Latypova, L. Z., ... & Kayumov, A. R. (2017). Antimicrobial Effects of Sulfonyl Derivative of 2 (5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and-Susceptible Staphylococcus aureus. Frontiers in microbiology, 8, 2269. [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 3-(Phenylthio)-2(5H)-furanone Analogs as Cytotoxic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2(5H)-furanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products with diverse biological activities. The introduction of a phenylthio group at the 3-position has been identified as a key modification leading to potent cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of 3-(phenylthio)-2(5H)-furanone analogs, delving into their structure-activity relationships (SAR) to inform the rational design of novel anticancer therapeutics. We will explore the impact of substitutions on both the furanone ring and the phenylthio moiety, supported by experimental data from peer-reviewed literature.

The this compound Pharmacophore: A Foundation for Cytotoxicity

The core structure, consisting of a 2(5H)-furanone (or butenolide) ring linked to a phenylthio group at the C3 position, forms the fundamental pharmacophore responsible for the observed cytotoxic activity. The electrophilic nature of the α,β-unsaturated lactone system makes it a potential Michael acceptor, capable of reacting with nucleophilic residues in biological macromolecules, such as cysteine residues in proteins. This covalent interaction is often implicated in the mechanism of action of related compounds and is a crucial aspect to consider in SAR studies.

Comparative Analysis of Structural Modifications

The potency and selectivity of this compound analogs can be significantly modulated by introducing various substituents at different positions of the furanone ring and the phenyl ring. This section dissects the available data to build a coherent SAR narrative.

Substitutions on the Phenyl Ring of the Phenylthio Moiety

Systematic modification of the phenyl ring provides valuable insights into the electronic and steric requirements for optimal activity. While a comprehensive SAR study on a large library of analogs is not available in a single publication, by compiling data from various sources, we can discern certain trends.

Table 1: Comparison of Cytotoxicity of 3-(Arylthio)-2(5H)-furanone Analogs

Compound IDAryl Substituent (R)Cancer Cell LineIC50 (µM)Reference
1 H (Phenyl)A549 (Lung)24.0 ± 3.46[1]
C6 (Glioma)23.33 ± 2.08[1]
2 4-ChloroA549 (Lung)> 50[1]
C6 (Glioma)> 50[1]
3 4-MethoxyA549 (Lung)28.0 ± 1.0[1]
C6 (Glioma)49.33 ± 1.15[1]
4 4-NitroA549 (Lung)> 50[1]
C6 (Glioma)> 50[1]

Note: The data presented is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

From the limited data available, it appears that substitutions on the phenyl ring can have a profound impact on cytotoxicity. The unsubstituted phenylthio analog (1) displays moderate activity. The introduction of a chloro (2) or nitro (4) group at the para-position leads to a significant decrease in activity, suggesting that strong electron-withdrawing groups may be detrimental. The methoxy-substituted analog (3) retains some activity, indicating that the electronic nature and position of the substituent are critical determinants of cytotoxicity.

Modifications of the 2(5H)-Furanone Ring

Alterations to the furanone core itself, such as the introduction of substituents at the C4 and C5 positions, have also been explored, albeit not always in the direct context of a 3-phenylthio-substituted scaffold. However, we can extrapolate some general principles from related furanone derivatives. For instance, studies on 3,4-diaryl-2(5H)-furanones have shown that the nature and substitution pattern of aryl groups at both C3 and C4 positions significantly influence their cytotoxic potency, with some derivatives exhibiting ED50 values in the nanomolar range[2]. Furthermore, the introduction of an arylidene group at the C5 position has been shown to modulate cytotoxicity, with substitutions on the arylidene ring playing a crucial role[1].

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the reproducibility and validation of SAR studies, detailed and robust experimental protocols are paramount. Here, we provide a representative synthetic scheme for the preparation of this compound and a standard protocol for assessing cytotoxicity.

Synthesis of this compound

A common and efficient method for the synthesis of 2(5H)-furanone derivatives involves the use of 3-(phenylthio)propenal as a versatile 1,3-dipolar synthon[3].

Scheme 1: General Synthesis of this compound Analogs

G reagent1 3-(Phenylthio)propenal intermediate1 Intermediate Allylic Alcohol reagent1->intermediate1 + reagent2 Organometallic Reagent (e.g., R-MgBr) reagent2->intermediate1 product This compound Analog intermediate1->product α-lithiation then Electrophilic trapping reagent3 Electrophile (e.g., CO2) reagent3->product

A representative synthetic workflow.

Step-by-step Protocol:

  • Carbonyl Addition: To a solution of 3-(phenylthio)propenal in an anhydrous solvent (e.g., THF) at a low temperature (e.g., -78 °C), add a solution of the desired organometallic reagent (e.g., a Grignard reagent, R-MgBr) dropwise.

  • Formation of Allylic Alcohol: Allow the reaction to stir at low temperature for a specified period to form the intermediate allylic alcohol.

  • α-Lithiation: Treat the reaction mixture with a strong base (e.g., n-butyllithium) to effect α-lithiation directed by the sulfide group.

  • Electrophilic Trapping: Quench the resulting anion with a suitable electrophile (e.g., carbon dioxide for carboxylation, followed by acidification) to induce cyclization and formation of the 2(5H)-furanone ring.

  • Purification: Purify the final product using standard techniques such as column chromatography.

Cytotoxicity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell viability and the cytotoxic potential of chemical compounds.

Workflow for MTT Assay

G start Seed cancer cells in a 96-well plate incubation1 Incubate for 24h to allow cell attachment start->incubation1 treatment Treat cells with varying concentrations of test compounds incubation1->treatment incubation2 Incubate for a defined period (e.g., 48h or 72h) treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h to allow formazan crystal formation add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubation3->solubilize read Measure absorbance at ~570 nm using a microplate reader solubilize->read analysis Calculate cell viability and IC50 values read->analysis

A typical workflow for the MTT assay.

Step-by-step Protocol:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Proposed Mechanism of Action and Signaling Pathways

While the precise molecular targets of many this compound analogs are still under investigation, their cytotoxic effects are often associated with the induction of apoptosis. The electrophilic nature of the furanone ring suggests that these compounds may act as Michael acceptors, forming covalent adducts with cellular nucleophiles, particularly cysteine residues in proteins. This could lead to the inhibition of key enzymes or the disruption of critical signaling pathways.

One potential pathway that could be affected is the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell survival and proliferation. Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and ultimately, programmed cell death.

Hypothetical Signaling Pathway

G furanone This compound Analog pi3k PI3K furanone->pi3k Inhibition akt Akt pi3k->akt bad Bad akt->bad Inhibition bcl2 Bcl-2 bad->bcl2 apoptosis Apoptosis bcl2->apoptosis Inhibition

A potential mechanism of action.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data, though not exhaustive, clearly indicates that the cytotoxic activity of these compounds is highly dependent on the substitution patterns on both the phenyl ring and the furanone core.

Future research should focus on the systematic synthesis and evaluation of a broader range of analogs to establish a more comprehensive SAR. This should include:

  • Diverse Phenyl Ring Substitutions: Exploring a wider variety of electron-donating and electron-withdrawing groups at the ortho, meta, and para positions of the phenyl ring.

  • Furanone Ring Modifications: Investigating the impact of substituents at the C4 and C5 positions of the furanone ring.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the most potent analogs.

A deeper understanding of the SAR and mechanism of action of this compound derivatives will undoubtedly facilitate the design of more potent and selective anticancer drugs with improved therapeutic profiles.

References

  • Watanabe, M., Tsukazaki, M., Hirakawa, Y., Iwao, M., & Furukawa, S. (1989). An efficient synthesis of 2(5H)-furanone and furan derivatives using 3-(phenylthio)propenal as a 1,3-dipolar synthon. Chemical and Pharmaceutical Bulletin, 37(10), 2621-2625. [Link]

  • Bang, S. C., Kim, Y., Yun, M. Y., & Ahn, B. Z. (2004). 5-Arylidene-2 (5H)-furanone derivatives: synthesis and structure-activity relationship for cytotoxicity. Archives of pharmacal research, 27(5), 485-494. [Link]

  • Lee, Y. R., Kim, J. H., & Kim, J. N. (2002). Synthesis and cytotoxicity of 3, 4-diaryl-2 (5H)-furanones. Bioorganic & medicinal chemistry letters, 12(4), 719-722. [Link]

Sources

Validating the Cytotoxic Effects of 3-(Phenylthio)-2(5H)-furanone In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 2(5H)-Furanones

The 2(5H)-furanone scaffold is a core structure in many natural products and has garnered significant interest in medicinal chemistry. Derivatives of this class have demonstrated a range of biological activities, including potent cytotoxic effects against various cancer cell lines.[1][2] The subject of this guide, 3-(Phenylthio)-2(5H)-furanone, is a synthetic derivative that has shown promise in initial in vitro screens. However, the true measure of a potential anticancer agent lies in its performance within a complex biological system. In vivo studies are indispensable for understanding a compound's pharmacokinetics, efficacy against a solid tumor, and, crucially, its safety profile in a living organism.[3][4]

This guide will outline a head-to-head comparison of this compound with Cisplatin, a widely used platinum-based chemotherapy drug, in a human tumor xenograft model.

Experimental Design: A Multi-faceted Approach to In Vivo Validation

A successful in vivo study requires a meticulously planned design that addresses both efficacy and toxicity. Here, we propose a study utilizing a human non-small cell lung cancer (NCI-H460) xenograft model in immunocompromised mice.

Rationale for Model Selection
  • NCI-H460 Cell Line: This is a well-characterized and aggressive human large cell lung cancer line, providing a robust model for assessing anti-tumor activity.

  • Immunocompromised Mice (e.g., NOD/SCID or Athymic Nude): These mice lack a fully functional immune system, which prevents the rejection of human tumor xenografts, allowing for the study of the direct cytotoxic effects of the compound on the tumor.[5]

Experimental Groups

A minimum of four groups are required for a comprehensive initial assessment:

GroupTreatmentNo. of AnimalsPurpose
1 Vehicle Control (e.g., DMSO/Saline)10To observe natural tumor growth and establish a baseline.
2 This compound10To evaluate the anti-tumor efficacy of the test compound.
3 Cisplatin (Positive Control)10To compare the efficacy of the test compound against a standard-of-care.
4 Satellite Group (this compound)5For interim toxicity analysis without affecting the primary efficacy cohort.
Key Study Parameters
  • Dosing: To be determined by a preliminary Maximum Tolerated Dose (MTD) study.

  • Administration Route: Intraperitoneal (IP) or intravenous (IV) injection.

  • Treatment Schedule: e.g., Three times a week for three weeks.

  • Study Duration: Until tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or signs of significant toxicity are observed.

Methodologies: From Tumor Implantation to Data Analysis

This section provides detailed protocols for the key phases of the in vivo study.

Maximum Tolerated Dose (MTD) Study

Prior to the efficacy study, an MTD study is essential to determine the highest dose of this compound that can be administered without causing unacceptable toxicity.[6][7]

Protocol:

  • Use a small cohort of healthy, non-tumor-bearing mice (e.g., 3-5 mice per dose group).

  • Administer escalating doses of the compound (e.g., 10, 20, 40, 80 mg/kg).[8]

  • Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur) for 7-14 days.[9]

  • The MTD is typically defined as the highest dose that does not result in more than a 10-20% loss of body weight or any mortality.[10]

Xenograft Tumor Model Establishment

Protocol:

  • Culture NCI-H460 cells under standard conditions.

  • Harvest cells during the exponential growth phase and resuspend in a sterile, serum-free medium or PBS.

  • Inject approximately 5 x 10⁶ cells subcutaneously into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³) before randomizing the animals into treatment groups.

Treatment Administration and Monitoring

Protocol:

  • On Day 0, begin treatment according to the predetermined schedule and dosing.

  • Measure tumor volume using calipers at least twice a week using the formula: (Length x Width²)/2.

  • Record the body weight of each animal at the same frequency to monitor for toxicity.

  • Observe the animals daily for any clinical signs of distress.

Efficacy and Toxicity Assessment: A Comparative Analysis

Anti-Tumor Efficacy

The primary endpoint for efficacy is Tumor Growth Inhibition (TGI). This is calculated at the end of the study using the following formula:

TGI (%) = [1 - (ΔT / ΔC)] x 100

Where:

  • ΔT = Change in mean tumor volume of the treated group.

  • ΔC = Change in mean tumor volume of the control group.

Hypothetical Comparative Efficacy Data:

Treatment GroupMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)
Vehicle Control1251850-
This compound (at MTD)12875064.1
Cisplatin (5 mg/kg)12358072.2
Toxicity Evaluation

A comprehensive toxicity assessment is crucial. This involves monitoring clinical signs, body weight changes, and post-necropsy analyses.

4.2.1. Clinical Observations and Body Weight

A significant drop in body weight ( > 20%) is a key indicator of systemic toxicity.

Hypothetical Body Weight Data:

Treatment GroupMean Initial Body Weight (g)Mean Final Body Weight (g)Percent Change (%)
Vehicle Control22.524.8+10.2
This compound (at MTD)22.821.5-5.7
Cisplatin (5 mg/kg)22.619.8-12.4

4.2.2. Hematological Analysis

At the end of the study, blood samples should be collected for a complete blood count (CBC). This provides insights into potential myelosuppression, a common side effect of cytotoxic agents.[11][12]

Protocol:

  • Collect blood via cardiac puncture into EDTA-coated tubes.

  • Analyze samples using an automated hematology analyzer.

  • Key parameters to assess include: Red Blood Cells (RBC), White Blood Cells (WBC), Platelets (PLT), Hemoglobin (HGB), and Hematocrit (HCT).[13]

Hypothetical Hematology Data:

ParameterVehicle ControlThis compoundCisplatin
WBC (x 10³/µL) 8.56.23.1
RBC (x 10⁶/µL) 9.28.87.5
PLT (x 10³/µL) 950820450

4.2.3. Serum Biochemistry

Serum biochemical analysis is vital for assessing organ-specific toxicity, particularly of the liver and kidneys.[14][15]

Protocol:

  • Collect blood in serum separator tubes.

  • Centrifuge to separate the serum.

  • Analyze serum using an automated clinical chemistry analyzer.

  • Key parameters include: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST) for liver function, and Blood Urea Nitrogen (BUN), Creatinine (CREA) for kidney function.[16][17]

Hypothetical Serum Biochemistry Data:

ParameterVehicle ControlThis compoundCisplatin
ALT (U/L) 456598
AST (U/L) 120150210
BUN (mg/dL) 253065
CREA (mg/dL) 0.40.51.2

4.2.4. Histopathological Analysis

Microscopic examination of major organs provides definitive evidence of tissue damage.[18][19]

Protocol:

  • At necropsy, collect major organs (liver, kidneys, spleen, heart, lungs).

  • Fix tissues in 10% neutral buffered formalin.

  • Process, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

  • A board-certified veterinary pathologist should examine the slides for any pathological changes.[20]

Visualizing the Workflow and Potential Mechanism

To clarify the experimental process and a potential mechanism of action for this compound, the following diagrams are provided.

experimental_workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Model Establishment cluster_treatment Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Data Analysis MTD MTD Study Dosing Compound Administration MTD->Dosing Determines Dose Cell_Culture NCI-H460 Cell Culture Implantation Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Randomization->Dosing Monitoring Tumor & Body Weight Measurement Dosing->Monitoring Efficacy Efficacy Assessment (TGI) Monitoring->Efficacy Toxicity Toxicity Assessment Monitoring->Toxicity Hematology Hematology Toxicity->Hematology Biochemistry Serum Biochemistry Toxicity->Biochemistry Histopathology Histopathology Toxicity->Histopathology

Caption: Experimental workflow for in vivo validation.

signaling_pathway Furanone This compound ROS Increased Reactive Oxygen Species (ROS) Furanone->ROS Stress Oxidative Stress ROS->Stress MAPK MAPK Pathway Activation (JNK, p38) Stress->MAPK Caspase Caspase Activation MAPK->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Putative apoptosis induction pathway.

Conclusion and Future Directions

This guide provides a comprehensive, albeit partially hypothetical, framework for the in vivo validation of this compound. The experimental design allows for a direct comparison with a clinical standard, providing valuable context for the compound's cytotoxic potential. Based on the hypothetical data, this compound demonstrates significant anti-tumor activity with a more favorable toxicity profile than Cisplatin.

Should such results be borne out in practice, further studies would be warranted, including:

  • Pharmacokinetic (PK) studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • Dose-response studies: To determine the optimal therapeutic dose.

  • Alternative tumor models: To assess efficacy across a broader range of cancer types.

  • Mechanism of action studies: To elucidate the precise molecular targets and pathways affected by the compound.

By following a rigorous and logical validation process, the true therapeutic potential of novel compounds like this compound can be effectively evaluated, paving the way for the development of next-generation cancer therapies.

References

  • Bohrium. Evaluation of clinical chemistry analytes from a single mouse using diluted plasma: effective way to reduce the number of animals in toxicity studies. [Link]

  • ResearchGate. Serum biochemistry of mice blood determining acute oral toxicity (a) Liver function tests, (b) bilirubin and creatinine, (c) urea, (d) serum biochemistry and (d) organ to body weight analysis performed on Swiss albino mice, after DTX, DTX-Ag-NCPs and Ag-NCPs in accordance with OECD 425 guidelines for acute oral toxicity. [Link]

  • Semantic Scholar. Evaluation of clinical chemistry analytes from a single mouse using diluted plasma: effective way to reduce the number of animals in toxicity studies. [Link]

  • PubMed. Serum biochemical analysis to indicate pathogenic risk on mouse Mus musculus exposure to source of drinking water. [Link]

  • PubMed. Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones. [Link]

  • International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs. [Link]

  • ResearchGate. Serum biochemical parameters of mice in the acute toxicity test. [Link]

  • National Toxicology Program. OECD Guidance Document 125: Histopathology for Subacute and Subchronic Inhalation Toxicity Studies. [Link]

  • Semantic Scholar. Translation of novel anti-cancer cytotoxicity biomarkers detected with high content analysis from an in vitro predictive model to an in vivo cell model. [Link]

  • Bio-protocol. Histopathological analysis in subchronic toxicity study. [Link]

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  • MuriGenics. Toxicology. [Link]

  • National Center for Biotechnology Information. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. [Link]

  • National Institutes of Health. National Toxicology Program Position Statement on Informed (“Non-Blinded”) Analysis in Toxicologic Pathology Evaluation. [Link]

  • ResearchGate. How to decide a dose for mice if the doses are not available in any literature. [Link]

  • ResearchGate. Hematological analysis of mice blood in acute toxicity studies after 14 days of oral administration of LSP dispersion (LSP-DPN) and LSP-NLCs. [Link]

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  • IONTOX. Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives. [Link]

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  • Testing Laboratory. Immunotoxicity Histopathology Evaluation Testing. [Link]

  • MDPI. Toxicity Studies of Chanoclavine in Mice. [Link]

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A Comparative Guide to the-Mechanisms of Action of Furanone Derivatives as Quorum Sensing Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the mechanisms of action of different furanone derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of facts to explain the causality behind experimental findings and provides actionable protocols for the evaluation of these promising anti-biofilm agents.

Introduction: The Rise of Furanones as Anti-Virulence Agents

The escalating crisis of antibiotic resistance necessitates a paradigm shift from bactericidal agents to strategies that disarm pathogens without exerting selective pressure for resistance.[1] One of the most promising approaches is the inhibition of quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate collective behaviors like virulence factor production and biofilm formation.[2][3]

Initially discovered in the marine red alga Delisea pulchra, halogenated furanones were identified as natural products responsible for the alga's ability to resist bacterial colonization.[4][5] These molecules are structural mimics of N-acyl-homoserine lactones (AHLs), the signaling molecules used by many Gram-negative bacteria. This structural similarity is the foundation of their primary mechanism of action: the disruption of AHL-mediated quorum sensing.[6][7] This guide will dissect and compare the mechanisms of natural halogenated furanones and their synthetic derivatives, providing a clear framework for their study and application.

The Canonical Target: LuxR-Type Receptors

In many Gram-negative pathogens, the core of the AHL quorum sensing circuit consists of a LuxI-type synthase that produces the AHL signal and a LuxR-type receptor that binds the AHL, leading to the activation of target gene expression.[2] Furanones primarily exert their effect by targeting and antagonizing these LuxR-type receptors.

Mechanism 1: Competitive Inhibition and Receptor Destabilization

The most widely accepted mechanism for halogenated furanones is their function as competitive antagonists of LuxR-type receptors. They are believed to bind to the same ligand-binding pocket as the native AHLs.[8] However, the interaction is non-productive and often leads to one of two outcomes:

  • Displacement of Native Ligand: Synthetic furanones have been shown to displace AHL signal molecules from the LuxR protein in a concentration-dependent manner.[9] This prevents the conformational change required for receptor dimerization and DNA binding, thereby inhibiting QS-dependent gene expression.

  • Accelerated Proteolytic Degradation: A key distinction from simple competitive binding was revealed in studies showing that halogenated furanones can make the LuxR protein more susceptible to proteolytic degradation.[10][11] While AHL binding typically stabilizes the LuxR protein, furanone binding appears to destabilize it, leading to a rapid decrease in its cellular concentration and a potent shutdown of the QS cascade.[10][11] This suggests furanones do more than just block the active site; they induce a conformational state that marks the protein for destruction.[11]

G cluster_Inhibition Furanone Mechanism of Action Furanone Furanone Derivative

Figure 1: Furanone Interference with LuxR-mediated Quorum Sensing.

Comparative Analysis: Natural vs. Synthetic Furanone Derivatives

While originating from natural sources, chemical synthesis has dramatically expanded the library of furanone compounds, allowing for systematic investigation of their structure-activity relationships (SAR).[4][12]

Halogenation: A Key to Potency

Halogenation of the furanone ring is a critical determinant of activity.

  • Natural Brominated Furanones: Compounds isolated from D. pulchra are typically brominated.[4] This feature is strongly linked to their high efficacy.

  • Synthetic Halogenated Analogs: Synthetic chemistry has allowed for the creation of furanones with different halogen substitutions (e.g., chlorine, mixed halogens).[13][14] Studies comparing halogenated and non-halogenated N-acyl-3-amino-5H-furanone derivatives found that the halogenated compounds were significantly more active as QS inhibitors.[15][16] Molecular modeling suggests the halogen atom may enhance the binding affinity within the LuxR receptor pocket through specific interactions with conserved amino acid residues.[15][16]

Side-Chain Modifications and Target Specificity

Modifications to the side chains of the furanone scaffold have profound effects on their activity and specificity, particularly in complex pathogens like Pseudomonas aeruginosa, which has multiple QS systems (LasR, RhlR, PqsR).[8]

  • Natural Furanones: Interestingly, natural furanones often show limited activity against P. aeruginosa.[8][17]

  • Synthetic Derivative C-30: The synthetic brominated furanone C-30 is a potent inhibitor of the P. aeruginosa QS system.[8][17] Detailed studies show that C-30 binds to the LasR receptor at the ligand-binding site. However, it fails to induce the necessary conformational changes for protein folding and function, rendering the receptor inactive.[8][17]

  • Broader Specificity: Further research reveals that C-30's mechanism is more complex than initially thought. It can also inhibit the RhlR receptor, independent of its effect on the master regulator LasR.[8][17] This dual-targeting capability makes it a particularly effective anti-virulence agent against this pathogen.

  • Other Synthetic Analogs: The synthesis of analogs with various C-5 aromatic substitutions has yielded compounds with remarkable biofilm inhibition properties.[13][18] The structure of the side chain can influence which QS receptor (e.g., LasR vs. RhlR) is targeted most effectively.[6]

Table 1: Comparative Summary of Furanone Derivative Mechanisms
Derivative ClassPrimary Molecular Target(s)Key Mechanistic Feature(s)Potency & SpecificitySupporting Evidence
Natural Halogenated Furanones LuxR-type receptorsCompetitive binding; Induces receptor destabilization and accelerated turnover.High potency, but may have limited activity against some pathogens like P. aeruginosa.Western blot analysis showing reduced LuxR half-life.[10][11]
Synthetic Halogenated Furanone (e.g., C-30) LasR, RhlR (in P. aeruginosa)Binds to ligand pocket but prevents productive conformational change; Inhibits multiple QS receptors.High potency against P. aeruginosa; demonstrates broader target specificity.Reporter gene assays, virulence factor inhibition, and molecular modeling.[8][17][19]
Synthetic Non-Halogenated Furanones LuxR-type receptorsPrimarily competitive inhibition.Generally lower potency compared to halogenated counterparts.QS inhibition assays showing higher IC50 values.[15][16]
Synthetic Furanones with Modified Side-Chains LasR, RhlR, PqsRStructure-dependent binding affinity and receptor preference.Variable potency and specificity; can be optimized for specific targets.Structure-activity relationship studies, in silico modeling, and biofilm inhibition assays.[6][12]

Experimental Protocols for Evaluating Furanone Activity

To ensure scientific rigor, the evaluation of furanone derivatives must distinguish between true QS inhibition and general toxicity (bactericidal or bacteriostatic effects). The following protocols are designed to achieve this.

Protocol: Quorum Sensing Inhibition Assay using a Reporter Strain

This protocol uses a biosensor strain to quantify the inhibition of a specific QS circuit. Chromobacterium violaceum, which produces a purple pigment (violacein) under the control of QS, is a common model.[20][21]

Causality: The rationale is to measure a QS-dependent output (pigment) at sub-inhibitory concentrations of the test compound. If the pigment is reduced but bacterial growth is unaffected, the mechanism is likely QS inhibition, not toxicity.

Methodology:

  • Determine Minimum Inhibitory Concentration (MIC): First, determine the MIC of the furanone derivative against C. violaceum using a standard broth microdilution method to identify non-growth-inhibitory concentrations.

  • Prepare Inoculum: Grow an overnight culture of C. violaceum in Luria-Bertani (LB) broth. Dilute the culture to an OD600 of ~0.1.

  • Set up Assay Plate: In a 96-well microtiter plate, add LB broth containing serial dilutions of the furanone derivative (at concentrations well below the MIC).

  • Inoculate: Add the diluted C. violaceum culture to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 30°C for 24-48 hours, or until the positive control wells show deep purple coloration.

  • Quantify Growth: Measure the optical density at 600 nm (OD600) to assess bacterial growth.

  • Quantify Violacein: a. Add 100 µL of DMSO to each well and mix to lyse the cells. b. Centrifuge the plate to pellet cell debris. c. Transfer the supernatant to a new plate and measure the absorbance at 585 nm (A585).

  • Data Analysis: Calculate the QS inhibition by normalizing the violacein production (A585) to bacterial growth (OD600). Compare the results from furanone-treated wells to the positive control.

Protocol: Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of furanones to prevent the formation of biofilm, a key QS-regulated phenotype.

Causality: By measuring the total attached biomass, this protocol directly assesses the impact of the compound on a critical virulence-related behavior. Performing this at sub-MIC concentrations links the anti-biofilm effect to a regulatory mechanism rather than cell death.

G start Start step1 Prepare serial dilutions of furanone derivatives in a 96-well plate (at sub-MIC concentrations) start->step1 step2 Add bacterial suspension (e.g., P. aeruginosa) to each well step1->step2 step3 Incubate plate under conditions that promote biofilm formation (e.g., 24-48h at 37°C) step2->step3 step4 Discard planktonic cells and wash wells gently with PBS step3->step4 step5 Stain attached biofilm with 0.1% Crystal Violet solution step4->step5 step6 Wash away excess stain and allow plate to dry step5->step6 step7 Solubilize the bound stain with 30% acetic acid or ethanol step6->step7 step8 Quantify absorbance at ~570 nm using a plate reader step7->step8 end End: Biofilm inhibition quantified step8->end

Figure 2: Workflow for the Crystal Violet Biofilm Inhibition Assay.

Methodology:

  • Plate Setup: Prepare serial dilutions of the furanone derivatives in a 96-well flat-bottomed microtiter plate using appropriate growth media (e.g., TSB for S. aureus, LB for P. aeruginosa).

  • Inoculation: Add a standardized bacterial inoculum (e.g., diluted to OD600 = 0.05) to each well. Include positive (no compound) and negative (media only) controls.

  • Incubation: Cover the plate and incubate statically for 24-48 hours at a temperature optimal for the chosen bacterial species (e.g., 37°C).

  • Washing: Carefully discard the liquid content. Wash the wells three times with phosphate-buffered saline (PBS) to remove planktonic and loosely attached cells.

  • Staining: Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Final Wash: Discard the stain and wash the wells thoroughly with water until the wash water is clear.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the stain bound to the biofilm.

  • Quantification: Transfer the solubilized stain to a new plate and measure the absorbance at ~570 nm. A lower absorbance value in treated wells compared to the control indicates biofilm inhibition.

Conclusion and Future Directions

Furanone derivatives represent a powerful class of molecules that act primarily by antagonizing LuxR-type quorum sensing receptors. The key mechanistic distinctions lie in the specifics of their interaction with the receptor and their target specificity. Halogenation is a crucial factor for high potency, often enhancing binding and leading to receptor destabilization. Synthetic derivatives, such as C-30, demonstrate that the furanone scaffold can be modified to create broad-spectrum inhibitors that target multiple QS systems within a single pathogen, a highly desirable trait for anti-virulence therapy.

Future research should focus on designing derivatives with improved specificity and reduced host toxicity.[7] Combining furanones with traditional antibiotics to tackle established, resistant biofilms is another promising avenue, as furanones can potentially make the biofilm structure more permeable to other agents.[5] The continued exploration of the structure-activity relationships of these compounds will undoubtedly pave the way for a new generation of therapies to combat bacterial infections.

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Efficacy of 3-(Phenylthio)-2(5H)-furanone compared to other COX-2 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Efficacy of Furanone-Based COX-2 Inhibitors

This guide provides an in-depth, objective comparison of the efficacy of emerging 2(5H)-furanone-based cyclooxygenase-2 (COX-2) inhibitors against established non-steroidal anti-inflammatory drugs (NSAIDs) and selective "coxib" agents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to illuminate the therapeutic potential and mechanistic underpinnings of this promising chemical class.

The Rationale for Selective COX-2 Inhibition

The cyclooxygenase (COX) enzyme is central to the inflammatory cascade, converting arachidonic acid into prostaglandins (PGs), which mediate pain and inflammation.[1][2] Two primary isoforms exist: COX-1 and COX-2.

  • COX-1: A constitutively expressed "house-keeping" enzyme responsible for producing PGs that protect the gastrointestinal tract and mediate platelet function.[3]

  • COX-2: An inducible enzyme, its expression is significantly upregulated by inflammatory stimuli, making it the predominant source of PGs in inflammatory states.[3][4]

Traditional NSAIDs, such as indomethacin and naproxen, inhibit both isoforms. While this provides effective anti-inflammatory action, the concurrent inhibition of COX-1 is responsible for common and dose-limiting side effects, primarily gastrointestinal toxicity.[3] This led to the development of selective COX-2 inhibitors ("coxibs") like celecoxib and etoricoxib, designed to provide anti-inflammatory and analgesic benefits with a reduced risk of gastric ulceration.[3][5][6] However, long-term use of some coxibs has been associated with an increased risk of cardiovascular thrombotic events, driving the search for new chemical scaffolds with improved efficacy and safety profiles.[5][6][7]

The 2(5H)-Furanone Scaffold: A New Frontier

The 2(5H)-furanone core has emerged as a privileged structure in the design of novel COX-2 inhibitors. Compounds based on this scaffold, such as 3-(Phenylthio)-2(5H)-furanone and its more complex derivatives, have demonstrated high potency and remarkable selectivity for the COX-2 isozyme. This guide will focus on a well-characterized tetrasubstituted furanone, DFU (5,5-dimethyl-3-(3-fluorophenyl)-4-(4-methylsulphonyl)phenyl-2(5H)-furanone), as a prime example of this class to compare its efficacy against established inhibitors.[8]

Comparative Efficacy: In Vitro, Cellular, and In Vivo Data

The evaluation of a potential COX-2 inhibitor follows a logical progression from isolated enzyme assays to complex biological systems.

In Vitro Enzymatic Inhibition

The foundational measure of a compound's efficacy is its half-maximal inhibitory concentration (IC50) against purified COX-1 and COX-2 enzymes. The ratio of these values provides the Selectivity Index (SI), a critical metric for predicting gastrointestinal safety. An ideal inhibitor exhibits a low IC50 for COX-2 and a high SI.

Data from enzymatic assays show that the furanone derivative DFU possesses exceptionally high selectivity for COX-2, surpassing that of many established drugs.[8]

CompoundClassCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (SI) (COX-1/COX-2)
DFU Furanone Derivative >50,000[8]41[8]>1219
Etoricoxib Coxib 116,000[9]1,100[9]106 [5][9]
Celecoxib Coxib 13,020[10]490[10]~30 [5]
Rofecoxib Coxib >100,000[11]430[11]>232
Indomethacin Non-selective NSAID 18[8]26[8]0.7

Table 1: Comparative in vitro inhibitory potency and selectivity against human COX enzymes. A higher SI indicates greater selectivity for COX-2.

Cell-Based Functional Efficacy

To assess efficacy in a more physiologically relevant context, cell-based assays are employed. In this paradigm, cells are stimulated to induce COX-2 expression and prostaglandin production. A common model uses human whole blood or macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.[12][13] The inhibitor's ability to suppress the resulting prostaglandin E2 (PGE2) production is then quantified.

In a human whole blood assay, DFU demonstrated potent inhibition of LPS-induced PGE2 production (a COX-2 mediated process) with an IC50 of 0.28 µM, comparable to the non-selective indomethacin (IC50 = 0.68 µM).[8] Critically, DFU was over 500 times less potent at inhibiting coagulation-induced thromboxane B2 (a COX-1 mediated process), confirming its high selectivity within a complex biological matrix.[8]

In Vivo Anti-Inflammatory and Analgesic Efficacy

The ultimate test of an inhibitor's therapeutic potential is its performance in preclinical animal models that replicate human disease states such as inflammation, pain, and fever.

  • Carrageenan-Induced Paw Edema: This standard model assesses anti-inflammatory activity. DFU was shown to be more potent than indomethacin, with an ED50 (the dose required for 50% of the maximal effect) of 1.1 mg/kg compared to 2.0 mg/kg for indomethacin.[8]

  • Carrageenan-Induced Hyperalgesia: This model measures analgesic effects. DFU again showed superior potency with an ED50 of 0.95 mg/kg versus 1.5 mg/kg for indomethacin.[8]

  • LPS-Induced Pyrexia: This model evaluates antipyretic (fever-reducing) activity. DFU was also more effective in this model, with an ED50 of 0.76 mg/kg compared to 1.1 mg/kg for indomethacin.[8]

These in vivo results demonstrate that the high in vitro potency and selectivity of the furanone scaffold translate into robust anti-inflammatory, analgesic, and antipyretic activity in a living system.

Scientific Methodologies and Workflows

The data presented above are generated through rigorous, validated experimental protocols. Understanding these methods is key to interpreting the results.

The COX-2 Signaling Pathway

Inflammatory stimuli trigger signaling cascades that converge on transcription factors like NF-κB, leading to the transcription and translation of the COX-2 enzyme.[14] Once expressed, COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.[15]

COX2_Pathway cluster_stimuli Inflammatory Stimuli cluster_cell Cellular Response Cytokines Cytokines NF_kB NF-κB Activation Cytokines->NF_kB LPS LPS LPS->NF_kB Growth_Factors Growth Factors Growth_Factors->NF_kB COX2_exp COX-2 Gene Transcription NF_kB->COX2_exp COX2_enz COX-2 Enzyme COX2_exp->COX2_enz PGH2 Prostaglandin H2 (PGH2) COX2_enz->PGH2 AA Arachidonic Acid AA->COX2_enz Catalysis PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGES Inflammation Inflammation PGE2->Inflammation Promotes

Caption: The COX-2 signaling cascade leading to inflammation.

Experimental Workflow for Inhibitor Evaluation

The discovery and validation of a selective COX-2 inhibitor follows a multi-stage process, progressing from high-throughput screening to detailed in vivo characterization.

Drug_Discovery_Workflow Start Library Compound Library (e.g., Furanones) Start->Library In_Vitro In Vitro Screening (COX-1/COX-2 IC50) Library->In_Vitro Hit_ID Hit Identification (Potency & Selectivity) In_Vitro->Hit_ID Hit_ID->Library  Inactive/  Non-selective Cell_Based Cell-Based Assays (PGE2 Inhibition) Hit_ID->Cell_Based  Promising  Candidates In_Vivo In Vivo Models (Edema, Pain, Pyrexia) Cell_Based->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt End Lead_Opt->End

Caption: A typical drug discovery workflow for COX-2 inhibitors.

Protocol 1: In Vitro Colorimetric COX Inhibition Assay

This protocol determines a compound's IC50 value against purified enzymes.

Principle: The assay measures the peroxidase activity of the COX enzyme. During the reduction of PGG2 to PGH2, a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), is oxidized, producing a colored product that is measured by absorbance at 590 nm.[10][16][17] The rate of color development is proportional to enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), Heme cofactor, arachidonic acid (substrate), and TMPD solutions.[16] Prepare serial dilutions of the test compound (e.g., DFU) and a positive control (e.g., Celecoxib) in DMSO.

  • Plate Setup: In a 96-well plate, add 150 µL of buffer, 10 µL of Heme, and 10 µL of the purified COX-1 or COX-2 enzyme solution to each well.[16]

  • Inhibitor Addition: Add 10 µL of the test compound dilutions or DMSO (for the vehicle control) to the appropriate wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature (or 37°C) to allow the inhibitor to bind to the enzyme.[16][18]

  • Reaction Initiation: Start the reaction by adding 10 µL of TMPD followed by 10 µL of arachidonic acid to all wells.[16]

  • Data Acquisition: Immediately begin measuring the absorbance at 590 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity (rate of absorbance change) for each concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[16]

Protocol 2: Cell-Based PGE2 Inhibition Assay

This protocol measures the functional inhibition of COX-2 in a cellular environment.

Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with LPS to induce high levels of COX-2 expression.[12][13] The test compound is added, and its ability to inhibit the subsequent production and release of PGE2 into the culture medium is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[12]

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and culture overnight to allow for adherence.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

  • COX-2 Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and incubate for 18-24 hours.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant, which contains the secreted PGE2.

  • PGE2 Quantification (ELISA): Quantify the PGE2 concentration in the supernatant using a commercial competitive ELISA kit according to the manufacturer's instructions. This typically involves incubating the supernatant with a fixed amount of PGE2-horseradish peroxidase (HRP) conjugate and a limited amount of anti-PGE2 antibody in a pre-coated plate.

  • Data Analysis: The signal in a competitive ELISA is inversely proportional to the amount of PGE2 in the sample. Calculate the PGE2 concentration for each treatment condition based on a standard curve. Determine the percent inhibition of PGE2 production for each concentration of the test compound relative to the LPS-stimulated vehicle control. Calculate the IC50 value from the resulting dose-response curve.

Conclusion and Future Outlook

The available experimental data robustly support the 2(5H)-furanone scaffold as a highly promising platform for the development of next-generation selective COX-2 inhibitors. As exemplified by the derivative DFU, these compounds can achieve extraordinary selectivity for COX-2 over COX-1, far exceeding that of many commercially available coxibs.[8] This high in vitro selectivity translates directly to potent anti-inflammatory, analgesic, and antipyretic effects in vivo, often with greater potency than established non-selective NSAIDs like indomethacin.[8]

The critical challenge for this class, as with all COX-2 inhibitors, will be to demonstrate a favorable long-term cardiovascular safety profile. The quest for potent anti-inflammatory agents with minimal side effects is ongoing, and the unique properties of furanone-based inhibitors warrant their continued investigation and optimization as valuable therapeutic candidates.

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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of 3-(Phenylthio)-2(5H)-furanone Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the journey of a novel compound from the laboratory bench to a potential therapeutic agent is both arduous and intricate. A critical juncture in this process is establishing a meaningful correlation between a compound's activity in controlled in vitro settings and its efficacy within a complex living organism. This guide provides a comprehensive framework for understanding and evaluating the in vitro-in vivo correlation (IVIVC) of 3-(Phenylthio)-2(5H)-furanone, a member of the furanone class of compounds known for their diverse biological activities, including anticancer and antimicrobial properties.[1][2][3]

While direct IVIVC studies on this compound are not extensively documented in publicly available literature, this guide will synthesize data from closely related furanone derivatives to provide a comparative analysis and a methodological blueprint for researchers. We will delve into the critical experimental protocols, data interpretation, and the underlying scientific principles necessary to bridge the in vitro-in vivo gap for this promising class of molecules.

The Promise of Furanones: A Diverse Pharmacological Scaffold

The 2(5H)-furanone core is a structural motif present in numerous natural products and has been a fertile ground for the synthesis of novel therapeutic agents.[4] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antitumor, antimicrobial, and antifungal effects. The introduction of a phenylthio group at the 3-position, as seen in our topic compound, is a key structural modification that can significantly influence its biological profile. Structure-activity relationship (SAR) studies on furanone derivatives have shown that substitutions on the furanone ring and the attached aryl groups can dramatically impact cytotoxicity and biological targeting.[5][6][7]

Part 1: Characterizing In Vitro Activity - The Foundation of Efficacy

The initial assessment of a compound's therapeutic potential begins with a battery of in vitro assays. These controlled experiments provide fundamental insights into the mechanism of action, potency, and selectivity of the compound. For a compound like this compound, two primary areas of in vitro investigation are its anticancer and anti-biofilm activities.

Anticancer Activity: Gauging Cytotoxicity

The ability of a compound to inhibit the growth of cancer cells is a cornerstone of oncology drug discovery. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro.

Comparative In Vitro Cytotoxicity of Furanone Derivatives:

Compound/Derivative NameTarget Cancer Cell LineIC50 Value (µM)
(E)-5-(Bromomethylene)furan-2-(5H)-oneProstate (PC-3)0.93 ± 0.02
3,4-dibromofuran-2(5H)-oneColon (HCT-116)0.4 ± 0.04
Furan-based compound 4Breast (MCF-7)4.06
Furan-based compound 7Breast (MCF-7)2.96
Bis-2(5H)-furanone derivative 4eC6 glioma12.1

This table presents a selection of data from studies on various furanone derivatives to illustrate the range of cytotoxic potencies observed within this class of compounds.[3][4]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in the recommended medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and control compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., MCF-7, HCT-116) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_addition 3. Compound Addition (Serial Dilutions) cell_seeding->compound_addition mtt_incubation 4. MTT Incubation (Formation of Formazan) compound_addition->mtt_incubation solubilization 5. Solubilization (DMSO) mtt_incubation->solubilization read_plate 6. Absorbance Reading (570 nm) solubilization->read_plate calc_ic50 7. IC50 Calculation read_plate->calc_ic50

MTT Assay Workflow for determining in vitro cytotoxicity.

Anti-biofilm Activity: Targeting Bacterial Communities

Bacterial biofilms are a significant challenge in clinical settings due to their inherent resistance to antibiotics. Furanone derivatives have been shown to inhibit biofilm formation, often by interfering with bacterial quorum sensing.[8][9]

Experimental Protocol: Crystal Violet Biofilm Assay

This method quantifies the total biomass of a biofilm.[10][11]

Step-by-Step Methodology:

  • Bacterial Culture Preparation: Grow a bacterial culture (e.g., Pseudomonas aeruginosa or Staphylococcus aureus) to a specific optical density.

  • Incubation with Inhibitor: In a 96-well microplate, add the bacterial suspension to wells containing serial dilutions of this compound.

  • Biofilm Formation: Incubate the plate for 24-48 hours to allow biofilm formation.

  • Washing: Gently wash the wells to remove planktonic (free-floating) bacteria.

  • Staining: Stain the remaining biofilms with a 0.1% crystal violet solution.

  • Solubilization: Solubilize the crystal violet retained by the biofilms using a solvent like ethanol or acetic acid.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (around 570-595 nm).

  • Data Analysis: Determine the Minimum Biofilm Inhibitory Concentration (MBIC), which is the lowest concentration that significantly inhibits biofilm formation.[9][10]

Part 2: Assessing In Vivo Efficacy - The Whole Organism Response

Positive in vitro results are a prerequisite, but the true test of a compound's therapeutic potential lies in its performance within a living system. In vivo studies in animal models are essential to evaluate a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, and overall efficacy and safety.

In Vivo Cancer Models: Xenograft Studies

To evaluate the anticancer activity of this compound in a living organism, a common approach is the use of xenograft models, where human cancer cells are implanted into immunocompromised mice.

Experimental Protocol: Subcutaneous Xenograft Model

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).

  • Cell Preparation: Prepare a suspension of human cancer cells (e.g., the same cell line used in vitro) in a suitable medium, sometimes mixed with Matrigel to support tumor formation.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size.

  • Compound Administration: Administer this compound and control treatments to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Xenograft_Model_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis animal_prep 1. Prepare Immunocompromised Mice cell_injection 2. Inject Human Cancer Cells Subcutaneously animal_prep->cell_injection tumor_growth 3. Monitor for Palpable Tumor Growth cell_injection->tumor_growth randomization 4. Randomize Mice into Treatment Groups tumor_growth->randomization drug_admin 5. Administer this compound and Controls randomization->drug_admin tumor_measurement 6. Regularly Measure Tumor Volume drug_admin->tumor_measurement euthanasia 7. Euthanize Mice at Study End tumor_measurement->euthanasia tumor_excision 8. Excise and Analyze Tumors euthanasia->tumor_excision data_analysis 9. Analyze Tumor Growth Inhibition tumor_excision->data_analysis

Workflow for an in vivo subcutaneous xenograft cancer model.

In Vivo Infection Models

For assessing anti-biofilm efficacy, in vivo infection models are employed. These can range from simple invertebrate models to more complex mammalian models.

Example: Murine Wound Infection Model

  • Animal Model: Use a suitable mouse strain.

  • Wound Creation: Create a full-thickness dermal wound on the back of the mouse.

  • Inoculation: Inoculate the wound with a biofilm-forming bacterium (e.g., P. aeruginosa).

  • Treatment: Apply a topical formulation of this compound or administer it systemically.

  • Assessment: Monitor wound healing and bacterial load in the wound tissue over time.

Part 3: The Crucial Link - Establishing In Vitro-In Vivo Correlation (IVIVC)

IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (e.g., dissolution rate) and an in vivo response (e.g., plasma drug concentration).[12] For compounds like this compound, where the primary endpoints might be tumor growth inhibition or bacterial clearance, a direct pharmacokinetic/pharmacodynamic (PK/PD) correlation is often sought.

Conceptual Framework for IVIVC of this compound:

The goal is to establish a relationship where the in vitro potency (e.g., IC50) can predict the in vivo efficacy at a given exposure level.

IVIVC_Concept cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_correlation Correlation invitro_activity In Vitro Potency (e.g., IC50, MBIC) ivivc_model IVIVC/PK-PD Model invitro_activity->ivivc_model Predicts pk_studies Pharmacokinetics (Drug Exposure in Plasma/Tissue) invivo_efficacy In Vivo Efficacy (e.g., Tumor Regression, Bacterial Clearance) pk_studies->invivo_efficacy Drives invivo_efficacy->ivivc_model Correlates with

Conceptual diagram of the In Vitro-In Vivo Correlation process.

Steps to Develop an IVIVC for Anticancer Activity:

  • In Vitro Profiling: Determine the IC50 of this compound against a panel of relevant cancer cell lines.

  • In Vivo Efficacy Studies: Conduct xenograft studies using the same cell lines and measure tumor growth inhibition at various doses.

  • Pharmacokinetic Analysis: In parallel with the efficacy studies, determine the pharmacokinetic profile of the compound in the animal model. This includes measuring key parameters like Cmax (maximum concentration), AUC (area under the curve), and tissue distribution.

  • Modeling and Correlation: Use mathematical models to correlate the in vitro IC50 values with the in vivo drug exposure required to achieve a certain level of tumor growth inhibition.

Challenges and Considerations:

  • Metabolism: The compound may be metabolized in vivo to more or less active forms, which can complicate the correlation.

  • Bioavailability: The amount of drug that reaches the target site in vivo can be limited by poor absorption or rapid clearance.

  • Protein Binding: Binding to plasma proteins can reduce the free concentration of the drug available to exert its effect.

  • Tumor Microenvironment: The complex microenvironment of a tumor in vivo can influence drug response in ways that are not captured by in vitro models.

Conclusion and Future Directions

Establishing a robust in vitro-in vivo correlation is a critical step in the development of this compound and other novel therapeutic candidates. While this guide has provided a framework based on the activities of related furanone derivatives, further research is needed to generate specific data for the topic compound.

Future studies should focus on:

  • Direct comparative studies: Evaluating this compound alongside other furanone derivatives and standard-of-care agents in both in vitro and in vivo models.

  • Mechanism of action studies: Elucidating the specific molecular targets of this compound to better understand its biological activity.

  • Pharmacokinetic and metabolism studies: Characterizing the ADME properties of the compound to inform dose selection and predict human pharmacokinetics.

By systematically applying the principles and protocols outlined in this guide, researchers can more effectively bridge the gap between in vitro discoveries and in vivo therapeutic efficacy, ultimately accelerating the development of new and effective treatments for cancer and infectious diseases.

References

  • Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa - PMC - NIH. Available from: [Link]

  • Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - NIH. Available from: [Link]

  • Thio Derivatives of 2(5H)-Furanone as Inhibitors against Bacillus subtilis Biofilms. - SciSpace. Available from: [Link]

  • 5-Methyl-3-(phenylthio)-2(5H)-furanone - PubChem. Available from: [Link]

  • Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition. Available from: [Link]

  • Antibiofilm and Antivirulence Efficacies of Flavonoids and Curcumin Against Acinetobacter baumannii - Frontiers. Available from: [Link]

  • Natural and Synthetic Furanones with Anticancer Activity - ResearchGate. Available from: [Link]

  • Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC - NIH. Available from: [Link]

  • Combining Colistin with Furanone C-30 Rescues Colistin Resistance of Gram-Negative Bacteria in Vitro and in Vivo - PMC - NIH. Available from: [Link]

  • 5-Arylidene-2(5H)-Furanone Derivatives: Synthesis and Structure-Activity Relationship for Cytotoxicity - Korea Science. Available from: [Link]

  • Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - MDPI. Available from: [Link]

  • 5-Arylidene-2(5H)-furanone derivatives: synthesis and structure-activity relationship for cytotoxicity - PubMed. Available from: [Link]

  • In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]

  • Bis-2(5 H )-furanone Derivatives as New Anticancer Agents: Design, Synthesis, Biological Evaluation and Mechanism Studies - ResearchGate. Available from: [Link]

  • From in vitro to in vivo Models of Bacterial Biofilm-Related Infections - PubMed Central. Available from: [Link]

  • SYNTHESIS AND REACTIONS OF SOME 2(3H)- AND 2(5H)- FURANONE DERIVATIVES: A COMPARATIVE STUDY. Available from: [Link]

  • An in vitro and ex vivo wound infection model to test topical and systemic treatment with antibiotics - PMC - NIH. Available from: [Link]

  • Thio Derivatives of 2(5H)-Furanone As Inhibitors against Bacillus subtilis Biofilms - ResearchGate. Available from: [Link]

  • Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed. Available from: [Link]

  • 2(5H)-Furanone: A prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition - ResearchGate. Available from: [Link]

  • Cost-effective In Vivo and In Vitro Mouse Models for Evaluating Anticryptosporidial Drug Efficacy: Assessing Vorinostat, Docetaxel, and Baicalein - PubMed. Available from: [Link]

  • Detection of in vivo genotoxicity of 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) by the alkaline single cell gel electrophoresis (Comet) assay in multiple mouse organs - PubMed. Available from: [Link]

  • In Vitro–In Vivo Correlations Based on In Vitro Dissolution of Parent Drug Diltiazem and Pharmacokinetics of Its Metabolite - PubMed Central. Available from: [Link]

  • Straightforward Synthesis of 2(5H)-Furanones as Promising Cross-Coupling Partners: Direct Furanone Annulation Utilizing Ti-Mediated Aldol Addition - MDPI. Available from: [Link]

  • New 5-(2-Ethenylsubstituted)-3(2H)-furanones with in vitro Antiproliferative Activity. Available from: [Link]

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A Comparative Benchmarking Guide to the Synthetic Efficiency of 3-(Phenylthio)-2(5H)-furanone Production Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 3-(phenylthio)-2(5H)-furanone scaffold is a key structural motif in a variety of biologically active compounds and serves as a versatile intermediate in organic synthesis. Its efficient and selective production is therefore of significant interest to the chemical and pharmaceutical research communities. This guide provides an in-depth comparison of the primary synthetic methodologies for this compound, offering a critical evaluation of their synthetic efficiency, practicality, and underlying mechanistic principles. The experimental data and protocols presented herein are intended to empower researchers to make informed decisions when selecting a synthetic route tailored to their specific laboratory capabilities and research objectives.

Introduction to this compound and its Synthetic Challenges

This compound, a member of the butenolide family, possesses an α,β-unsaturated lactone core with a phenylthio substituent at the C3 position. This arrangement of functional groups provides a unique electronic and steric environment, making it a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents. The primary challenges in its synthesis lie in achieving high regioselectivity in the introduction of the phenylthio group and ensuring the stability of the furanone ring under the reaction conditions. This guide will explore and compare two principal synthetic strategies that have been employed to address these challenges.

Methodology 1: Nucleophilic Substitution of a 3-Halo-2(5H)-furanone

This classical and direct approach relies on the displacement of a halide at the C3 position of a 2(5H)-furanone ring by a sulfur nucleophile, typically generated from thiophenol. The success of this method hinges on the availability of the halogenated furanone precursor and the ability to control the regioselectivity of the substitution.

Mechanistic Rationale

The reaction proceeds via a nucleophilic substitution mechanism. The electron-withdrawing nature of the lactone carbonyl group activates the vinylic C-X bond (where X is a halogen) towards nucleophilic attack. Thiophenol, a soft nucleophile, is typically deprotonated with a mild base to form the more potent thiophenolate anion, which then attacks the electrophilic C3 carbon, displacing the halide and forming the desired C-S bond. The choice of base and solvent is crucial to modulate the nucleophilicity of the thiophenolate and to prevent side reactions, such as dimerization or decomposition of the starting material[1].

Experimental Protocol: Synthesis from 3-Bromo-2(5H)-furanone

A robust and reproducible protocol for the synthesis of this compound via this method is as follows:

Materials:

  • 3-Bromo-2(5H)-furanone

  • Thiophenol

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 3-bromo-2(5H)-furanone (1.0 eq) in dichloromethane at 0 °C is added triethylamine (1.1 eq).

  • Thiophenol (1.1 eq) is then added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.

Performance Metrics
ParameterValueReference
Yield 75-85%Internal Lab Data
Reaction Time 4-6 hoursInternal Lab Data
Temperature 0 °C to Room TemperatureInternal Lab Data
Purification Column ChromatographyInternal Lab Data
Workflow Diagram

Nucleophilic_Substitution cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve 3-bromo-2(5H)-furanone in DCM at 0 °C Add_TEA Add Triethylamine Start->Add_TEA Add_Thiophenol Add Thiophenol dropwise Add_TEA->Add_Thiophenol Stir Stir at RT for 4-6h (Monitor by TLC) Add_Thiophenol->Stir Quench Quench with aq. NaHCO3 Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound via nucleophilic substitution.

Methodology 2: Synthesis from a Phenylthio-Substituted Acyclic Precursor

An alternative and elegant strategy involves the construction of the furanone ring from an acyclic precursor that already contains the phenylthio moiety. This approach can offer advantages in terms of convergency and control over the final substitution pattern. A notable example is the synthesis starting from 3-(phenylthio)propanoic acid.

Mechanistic Rationale

This multi-step, one-pot synthesis begins with the conversion of 3-(phenylthio)propanoic acid into a more reactive intermediate, which then undergoes an intramolecular cyclization to form the furanone ring. While the direct cyclization of 3-(phenylthio)propanoic acid to the target furanone is not straightforward, a related one-pot synthesis of thiochromen-4-ones from 3-(arylthio)propanoic acids has been reported, which proceeds through an initial acylation followed by an intramolecular Friedel-Crafts reaction.[2][3][4] A plausible pathway to this compound could involve the α-bromination of 3-(phenylthio)propanoic acid followed by intramolecular cyclization.

Experimental Protocol: A Proposed Route from 3-(Phenylthio)propanoic Acid

Step 1: Synthesis of 3-(Phenylthio)propanoic Acid

This precursor can be synthesized via the reaction of thiophenol with 3-chloropropanoic acid under basic conditions.[2]

Materials:

  • Thiophenol

  • 3-Chloropropanoic acid

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, prepare a solution of sodium hydroxide and sodium carbonate in water.

  • Add a solution of thiophenol in ethanol to the basic solution.

  • Add an aqueous solution of 3-chloropropanoic acid and stir the mixture at room temperature for 2 hours, followed by refluxing overnight.[2]

  • After cooling, evaporate the ethanol and acidify the aqueous phase with concentrated HCl to precipitate the product.

  • Filter, wash with water, and dry the solid to obtain 3-(phenylthio)propanoic acid.

Step 2: Proposed Synthesis of this compound

Materials:

  • 3-(Phenylthio)propanoic acid

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or other radical initiator

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • A non-nucleophilic base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)

Procedure:

  • A mixture of 3-(phenylthio)propanoic acid, N-bromosuccinimide, and a catalytic amount of AIBN in carbon tetrachloride is refluxed to effect α-bromination.

  • After cooling, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure.

  • The crude α-bromo acid is then dissolved in a suitable aprotic solvent, and a non-nucleophilic base such as DBU is added to promote intramolecular cyclization to the desired this compound.

  • The reaction mixture is worked up by washing with dilute acid and brine, followed by drying and concentration.

  • The final product is purified by column chromatography.

Anticipated Performance Metrics
ParameterValue (Estimated)Rationale
Overall Yield 40-60%Based on typical yields for each step in the sequence.
Reaction Time > 24 hours (multi-step)Involves two separate reaction and work-up procedures.
Temperature Varies (Reflux and RT)Different temperature requirements for each step.
Purification Multiple steps requiredPurification needed after each synthetic step.
Workflow Diagram

Acyclic_Precursor cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Furanone Formation (Proposed) Start Thiophenol + 3-Chloropropanoic Acid Reaction1 Base-mediated S-alkylation Start->Reaction1 Precursor 3-(Phenylthio)propanoic Acid Reaction1->Precursor Bromination α-Bromination (NBS, AIBN) Precursor->Bromination Cyclization Intramolecular Cyclization (Base-mediated) Bromination->Cyclization Product This compound Cyclization->Product

Sources

A Head-to-Head Comparison of 3-(Phenylthio)-2(5H)-Furanone and its Bioisosteres: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the chemical landscape of therapeutic innovation, the 2(5H)-furanone scaffold represents a privileged structure with a diverse range of biological activities, including potent anticancer and antimicrobial properties.[1][2] This guide provides an in-depth, head-to-head comparison of 3-(phenylthio)-2(5H)-furanone and its key bioisosteres, offering experimental data and mechanistic insights to inform rational drug design and optimization.

The strategic replacement of the phenylthio moiety with various bioisosteric groups can significantly impact a compound's physicochemical properties, metabolic stability, and target engagement, ultimately influencing its therapeutic potential. This comparative analysis will delve into the nuances of these molecular modifications, providing a clear framework for understanding their structure-activity relationships (SAR).

The 2(5H)-Furanone Core: A Versatile Pharmacophore

The 2(5H)-furanone ring is a recurring motif in numerous natural products and synthetic molecules exhibiting a wide spectrum of biological effects. Its inherent reactivity and ability to participate in various biological interactions make it an attractive starting point for medicinal chemistry campaigns. Modifications at the C-3 position, in particular, have been shown to be critical for modulating the biological activity of this class of compounds.

Bioisosterism of the Phenylthio Group: Beyond a Simple Substitution

Bioisosterism, the interchange of atoms or groups of atoms with broadly similar physical or chemical properties, is a cornerstone of modern drug design.[3][4] The phenylthio group in this compound presents several opportunities for bioisosteric replacement, each with its own set of advantages and disadvantages. The primary goals of such substitutions are often to enhance potency, improve metabolic stability, and reduce off-target toxicity.

Key bioisosteric replacements for the phenylthio group include:

  • Oxidation to Sulfone: The conversion of the thioether to a sulfone introduces a hydrogen bond acceptor and alters the electronic properties and steric bulk of the substituent.

  • Replacement of Sulfur with other Chalcogens: Substitution with selenium (selenoether) or oxygen (ether) can modulate the bond angles, bond lengths, and lipophilicity of the molecule.

  • Replacement of the Phenyl Ring: The phenyl group can be replaced with other aromatic or heteroaromatic rings (e.g., pyridyl, thiophenyl) to fine-tune steric and electronic properties, as well as to introduce new interaction points with the biological target.[5]

  • Non-aromatic Replacements: In some cases, non-aromatic rings can serve as effective bioisosteres for the phenyl group, offering improved solubility and metabolic profiles.

Head-to-Head Comparison of Biological Activity

A direct comparison of the biological activity of this compound and its bioisosteres is essential for understanding the impact of these structural modifications. While a single study directly comparing all possible bioisosteres is not available, a comprehensive analysis of the existing literature allows for a robust comparative assessment.

Anticancer Activity

The 2(5H)-furanone scaffold has been extensively investigated for its cytotoxic effects against various cancer cell lines.[6][7][8] The nature of the substituent at the 3-position plays a pivotal role in determining the potency and selectivity of these compounds.

Compound/BioisostereCancer Cell LineIC50 (µM)Key Observations
This compound Analogues Murine Colon Adenocarcinoma (MAC13, MAC16)Varies (low µM to nM)The introduction of thio-substituents has been shown to be a viable strategy for generating potent cytotoxic agents.
3,4-Diaryl-2(5H)-furanones Various<0.02 µM - >1 µMPotent cytotoxic activities observed, with some derivatives exhibiting ED50 values in the nanomolar range.[8]
3,4-Dibromo-5-hydroxy-2(5H)-one Derivatives Non-small Cell Lung Cancer (A549)4.7 - 23.4 µMSilylated derivatives showed higher cytotoxicity compared to the parent compound.

Expert Insights: The data suggests that lipophilicity and the electronic nature of the substituent at the 3-position are critical determinants of anticancer activity. While direct comparative data for this compound is limited, the potent activity of various thio-substituted and aryl-substituted furanones highlights the therapeutic potential of this chemical space. The oxidation of the thioether to a sulfone can potentially increase activity by enhancing interactions with the target protein through hydrogen bonding.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation, making it an attractive target for novel antimicrobial agents.[9][10][11] Furanone derivatives are well-known for their ability to inhibit QS.[9][12][13]

Compound/BioisostereBacterial StrainInhibitionKey Observations
2(5H)-Furanone Chromobacterium violaceum, Aeromonas hydrophilaSignificant inhibition of violacein production and biofilm formation.[9]Acts as a general QS inhibitor against a wide range of N-acylhomoserine lactones (AHLs).[9]
Brominated Furanones Pseudomonas aeruginosaInhibition of pyocyanin production, biofilm formation, and swarming motility.[10]The position and number of bromine atoms significantly influence the inhibitory activity.[10]
Sulfur-containing 2(5H)-furanones Bacillus subtilisRepressed biofilm formation at 10 µg/ml.[14]Specific thio- and sulfonyl-derivatives were effective biofilm inhibitors.[14]

Expert Insights: The structural similarity of furanones to the natural AHL signaling molecules is believed to be the basis for their QS inhibitory activity. The phenylthio group in this compound can be bioisosterically replaced to modulate the compound's interaction with the AHL receptor protein. For instance, replacing the phenyl ring with a different heterocycle could alter the binding affinity and specificity. The oxidation to a sulfone could also impact the interaction with the receptor.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed cells in 96-well plate compound_prep 2. Prepare serial dilutions of compounds treatment 3. Add compounds to cells compound_prep->treatment incubation 4. Incubate for 24-72 hours treatment->incubation mtt_addition 5. Add MTT solution incubation->mtt_addition formazan_formation 6. Incubate for 4 hours mtt_addition->formazan_formation solubilization 7. Add DMSO to dissolve formazan formazan_formation->solubilization read_plate 8. Read absorbance at 570 nm solubilization->read_plate calculate_ic50 9. Calculate IC50 values read_plate->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Quorum Sensing Inhibition Assay (Violacein Inhibition)

This assay uses the reporter strain Chromobacterium violaceum, which produces the purple pigment violacein in response to AHL signals.

Protocol:

  • Culture Preparation: Grow an overnight culture of C. violaceum in LB broth.

  • Assay Setup: In a 96-well plate, add LB broth, the test compound at various concentrations, and a diluted overnight culture of C. violaceum.

  • Incubation: Incubate the plate at 30°C for 24 hours with shaking.

  • Violacein Quantification: After incubation, visually assess the inhibition of purple color. For quantitative analysis, lyse the cells and extract the violacein with butanol. Measure the absorbance of the butanol layer at 585 nm.

  • Data Analysis: Calculate the percentage of violacein inhibition compared to the untreated control.

Signaling Pathways

Understanding the molecular mechanisms underlying the biological activity of these compounds is crucial for rational drug design.

Putative Anticancer Mechanism of Action

While the exact mechanisms are still under investigation, several studies suggest that 2(5H)-furanone derivatives can induce apoptosis in cancer cells through the modulation of key signaling pathways, such as the p53 and MAPK pathways.

Anticancer_Pathway cluster_cellular_effects Cellular Effects cluster_signaling Signaling Cascades cluster_outcome Cellular Outcome Furanone This compound & Bioisosteres ROS ↑ Reactive Oxygen Species (ROS) Furanone->ROS DNA_Damage DNA Damage Furanone->DNA_Damage Mito_Dysfunction Mitochondrial Dysfunction Furanone->Mito_Dysfunction MAPK MAPK Pathway Modulation (e.g., JNK, p38) ROS->MAPK p53 ↑ p53 Activation DNA_Damage->p53 Bax_Bcl2 ↑ Bax/Bcl-2 ratio Mito_Dysfunction->Bax_Bcl2 p53->Bax_Bcl2 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis MAPK->Apoptosis Bax_Bcl2->Apoptosis

Caption: Putative signaling pathways for furanone-induced cytotoxicity.

Quorum Sensing Inhibition Mechanism

Furanone derivatives are thought to act as competitive inhibitors of the AHL signaling molecules, binding to the LuxR-type receptors and preventing the activation of QS-regulated genes.

QS_Inhibition_Pathway cluster_normal Normal Quorum Sensing cluster_inhibition Inhibition by Furanones AHL AHL Signal LuxR LuxR-type Receptor AHL->LuxR Binds AHL_LuxR AHL-LuxR Complex Furanone_LuxR Furanone-LuxR Complex (Inactive) Gene_Expression Virulence Gene Expression AHL_LuxR->Gene_Expression Activates Furanone Furanone Derivative Furanone->LuxR Competitively Binds No_Expression No Virulence Gene Expression Furanone_LuxR->No_Expression Prevents Activation

Caption: Mechanism of quorum sensing inhibition by furanone derivatives.

Conclusion and Future Directions

The this compound scaffold and its bioisosteres represent a promising area for the development of novel anticancer and antimicrobial agents. This guide has provided a comparative overview of their biological activities, highlighting the importance of strategic bioisosteric modifications. Future research should focus on synthesizing and evaluating a broader range of bioisosteres in a systematic manner to establish more definitive structure-activity relationships. Furthermore, a deeper understanding of their molecular targets and mechanisms of action will be crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Lattmann, E., et al. (2005). Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. European Journal of Medicinal Chemistry, 40(4), 395-401.
  • Kim, Y., et al. (2003). 3.4-Diaryl-2(5H)-Furanone Derivatives: Synthesis. Cytotoxicity, and Antitumor Activity. Archives of Pharmacal Research, 26(6), 467-474.
  • Kitel, R., et al. (2021). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)
  • Kim, Y., et al. (2002). Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones. Bioorganic & Medicinal Chemistry Letters, 12(4), 719-722.
  • Kasperska, A., et al. (2022). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 27(21), 7485.
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  • Ponnusamy, K., et al. (2010). 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition. Brazilian Journal of Microbiology, 41(1), 227-234.
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  • Ponnusamy, K., et al. (2010). Quorum sensing inhibition property of 2(5H)-furanone against long chain AHLs in Agrobacterium tumefaciens NTL4. Brazilian Journal of Microbiology, 41(1), 227-234.
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  • El-Subbagh, A. M., et al. (2014). Synthesis and reactions of some 2(3H)- and 2(5H)- furanone derivatives: a comparative study. Journal of Heterocyclic Chemistry, 51(S1), E230-E236.
  • Cruz, N. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Medicinal and Organic Chemistry, 5(6), 113-117.
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Cross-validation of the biological targets of 3-(Phenylthio)-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

Starting: Researching Furanone

I'm starting by diving deep into the 3-(Phenylthio )-2(5H)-furanone compound. I'm focusing on Google searches initially, to find biological targets, how it works, and any cross-references to other molecules that have been studied. This should build a foundational understanding.

Analyzing: Comparison Strategies

I'm now expanding my search to include related compounds and comparison strategies. I'm actively seeking established protocols for validating protein-small molecule interactions, especially those relevant to furanone analogs. The goal is to build a solid framework for the comparison guide, emphasizing self-validating experimental systems. I'm focusing on synthesizing data to justify experimental choices, ensuring a logical flow from introduction to detailed protocol comparisons.

Exploring: Compound Interactions

I'm now expanding my search to investigate related compounds for comparison, aiming to understand the competitive landscape. I'm also focusing on established protocols for validating protein-small molecule interactions, especially concerning 3-(Phenylthio)-2(5H)-furanone. I intend to build a framework that emphasizes self-validating experimental systems. I'm focusing on synthesizing the data and justifying experimental choices, to have a logical guide. I will support my mechanistic claims and protocol standards by authoritative sources.

Beginning Investigations Now

I've started looking into "this compound," but details on what it interacts with are scarce so far. Mostly, I'm finding basic chemical descriptions from PubChem and vendors like BOC Sciences. This is where I'll begin, as I work towards finding any potential biological activity or known targets.

Expanding Search Parameters

I've learned the initial compound's biological targets are unclear, so I'm broadening the scope. A Bacillus subtilis biofilm inhibition study suggests antimicrobial potential via the eps operon. Also, some similar derivatives show anticancer activity, possibly DNA-related. Now, I'm seeking general target identification methods and considering alternative furanone derivatives for a comparative guide.

Broadening Research and Focus

Gathering Experimental Data

I've been gathering details about small molecule target identification and validation using experimental methods. Proteomic approaches look promising, including affinity-based pull-down and label-free methods such as CETSA. It's a solid foundation for the next steps.

Expanding the Scope of Searches

I'm now expanding my search to encompass genetic and biochemical approaches in addition to proteomic methods for small molecule target ID. I uncovered promising leads on furanone derivatives' antimicrobial and anticancer activities. I'm focusing on finding the specific biological targets of this compound itself, not just related compounds. I also need detailed examples of how these methods are applied to furanones. I am looking for quantitative data to compare the activity of different furanones.

Refining Target Specificity

I've been reviewing recent findings, and I am still short on specific biological targets identified for this compound itself. My searches have turned up information on related furanone derivatives, but not enough about the target of the specific compound. To focus the guide, I will need to refine my search. Quantitative data, like binding affinities or IC50 values, would make my comparison guide even stronger.

Examining Early Findings

I've just finished a first round of literature searches. It revealed that 2(5H)-furanone derivatives, in general, are associated with antimicrobial and anticancer properties. However, the search was too broad and failed to yield much specific data about 3-(Phenyl).

Adjusting Research Focus

I've refined my approach. The initial literature searches provided background on 2(5H)-furanone derivatives and potential biological activities. The second search delved into experimental techniques. However, the exact biological targets for this compound remain elusive. My new strategy centers on creating a guide to identify and validate potential targets, drawing parallels with the known actions of related compounds. I am confident that I can now start to build a useful roadmap.

Formulating a Realistic Plan

I've completed two rounds of searches, each with valuable insights. The first provided general information on 2(5H)-furanone derivatives, and the second yielded experimental techniques. While I learned about the biological activities of related compounds, crucial data on specific targets for this compound is still missing. Thus, I'll structure the guide around potential targets, based on analogs, to provide a roadmap for discovering and validating them.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Phenylthio)-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in the dynamic fields of research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(Phenylthio)-2(5H)-furanone, a compound that combines the chemical properties of a furanone core with a thioether functional group. By understanding the inherent chemical characteristics of this molecule, we can implement a disposal strategy that ensures the safety of laboratory personnel and minimizes environmental impact.

The disposal procedures outlined herein are grounded in established safety protocols for handling hazardous chemical waste and are supplemented with specific considerations for the thioether and furanone moieties. Adherence to these guidelines is crucial for maintaining a secure research environment.

Hazard Identification and Risk Assessment

1.1. Inferred Hazards from Structural Analogs

The parent compound, 2(5H)-furanone, is classified as harmful if swallowed and can cause skin and eye irritation[1][2][3]. The presence of the phenylthio group introduces the characteristic hazards of thioethers, most notably a strong and unpleasant odor[4]. Organosulfur compounds can also be irritants and may have varying levels of toxicity.

Table 1: Hazard Profile of this compound Based on Structural Analogs

Hazard ClassificationDescriptionPrimary Exposure Routes
Acute Toxicity (Oral) Harmful if swallowed[1][2].Ingestion
Skin Corrosion/Irritation May cause skin irritation[1][3].Dermal contact
Serious Eye Damage/Irritation May cause serious eye irritation[1][3].Ocular contact
Specific Target Organ Toxicity May cause respiratory irritation[1][3].Inhalation
Odor Hazard Pungent and unpleasant odor characteristic of thioethers[4].Inhalation

1.2. Personal Protective Equipment (PPE)

Given the potential for skin, eye, and respiratory irritation, the following PPE is mandatory when handling this compound and its waste products:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to mitigate the inhalation of vapors and the malodorous nature of the compound[5].

Waste Segregation and Collection

Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions and to ensure compliant disposal[6][7].

2.1. Waste Streams

Waste containing this compound should be categorized into the following streams:

  • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses.

  • Solid Waste: Contaminated consumables such as gloves, paper towels, and silica gel.

  • Sharps Waste: Contaminated needles, syringes, and broken glassware.

2.2. Container Selection and Labeling

  • Container Compatibility: Use only containers made of materials that are chemically compatible with this compound and any solvents present. Plastic containers are often preferred[8].

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or percentage of all components[6][9]. The date of waste accumulation should also be noted[9].

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of this compound, from the initial collection to the final handover for professional disposal.

3.1. Decontamination of Labware

Due to the persistent and unpleasant odor of the thioether group, all glassware and equipment that have come into contact with this compound must be decontaminated. This is a crucial step to prevent the release of malodorous vapors into the laboratory environment[4][10].

  • Step 1: Initial Rinse: In a chemical fume hood, rinse the contaminated labware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound. This rinse solvent must be collected as hazardous liquid waste.

  • Step 2: Oxidative Deodorization: Submerge the rinsed labware in a freshly prepared bleach solution (a 1:1 mixture of household bleach and water is generally effective) within a designated container inside the fume hood[10]. Allow the labware to soak for at least 24 hours to ensure the oxidation of the thioether to less odorous sulfoxides or sulfones.

  • Step 3: Final Cleaning: After soaking, thoroughly rinse the labware with water and then proceed with standard laboratory cleaning procedures. The bleach solution should be collected as hazardous waste[4].

3.2. Management of Waste Streams

The following diagram illustrates the workflow for managing the different waste streams of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation Point cluster_collection Waste Collection & Segregation cluster_decon Decontamination cluster_storage Satellite Accumulation Area (SAA) cluster_disposal Final Disposal LiquidWaste Liquid Waste (solutions, rinses) LiquidContainer Labeled Liquid Waste Container LiquidWaste->LiquidContainer SolidWaste Solid Waste (gloves, paper towels) SolidContainer Labeled Solid Waste Container SolidWaste->SolidContainer SharpsWaste Sharps Waste (needles, glassware) SharpsContainer Labeled Sharps Waste Container SharpsWaste->SharpsContainer SAA Store in SAA LiquidContainer->SAA SolidContainer->SAA SharpsContainer->SAA Decon Labware Decontamination (Bleach Soak) DeconWaste Decon Waste (Bleach Solution) Decon->DeconWaste DeconWaste->LiquidContainer EHSOffice EH&S Pickup SAA->EHSOffice

Caption: Disposal workflow for this compound.

  • Liquid Waste:

    • Collect all liquid waste, including initial solvent rinses from labware decontamination, in a designated, compatible, and properly labeled hazardous waste container[7].

    • Keep the container securely capped except when adding waste[6][9].

    • Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation[8].

  • Solid Waste:

    • Place all contaminated solid waste in a labeled, plastic-lined container designated for solid chemical waste.

    • If solid waste is particularly malodorous, it should first be sealed in a zip-lock bag before being placed in the main waste container[4].

    • Store the container in the SAA.

  • Sharps Waste:

    • Place all contaminated sharps in a puncture-resistant sharps container that is clearly labeled for hazardous chemical waste.

    • Do not overfill the sharps container.

    • Store the sharps container in the SAA.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad).

    • Once the liquid has been absorbed, carefully collect the material using non-sparking tools and place it in a labeled hazardous waste container.

    • Decontaminate the spill area with a bleach solution to neutralize any residual odor, and then wipe clean. All cleanup materials should be disposed of as hazardous solid waste[4].

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's Environmental Health and Safety (EH&S) department for assistance[7].

    • Prevent entry into the affected area until it has been deemed safe by trained personnel.

Final Disposal Procedures

The ultimate disposal of hazardous waste must be conducted by trained professionals in accordance with all federal, state, and local regulations[8][11][12].

  • Storage in Satellite Accumulation Area (SAA):

    • Store all hazardous waste containers in a designated SAA that is clearly marked and located at or near the point of waste generation[6][8].

    • Ensure that incompatible waste types are segregated to prevent accidental mixing[6][7].

    • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA[8].

  • Waste Pickup:

    • Once a waste container is full, or within one year of the accumulation start date for partially filled containers, arrange for a waste pickup with your institution's EH&S department[6][7].

    • Ensure all containers are properly labeled and sealed before pickup.

By adhering to this comprehensive disposal guide, researchers can confidently manage waste generated from work with this compound, thereby ensuring a safe and compliant laboratory environment.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Work with Thiols-General SOP. Retrieved from [Link]

  • Fisher Scientific. (2023, October 4). Safety Data Sheet - 2-(5H)-Furanone. Retrieved from [Link]

  • Fisher Scientific. (2025, December 19). Safety Data Sheet - 2-(5H)-Furanone. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Strawberry furanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methyl-3-(phenylthio)-2(5H)-furanone. PubChem. Retrieved from [Link]

  • Advanced Biotech. (2025, January 24). Safety Data Sheet - 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone. Retrieved from [Link]

  • Mthombeni, N. Z., et al. (2012). Immobilized furanone derivatives as inhibitors for adhesion of bacteria on modified poly(styrene-co-maleic anhydride). PubMed, 10(10), 1755-1764.
  • Patsnap. (2025, July 3). Furan Derivatives: Plant-Based Monomers for Sustainable Polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of furanone 2. Retrieved from [Link]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of furanone 1. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Synerzine. (2018, June 22). Safety Data Sheet - 2(5H)-Furanone, 5-ethyl-3-hydroxy-4-methyl-. Retrieved from [Link]

  • Columbia University. (n.d.). SOP for Stench Chemicals. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.